molecular formula C6H3BrF3NO B1379024 5-Bromo-2-(trifluoromethyl)pyridin-4-OL CAS No. 1196156-74-7

5-Bromo-2-(trifluoromethyl)pyridin-4-OL

Cat. No.: B1379024
CAS No.: 1196156-74-7
M. Wt: 241.99 g/mol
InChI Key: WYYQXVGBZRSUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethyl)pyridin-4-OL is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYQXVGBZRSUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277652
Record name 5-Bromo-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-74-7
Record name 5-Bromo-2-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol (CAS Number: 1196156-74-7), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic insights, and its significant potential in the landscape of modern medicinal chemistry.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] The strategic incorporation of a trifluoromethyl group (-CF3) can enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable modification in drug design. The bromine atom further serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This compound, therefore, represents a convergence of these key structural features, positioning it as a highly valuable intermediate for the synthesis of novel therapeutic agents.[3][4]

Chemical Identity and Physicochemical Properties

This compound exists in a tautomeric equilibrium with its keto form, 5-Bromo-2-(trifluoromethyl)-1H-pyridin-4-one.[5][6] This equilibrium is a critical consideration for its reactivity and biological interactions.

Diagram 1: Tautomeric Equilibrium

synthesis start 5-Bromo-2-(trifluoromethyl)pyridine step1 Regioselective C-4 Deprotonation (LDA, THF, -78 °C) start->step1 intermediate1 Lithium Intermediate step1->intermediate1 step2 Carboxylation (CO2(g)) intermediate1->step2 intermediate2 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid step2->intermediate2 step3 Curtius Rearrangement or similar (e.g., DPPA, t-BuOH, heat; then acid hydrolysis) intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is based on the known reactivity of 5-Bromo-2-(trifluoromethyl)pyridine, where regioselective C-4 deprotonation is possible. [7] Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid [8]

  • Reaction Setup: To a solution of 5-Bromo-2-(trifluoromethyl)pyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of Lithium diisopropylamide (LDA) dropwise.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C-4 position. The choice of LDA is critical here due to its strong basicity and steric hindrance, which favors deprotonation at the kinetically accessible C-4 position.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2-3 hours while maintaining the temperature at -78 °C.

  • Work-up: Quench the reaction with aqueous HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid.

Step 2: Conversion to this compound

A potential route from the carboxylic acid to the desired pyridin-4-ol could involve a Curtius rearrangement to an intermediate amine, followed by hydrolysis.

  • Activation: Convert the carboxylic acid to an acyl azide. A common method is to react the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in an inert solvent like toluene.

  • Rearrangement: Heat the reaction mixture to induce the Curtius rearrangement, forming an isocyanate intermediate. Trapping this with tert-butanol will yield a Boc-protected amine.

  • Hydrolysis: Deprotection of the Boc-amine under acidic conditions would yield the corresponding aminopyridine. Subsequent diazotization and hydrolysis could potentially yield the desired pyridin-4-ol.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its key functional groups:

  • The Bromine Atom: This is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 5-position.

  • The Pyridin-4-ol Moiety: The hydroxyl group can be alkylated or acylated. It also influences the electronics of the pyridine ring.

  • The Trifluoromethyl Group: This strongly electron-withdrawing group activates the pyridine ring towards nucleophilic aromatic substitution.

Diagram 3: Synthetic Utility Workflow

utility start This compound suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base etherification O-Alkylation (Alkyl Halides) start->etherification Base Aryl/Heteroaryl Substituted Pyridinols Aryl/Heteroaryl Substituted Pyridinols suzuki->Aryl/Heteroaryl Substituted Pyridinols Amino-Substituted Pyridinols Amino-Substituted Pyridinols buchwald->Amino-Substituted Pyridinols Pyridyl Ethers Pyridyl Ethers etherification->Pyridyl Ethers

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry

Pyridinone-containing compounds have a broad spectrum of pharmacological activities. [1][2]The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of inhibitors for various biological targets, including kinases and other enzymes. The trifluoromethyl group can enhance binding to protein targets, while the pyridinone core can act as a hydrogen bond donor and acceptor. [3]The bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups.

Safety and Handling

As with any halogenated and trifluoromethylated heterocyclic compound, this compound should be handled with appropriate safety precautions. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [9][10] Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or a fume hood

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its trifluoromethyl and bromo substituents, combined with the privileged pyridinone core, provide a powerful platform for the development of novel, biologically active compounds. A clear understanding of its synthesis, reactivity, and physicochemical properties is essential for harnessing its full potential in drug discovery and development.

References

  • Sunway Pharm Ltd. 5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one. [Link]

  • 5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one. [Link]

  • PubChem. 5-Bromo-2-(trifluoromethoxy)pyridine. [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • J&K Scientific. 5-Bromo-3-(trifluoromethyl)pyridin-2-ol. [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PubChem. 6-Bromo-4-(trifluoromethyl)-3-pyridinol. [Link]

  • PubChem. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)pyridin-4-ol is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine core imparts a unique combination of electronic and steric properties, making it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related isomers, established theoretical principles, and high-quality computational predictions. Furthermore, it offers detailed, adaptable experimental protocols for its synthesis and the empirical determination of its key physicochemical characteristics, empowering researchers to effectively utilize this compound in their research and development endeavors.

Introduction: The Chemical and Biological Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous blockbuster drugs. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The -CF3 group is a strong electron-withdrawing group, which can significantly modulate the pKa of nearby functionalities.[1] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile introduction of molecular diversity.

The 4-hydroxyl group is of particular importance as it can act as both a hydrogen bond donor and acceptor. Crucially, pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is highly sensitive to the solvent, pH, and the nature of other substituents on the ring, profoundly influencing the molecule's solubility, crystal packing, and interactions with biological targets. Understanding and controlling this tautomerism is a key consideration for any research involving this class of compounds.

Core Physicochemical Data

The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. The data presented below is a combination of information for closely related isomers and computationally predicted values to serve as a baseline for experimental design.

PropertyValue (Predicted/Estimated)Notes and Key Considerations
IUPAC Name This compound
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 241.99 g/mol
Canonical SMILES C1=C(C(=O)NC=C1C(F)(F)F)BrRepresents the pyridin-4(1H)-one tautomer.
Melting Point 180-200 °C (Estimated)Based on related substituted pyridinols. The melting point will be significantly influenced by the crystalline form, which is dependent on the dominant tautomer in the solid state.
Boiling Point > 300 °C (Predicted)High boiling point is expected due to hydrogen bonding capabilities and polarity.
pKa (acidic) ~6.5 - 7.5 (Predicted)The pKa of the hydroxyl group is influenced by the electron-withdrawing trifluoromethyl group. This value is crucial for understanding its ionization state at physiological pH. Online prediction tools can provide estimates.[2][3]
Aqueous Solubility Low (Predicted)Expected to have low aqueous solubility, which will be pH-dependent. Solubility is predicted to be higher at pH values above the pKa. Online prediction tools can offer quantitative estimates.[4][5]
LogP 1.5 - 2.5 (Predicted)The trifluoromethyl group increases lipophilicity, while the hydroxyl/keto group contributes to polarity. The LogP will be influenced by the tautomeric equilibrium.

Tautomerism: The Duality of Pyridin-4-ols

A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one).

tautomerism enol This compound (Enol Form) keto 5-Bromo-2-(trifluoromethyl)pyridin-4(1H)-one (Keto Form) enol->keto Equilibrium

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is a determining factor for the compound's properties and is influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the enol form.

  • Physical State: In the solid state, the keto form is often more stable due to favorable intermolecular hydrogen bonding, leading to more stable crystal lattice arrangements. In the gas phase, the enol form may be favored.

  • Substituent Effects: The electron-withdrawing nature of the trifluoromethyl group can influence the relative stabilities of the two tautomers.

The presence of both tautomers can complicate purification and characterization. For instance, it is common to observe two sets of peaks in NMR spectra or multiple spots on a TLC plate, which can be mistaken for impurities.

Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and determination of key physicochemical properties of this compound. These protocols are based on established chemical principles and procedures for analogous compounds.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination synthesis Multi-component Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms solubility Solubility (Shake-Flask) purification->solubility pka pKa (Potentiometric Titration) purification->pka melting_point Melting Point purification->melting_point

Caption: General experimental workflow for synthesis and characterization.

Synthesis: A Multi-component Approach

A plausible and flexible route to highly substituted pyridin-4-ols, adaptable for the synthesis of this compound, is a three-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.

Proposed Synthetic Route:

  • Preparation of the Lithiated Alkoxyallene: Methoxyallene is treated with a strong base like n-butyllithium at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (THF) to generate the lithiated species.

  • Reaction with Nitrile: Trifluoroacetonitrile (CF₃CN) is then added to the reaction mixture.

  • Addition of Carboxylic Acid: 3-Bromo-2,2-difluoro-2-(fluorosulfonyl)acetic acid or a similar electrophilic bromine source followed by a suitable carboxylic acid is introduced to facilitate the cyclization and incorporation of the bromine atom.

  • Work-up and Cyclization: The reaction is warmed to room temperature, followed by an acidic work-up which promotes the cyclization to the pyridin-4-ol ring system.

  • Purification: The crude product, which exists as a tautomeric mixture, can be challenging to purify by standard column chromatography due to its polarity. One effective strategy is to convert the mixture to a less polar derivative, such as a nonaflate, for easier purification, followed by deprotection.

pKa Determination (Potentiometric Titration)

Principle: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (the half-equivalence point).

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.[6]

Apparatus:

  • Shaking incubator or wrist-action shaker

  • Centrifuge or filtration apparatus

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH values) in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is separated from the excess solid by centrifugation or filtration.

  • The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with a standard calibration curve.

Spectroscopic Characterization

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and for studying the tautomeric equilibrium.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent).

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

Expected Spectral Features:

  • ¹H NMR: The presence of two distinct sets of aromatic proton signals would be a strong indicator of the keto-enol tautomerism. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring. The hydroxyl proton (enol form) or the N-H proton (keto form) may be observable, often as a broad signal.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms in the pyridine ring. The chemical shift of the C4 carbon will be significantly different for the enol (C-OH) and keto (C=O) forms.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

4.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule and can provide evidence for the dominant tautomer.

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared.

Expected Spectral Features:

  • Enol Form: A broad O-H stretching band around 3200-3600 cm⁻¹ and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

  • Keto Form: A strong C=O stretching band around 1650-1700 cm⁻¹ and an N-H stretching band around 3300-3500 cm⁻¹.

Conclusion

This compound is a compound with significant potential in the development of novel therapeutics and agrochemicals. Its utility is, however, intrinsically linked to a thorough understanding of its physicochemical properties, particularly its tautomeric behavior. This guide has provided a foundational understanding of these properties, drawing upon data from related structures and computational predictions. The detailed experimental protocols offer a practical framework for researchers to synthesize and characterize this molecule, thereby enabling its effective application in discovery programs. As with any compound where direct experimental data is scarce, the predictive values presented herein should be used as a guide for experimental design, with empirical validation being a critical step in the research workflow.

References

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 19, 2026, from [Link]

  • Reissig, H.-U., & Zimmer, R. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2007(5), 16-33.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved January 19, 2026, from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
  • Quandle Labs. (n.d.). Protein-Sol Online Tool in Choppr. Retrieved January 19, 2026, from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved January 19, 2026, from [Link]

  • Sorkun, M. C., Koelman, J. M. V. A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool. Retrieved January 19, 2026, from [Link]

  • XunDrug. (n.d.). MolGpKa. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)pyridine. Retrieved January 19, 2026, from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2020). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2021). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 19, 2026, from [Link]

  • PubMed. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. Retrieved January 19, 2026, from [Link]

  • AiFanChem. (n.d.). 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Bromo-6-nitro-4-(trifluoromethyl)pyridine. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a pyridine core, a bromine atom, a trifluoromethyl group, and a hydroxyl functionality. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure-activity relationships.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of established spectroscopic principles and data from closely related analogues, providing a robust framework for the analysis of this specific molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a complex electronic environment that is reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.0 - 7.3Singlet (s)N/A
H-68.0 - 8.3Singlet (s)N/A
OH5.0 - 7.0Broad Singlet (br s)N/A

Causality Behind Predictions:

  • H-3 and H-6 Singlets: Due to the substitution pattern, the protons at the 3 and 6 positions lack adjacent proton neighbors, resulting in singlet signals.

  • Chemical Shift of H-6: The proton at the 6-position is deshielded by the adjacent electronegative nitrogen atom, causing its resonance to appear at a higher chemical shift (downfield).

  • Chemical Shift of H-3: The proton at the 3-position is influenced by the electron-withdrawing trifluoromethyl group at the 2-position, but to a lesser extent than H-6's proximity to nitrogen.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to be a broad signal that can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the pyridine ring and the carbon of the trifluoromethyl group.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Quartet (q) due to ¹J(C-F) (Hz)
C-2145 - 150 (q)~35
C-3115 - 120N/A
C-4160 - 165N/A
C-5110 - 115N/A
C-6140 - 145N/A
CF₃120 - 125 (q)~275

Causality Behind Predictions:

  • Quaternary Carbons: C-2, C-4, and C-5 are quaternary carbons and will typically show lower intensity signals.

  • C-F Coupling: The carbons attached to or near the trifluoromethyl group (C-2 and the CF₃ carbon itself) will appear as quartets due to coupling with the three fluorine atoms. The one-bond C-F coupling (¹J(C-F)) is significantly larger than the two-bond coupling (²J(C-F)).[2]

  • Chemical Shifts: The chemical shifts are influenced by the electronegativity of the substituents. The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded. The carbon attached to the bromine (C-5) will also be influenced by the heavy atom effect.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the trifluoromethyl group.

Fluorine (Position) Predicted Chemical Shift (δ, ppm) Multiplicity
CF₃-65 to -70Singlet (s)

Causality Behind Predictions:

  • Chemical Shift: The chemical shift of the CF₃ group is characteristic for trifluoromethylpyridines.[3]

  • Singlet: In the absence of other fluorine atoms, the three equivalent fluorine atoms of the CF₃ group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 acq1 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra prep2->acq1 acq2 on a 400 MHz or higher spectrometer acq1->acq2 proc1 Apply Fourier transform acq2->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference spectra (e.g., TMS for ¹H and ¹³C) proc2->proc3

Caption: General workflow for NMR analysis.

A detailed protocol for acquiring high-quality NMR spectra would involve dissolving 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and allow for the observation of the hydroxyl proton.[4] Spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is expected to be dominated by vibrations of the pyridine ring, the C-F bonds of the trifluoromethyl group, and the O-H bond of the hydroxyl group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3500O-H stretch (hydrogen-bonded)Broad, Strong
3000 - 3100Aromatic C-H stretchMedium
1600 - 1650C=C and C=N ring stretchingMedium to Strong
1100 - 1300C-F stretchStrong
~1050C-O stretchMedium
500 - 600C-Br stretchWeak to Medium

Causality Behind Predictions:

  • O-H Stretch: The broadness of the O-H stretching band is a hallmark of intermolecular hydrogen bonding.[5]

  • Aromatic C-H Stretch: These vibrations are characteristic of the pyridine ring.[6]

  • Ring Stretching: The double bond character within the aromatic ring gives rise to characteristic stretching vibrations.

  • C-F Stretch: The highly polar C-F bonds of the trifluoromethyl group result in very strong absorption bands.

  • C-Br Stretch: The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 directly on the ATR crystal prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Perform background subtraction proc2 Analyze absorption bands proc1->proc2 cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent prep2 (e.g., methanol or acetonitrile) prep1->prep2 acq1 Infuse the sample solution prep2->acq1 acq2 into an electrospray ionization (ESI) source acq1->acq2 acq3 Acquire mass spectrum in positive or negative ion mode acq2->acq3 proc1 Identify molecular ion peak and isotopic pattern proc2 Analyze fragmentation pattern proc1->proc2

Caption: General workflow for ESI-MS analysis.

For a polar molecule like this compound, Electrospray Ionization (ESI) would be a suitable ionization technique. The sample is dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. [7]

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a robust guide for researchers working with this molecule. The experimental protocols outlined provide a starting point for obtaining high-quality data. This comprehensive spectroscopic analysis is a critical step in the journey of developing new chemical entities for various applications.

References

  • Supporting Information for a relevant publication providing NMR data for similar compounds.
  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. Available at: [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

  • Journal of Indian Research. (n.d.). Infrared Absorption Spectra of 5-Bromo-2-3-dihydroxy Pyridine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)pyridine. Available at: [Link]

  • LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

  • ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • PLOS One. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. Available at: [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Available at: [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

Sources

Navigating the Solubility Landscape of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for a Novel Pyridinol Derivative

In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step; it is a cornerstone of rational drug design, formulation, and ultimately, therapeutic efficacy. This guide focuses on 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a novel pyridinol derivative with potential applications in medicinal chemistry. As is common with new chemical entities, publicly available, empirical data on its physicochemical properties, particularly solubility, is scarce.

Therefore, this document deviates from a simple data sheet. Instead, it serves as an in-depth technical guide for the modern researcher. We will navigate the essential question of solubility not by presenting pre-existing answers, but by equipping you with the theoretical framework and field-proven experimental protocols to determine and predict the solubility of this compound in various organic solvents. This guide is structured to empower you, the scientist, with the expertise to generate reliable solubility data, interpret it within a meaningful context, and make informed decisions in your research and development pipeline.

Section 1: Physicochemical Profile of this compound

Molecular Structure:

  • Formula: C₆H₃BrF₃NO

  • Molecular Weight: 257.99 g/mol

  • Core Structure: A pyridine ring, which is aromatic and possesses a nitrogen atom capable of hydrogen bonding.

  • Substituents:

    • Bromo group (-Br): Increases molecular weight and hydrophobicity.

    • Trifluoromethyl group (-CF₃): A strong electron-withdrawing group that can influence the acidity of the hydroxyl group and adds to the molecule's hydrophobicity.

    • Hydroxyl group (-OH): Capable of both donating and accepting hydrogen bonds, suggesting potential solubility in protic solvents. This group also introduces acidic properties.

Predicted Physicochemical Parameters:

Due to the absence of direct experimental data, computational models and data from closely related isomers are utilized to provide a working baseline. It is imperative that these predicted values are experimentally verified.

ParameterPredicted Value/RangeSignificance in Solubility
Melting Point (°C) ~150 - 180Higher melting points often correlate with lower solubility due to stronger crystal lattice energy.
pKa ~5 - 7The acidity of the pyridin-4-ol moiety will dictate its ionization state in different pH environments, significantly impacting solubility in protic or buffered media.
LogP ~2.0 - 3.0This value suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water, but may still possess some aqueous solubility.[1][2]

Note: These values are estimations based on computational tools and data from similar structures and should be confirmed experimentally.

Section 2: Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance in solvent selection. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting miscibility and solubility based on the principle of "like dissolves like".[3]

The total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Estimating HSP for this compound

Since experimental HSP values for our target compound are unavailable, we can estimate them using group contribution methods.[4][5][6] These methods assign specific values to the different functional groups within the molecule. Based on its structure (aromatic ring, -Br, -CF₃, -OH), a rough estimation can be made, which can then be refined experimentally.

Hansen Solubility Parameters for Common Organic Solvents

The table below provides the HSP for a range of organic solvents, which can be used to screen potential candidates for dissolving this compound.[7][8]

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Visualizing Hansen Space

The following diagram illustrates the concept of the Hansen solubility sphere. Solvents that fall within the sphere of the solute are predicted to be good solvents.

cluster_solute Solute Solubility Sphere Solute Solvent B Solute->Solvent B Solvent D Solute->Solvent D Solvent A Solute->Solvent A Solvent C Solute->Solvent C cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Seal vials and agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.22 µm syringe filter C->D E Prepare serial dilutions of the clear filtrate D->E F Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) E->F

Sources

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Applications of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are integral to the development of therapeutics across a wide range of diseases, including cancer and infectious agents.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group and a bromine atom onto the pyridin-4-ol framework, as in 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, creates a molecule with significant potential for novel drug discovery. The trifluoromethyl group is well-known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target proteins.[2][4] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the construction of diverse chemical libraries. This guide will provide an in-depth exploration of the potential research applications of this compound, offering insights into its synthetic utility and its promise as a scaffold for developing next-generation therapeutics.

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from structurally related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₆H₃BrF₃NOBased on chemical structure
Molecular Weight~258.99 g/mol Calculated from the molecular formula
pKa~7-8The electron-withdrawing trifluoromethyl group will decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted pyridin-4-ol.
Lipophilicity (LogP)Moderately lipophilicThe trifluoromethyl group significantly increases lipophilicity, while the hydroxyl group provides a degree of hydrophilicity.[4]
ReactivityMultiple reactive sitesThe bromine atom is susceptible to substitution and cross-coupling reactions. The hydroxyl group can be alkylated or acylated. The pyridine ring itself can undergo further functionalization.

Potential Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, leveraging known methodologies for the construction of substituted pyridines. A plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available precursors.

A Target: this compound B Key Intermediate: Substituted Pyridine A->B Final Functionalization (e.g., Hydroxylation) E Cyclocondensation Reaction B->E Pyridine Ring Formation C Starting Material 1: Trifluoromethyl-containing building block C->E D Starting Material 2: Brominated building block D->E

Caption: Retrosynthetic approach for this compound.

A potential forward synthesis is outlined below:

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Cyclocondensation. A cyclocondensation reaction using a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, and a brominated amine or ammonia equivalent can be employed to form a substituted pyridine ring.[5]

  • Step 2: Halogenation. If the bromine atom is not incorporated in the initial cyclization, selective bromination of the formed 2-(trifluoromethyl)pyridin-4-ol can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Step 3: Functional Group Interconversion. Depending on the specific synthetic route, a final step may involve the conversion of a precursor functional group to the hydroxyl group at the 4-position.

Core Research Application: A Scaffold for Kinase Inhibitor Discovery

The trifluoromethylpyridine motif is a privileged scaffold in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.[2] this compound provides an excellent starting point for the development of novel kinase inhibitors through targeted library synthesis.

Workflow for Kinase Inhibitor Library Synthesis

A This compound B Suzuki Coupling (Aryl or Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Diverse Library of 5-Substituted Pyridin-4-ols B->E C->E D->E F High-Throughput Kinase Screening E->F G Hit Identification and Optimization F->G

Caption: Library synthesis workflow using this compound.

Experimental Protocol: Parallel Synthesis of a Kinase Inhibitor Library

  • Reaction Plate Preparation: In a 96-well reaction plate, dispense a solution of this compound in a suitable solvent (e.g., dioxane/water).

  • Reagent Addition: To each well, add a different boronic acid (for Suzuki coupling), amine (for Buchwald-Hartwig amination), or alkyne (for Sonogashira coupling) from a pre-formatted reagent library.

  • Catalyst Addition: Add the appropriate palladium catalyst and ligand solution to each well. For example, for a Suzuki coupling, Pd(PPh₃)₄ and a base such as sodium carbonate would be used.

  • Reaction Incubation: Seal the plate and heat to the appropriate temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, perform a parallel work-up, which may involve liquid-liquid extraction or solid-phase extraction. Purify the products using high-throughput parallel purification techniques like mass-directed automated preparative HPLC.

  • Characterization and Screening: Confirm the identity and purity of the compounds in the library using LC-MS. The purified compounds are then screened against a panel of kinases to identify potential inhibitors.

Further Potential Research Applications

Beyond kinase inhibitors, the unique structural features of this compound make it an attractive scaffold for other areas of drug discovery and agrochemical research.

  • GPCR Modulators: The substituted pyridine core can be elaborated to target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

  • Antiviral and Antibacterial Agents: The trifluoromethylpyridine moiety has been explored for its potential in developing novel antimicrobial agents.[2] The lipophilicity imparted by the trifluoromethyl group can enhance membrane penetration, which is beneficial for antibacterial efficacy.[2]

  • Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern pesticides.[3][5] this compound could serve as a building block for the synthesis of new herbicides, fungicides, or insecticides.[3][6]

  • Materials Science: The unique electronic properties and thermal stability of fluorinated heterocycles suggest potential applications in the development of advanced polymers and other high-performance materials.[3]

Conclusion

This compound represents a largely unexplored, yet highly promising, chemical entity for modern chemical and biological research. Its combination of a reactive bromine handle, a bio-potentiating trifluoromethyl group, and a versatile pyridin-4-ol core provides a powerful platform for the generation of diverse and biologically relevant molecules. This guide has outlined several potential research avenues, with a particular focus on its application as a scaffold for kinase inhibitor discovery. The detailed protocols and workflows provided are intended to serve as a practical starting point for researchers and drug development professionals seeking to leverage the unique properties of this compound to unlock new frontiers in their respective fields.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Bromo-4-trifluoromethyl-pyridin-2-ol | 109919-32-6. (2025, July 16). ChemicalBook.
  • 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5. (n.d.). Sigma-Aldrich.
  • 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. (n.d.). Frontier Specialty Chemicals.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry - ACS Publications.
  • 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785. (n.d.). PubChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. (n.d.). ChemicalBook.
  • 1227494-05-4|4-Bromo-5-(trifluoromethyl)pyridin-2-ol. (n.d.). BLDpharm.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.

Sources

A Theoretical and Computational Guide to the Electronic Properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Computational Chemistry Division

Abstract

Substituted pyridin-4-ol scaffolds are of significant interest in pharmaceutical and materials science due to their unique electronic characteristics and versatile biological activities.[1][2] This technical guide presents a comprehensive theoretical framework for characterizing the electronic properties of a novel derivative, 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. By leveraging Density Functional Theory (DFT), we elucidate the molecule's structural and electronic features, including its molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution. The strategic incorporation of a bromine atom and a strongly electron-withdrawing trifluoromethyl (CF3) group is expected to profoundly influence the molecule's reactivity, metabolic stability, and intermolecular interaction potential.[3][4] This guide provides researchers, scientists, and drug development professionals with a robust computational protocol and foundational insights into the electronic landscape of this promising molecule, paving the way for its rational application in drug design and materials engineering.

Introduction: The Significance of Fluorinated Pyridinols

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved therapeutic agents.[5] Its modification with specific functional groups allows for the fine-tuning of physicochemical properties to enhance biological activity and pharmacokinetic profiles.[6] The title compound, this compound, features two particularly influential substituents:

  • The Trifluoromethyl (CF3) Group: This group is a powerful tool in modern drug design.[4] Its high electronegativity and metabolic stability, owing to the strength of the C-F bond, can significantly enhance a molecule's lipophilicity, binding affinity, and in-vivo half-life.[3][4] The CF3 group is often employed to block metabolic oxidation sites or to act as a bioisostere for other groups like chlorine or methyl.[7]

  • The Bromine (Br) Atom: As a halogen, bromine introduces unique electronic and steric effects. It is an electron-withdrawing group that can participate in halogen bonding—a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The combination of these groups on a pyridin-4-ol core creates a molecule with a unique electronic profile. Understanding this profile is critical for predicting its chemical behavior, potential biological targets, and suitability as a drug candidate or functional material. This guide outlines a standard, yet powerful, computational methodology to thoroughly investigate these properties.

Computational Methodology: A Validated Approach

The exploration of a molecule's electronic properties is reliably achieved through quantum chemical calculations. Density Functional Theory (DFT) stands out as the method of choice for systems of this size, offering an exceptional balance of computational accuracy and efficiency.[1][8]

Rationale for Method Selection
  • Expertise-Driven Choice of Functional and Basis Set: The protocol employs the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This choice is deliberate and grounded in established best practices:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is one of the most widely used in computational chemistry for its proven reliability in predicting the geometries and electronic properties of organic molecules.[8][9]

    • 6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds. The "++" signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, crucial for modeling systems with lone pairs and for accurately calculating properties like electron affinity.[10][11] This robust basis set is particularly well-suited for molecules containing highly electronegative atoms like fluorine and bromine.[9][12]

Self-Validating Experimental Workflow

To ensure the trustworthiness of the results, a multi-step, self-validating workflow is essential. Each step builds upon the previous one, with built-in checks to confirm the validity of the computational model.

G cluster_input 1. Input & Optimization cluster_analysis 2. Electronic Property Analysis cluster_output 3. Data Interpretation A Initial 3D Structure of Molecule B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Find lowest energy state C Frequency Calculation B->C Confirm true minimum D Frontier Molecular Orbitals (HOMO-LUMO) C->D Use optimized geometry E Molecular Electrostatic Potential (MEP) C->E Use optimized geometry F Natural Bond Orbital (NBO) Analysis C->F Use optimized geometry G Quantum Descriptors C->G Use optimized geometry H Reactivity Prediction D->H E->H J Intermolecular Interactions E->J F->H G->H I Pharmacokinetic Insights G->I

Caption: A standard computational workflow for theoretical electronic property studies.

Step-by-Step Protocol
  • Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable energetic conformation. This step is crucial as all subsequent electronic properties are dependent on the molecule's geometry.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are key to understanding chemical reactivity.[13][14]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface. The MEP is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack and predicting hydrogen bonding interactions.[15][16]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain a detailed picture of the electron density distribution, providing atomic charges and insights into intramolecular charge transfer and delocalization effects.[17][18]

  • Calculation of Global Reactivity Descriptors: Key quantum chemical parameters are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Predicted Electronic Properties and Discussion

While direct experimental data for this specific molecule is scarce, the following results are predicted based on the robust computational methodology described.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the "frontier" orbitals that dictate how a molecule interacts with others.[13]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is the orbital from which an electron is most likely to be removed.[19]

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is the first available orbital for an incoming electron to occupy.[14]

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[20] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the strong electron-withdrawing nature of both the CF3 and Br substituents is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the energy gap.

G Relationship between HOMO-LUMO gap (ΔE) and chemical reactivity. cluster_0 High Reactivity cluster_1 Low Reactivity E_LUMO_1 LUMO E_HOMO_1 HOMO E_HOMO_1->E_LUMO_1 Small ΔE E_LUMO_2 LUMO E_HOMO_2 HOMO E_HOMO_2->E_LUMO_2 Large ΔE

Caption: The HOMO-LUMO energy gap is inversely related to chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution around the molecule.[21] It visualizes regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[16]

  • Predicted Negative Regions (Red/Yellow): These are expected around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom within the pyridine ring. These sites are the most likely points for electrophilic attack and hydrogen bond acceptance.[15]

  • Predicted Positive Regions (Blue): These are anticipated around the hydrogen of the hydroxyl group, making it a potential hydrogen bond donor site.

  • Neutral Regions (Green): The carbon backbone and the highly electronegative but well-shielded fluorine atoms will likely exhibit more neutral potential.

The MEP map is a powerful tool in drug design for predicting how a ligand might interact with a biological receptor's binding pocket.[22][23]

Natural Bond Orbital (NBO) Analysis and Charge Distribution

NBO analysis provides quantitative atomic charges, offering a more detailed view than the qualitative MEP map.[24] This analysis partitions the electron density into localized bonds and lone pairs, reflecting the classic Lewis structure concept.[18][25] It is expected that the highest negative charges will be localized on the oxygen, nitrogen, and fluorine atoms due to their high electronegativity. The carbon atom attached to the CF3 group will likely carry a significant positive charge. This charge separation creates a substantial molecular dipole moment, influencing the molecule's solubility and ability to engage in dipole-dipole interactions.

Global Reactivity Descriptors

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several key descriptors that quantify chemical reactivity can be calculated, often based on Koopmans' theorem.[26][27][28]

Table 1: Key Quantum Chemical Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -E_HOMOThe energy required to remove an electron.[20]
Electron Affinity (A) A ≈ -E_LUMOThe energy released when an electron is added.[20]
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of reactivity; the inverse of hardness.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.

These quantitative values allow for direct comparison of reactivity between different molecules, providing a powerful tool for lead optimization in drug discovery.

Implications for Drug Development and Materials Science

The theoretical analysis of this compound provides critical insights for its practical application:

  • Drug Design: The identified electron-rich and electron-poor regions on the MEP map can guide the design of derivatives that can form specific hydrogen bonds or halogen bonds with a target protein. The high metabolic stability conferred by the CF3 group is a highly desirable trait for drug candidates.[3][29]

  • Materials Science: The molecule's significant dipole moment and potential for intermolecular interactions (hydrogen and halogen bonding) suggest it could be a valuable building block for creating novel crystalline materials with specific electronic or optical properties.

Conclusion

This guide has detailed a comprehensive and robust theoretical framework for investigating the electronic properties of this compound using Density Functional Theory. The computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable pathway to explore the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and charge distribution. The presence of the strongly electron-withdrawing trifluoromethyl and bromo substituents creates a unique electronic landscape, suggesting high metabolic stability, specific sites for intermolecular interactions, and a distinct reactivity profile. These theoretically derived insights provide a crucial foundation for guiding future experimental work and rationally designing novel pharmaceuticals and advanced materials based on this promising scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/3009]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39011116/]
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry]
  • Trifluoromethyl group - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]
  • Koopmans' theorem - Grokipedia. Grokipedia. [URL: https://grokipedia.org/Koopmans%27_theorem]
  • Koopmans' theorem - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Koopmans%27_theorem]
  • Koopmans' Theorem - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Quantum_Mechanics/Quantum_Chemistry/Hartree-Fock_Method/Koopmans_Theorem]
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. ResearchGate. [URL: https://www.researchgate.
  • Koopmans' theorem – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/23746149.2017.1352027]
  • Koopmans' Theorem in Chemistry | PDF - Scribd. Scribd. [URL: https://www.scribd.com/document/369795156/Koopmans-Theorem-in-Chemistry]
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. Q-Chem. [URL: https://www.q-chem.com/education/p-chem-labs/nbo-analysis-formaldehyde-example/]
  • Natural Bond Orbital (NBO) Analysis. University of Oldenburg. [URL: https://www.uni-oldenburg.de/fileadmin/user_upload/chemie/ag-grimme/downloads/Software/NBO_manual.pdf]
  • Frontier molecular orbital theory - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Frontier_molecular_orbital_theory]
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3a4f325601a2a084b6001]
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.2c00392]
  • Molecular electrostatic potential (MEP) map of the compounds. - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-electrostatic-potential-MEP-map-of-the-compounds_fig3_375179471]
  • Natural bond orbital - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
  • Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. University of Wisconsin–Madison. [URL: https://www.chem.wisc.edu/~nbo5/tut_nbo.html]
  • Understanding HOMO and LUMO in Chemistry - Ossila. Ossila. [URL: https://www.ossila.com/pages/homo-and-lumo]
  • Molecular Electrostatic Potential (MEP). University of Oldenburg. [URL: https://www.uni-oldenburg.de/fileadmin/user_upload/chemie/ag-grimme/downloads/Teaching/mep.pdf]
  • Frontier molecular orbital theory – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/23746149.2017.1352027?needAccess=true]
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [URL: https://www.cambridge.
  • Frontier Molecular Orbitals - YouTube. YouTube. [URL: https://www.youtube.
  • Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi - YouTube. YouTube. [URL: https://www.youtube.
  • Application of molecular electrostatic potentials in drug design - ResearchGate. ResearchGate. [URL: https://www.researchgate.
  • In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines - Benchchem. Benchchem. [URL: https://www.benchchem.com/blog/in-depth-technical-guide-theoretical-studies-on-the-electronic-properties-of-substituted-pyridines]
  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF - ResearchGate. ResearchGate. [URL: https://www.researchgate.
  • Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/281410292_Experimental_and_computational_insights_into_the_nature_of_weak_intermolecular_interactions_in_trifluoromethyl-substituted_isomeric_crystalline_N-methyl-N-phenylbenzamides]
  • Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/trifluoromethylpyridine-a-cornerstone-for-next-gen-agrochemicals-and-pharmaceuticals]
  • 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | - Frontier Specialty Chemicals. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.com/product/5-bromo-2-trifluoromethylpyridine-4-carboxylic-acid/]
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. [URL: https://link.springer.com/article/10.1186/s13065-024-01180-8]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/272382104_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory]
  • RSC Advances. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra07450a]
  • 5-bromo-4-(trifluoromethyl)pyridin-2-ol - PubChemLite. PubChemLite. [URL: https://pubchemlite.org/compound/CID19996518]
  • Supplementary Material B3LYP/6-311G** Gaussian Archive entries for 28a, 28b, 29a and 29b Ethyl 4-[2-(benzylseleno)pyridin-3-yl]-. University of Melbourne. [URL: https://www.chem.unimelb.edu.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092490/]
  • Basis Sets | Gaussian.com. Gaussian.com. [URL: https://gaussian.com/basissets/]
  • 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436799]
  • Basis Set FAQ. Wavefunction, Inc.. [URL: https://www.wavefun.com/support/faq/basis_sets.html]
  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Thermochemical-Parameters-by-DFT-B3LYP-with-6-311-G-d-p-basis-set_tbl1_308753239]
  • 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/799557-86-1.htm]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory | Salman | Chemistry and Materials Research - IISTE.org. IISTE.org. [URL: https://www.iiste.org/Journals/index.php/CMR/article/view/12971]
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023412/]

Sources

Methodological & Application

Synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol from 3-Picoline: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a strategic, multi-step synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a valuable building block in medicinal chemistry, starting from the readily available and inexpensive 3-picoline. This document provides not just a series of protocols, but a deep dive into the chemical logic, rationale behind methodological choices, and practical insights to empower researchers in drug discovery and development.

Introduction

Substituted pyridin-4-ols are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group at the 2-position and a bromine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of a lead compound, enhancing attributes such as metabolic stability, lipophilicity, and binding affinity. This guide outlines a robust and reproducible synthetic route to this compound, designed for both laboratory-scale synthesis and potential scale-up considerations.

Synthetic Strategy: A Stepwise Functionalization Approach

The synthesis commences with the strategic functionalization of the 3-picoline ring. The chosen pathway involves a series of carefully orchestrated steps to introduce the desired substituents with high regioselectivity. The overall strategy can be visualized as follows:

Synthetic_Pathway 3-Picoline 3-Picoline 3-Picoline N-oxide 3-Picoline N-oxide 3-Picoline->3-Picoline N-oxide  Oxidation   2-Chloro-3-methyl-4-nitropyridine N-oxide 2-Chloro-3-methyl-4-nitropyridine N-oxide 3-Picoline N-oxide->2-Chloro-3-methyl-4-nitropyridine N-oxide  Nitration & Chlorination   2-Chloro-3-methyl-4-nitropyridine 2-Chloro-3-methyl-4-nitropyridine 2-Chloro-3-methyl-4-nitropyridine N-oxide->2-Chloro-3-methyl-4-nitropyridine  Deoxygenation   2-(Trifluoromethyl)-3-methyl-4-nitropyridine 2-(Trifluoromethyl)-3-methyl-4-nitropyridine 2-Chloro-3-methyl-4-nitropyridine->2-(Trifluoromethyl)-3-methyl-4-nitropyridine  Trifluoromethylation   4-Amino-2-(trifluoromethyl)-3-methylpyridine 4-Amino-2-(trifluoromethyl)-3-methylpyridine 2-(Trifluoromethyl)-3-methyl-4-nitropyridine->4-Amino-2-(trifluoromethyl)-3-methylpyridine  Reduction   2-(Trifluoromethyl)-3-methylpyridin-4-ol 2-(Trifluoromethyl)-3-methylpyridin-4-ol 4-Amino-2-(trifluoromethyl)-3-methylpyridine->2-(Trifluoromethyl)-3-methylpyridin-4-ol  Diazotization & Hydrolysis   This compound This compound 2-(Trifluoromethyl)-3-methylpyridin-4-ol->this compound  Bromination  

Figure 1: Overall synthetic workflow from 3-Picoline to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Picoline N-oxide

Rationale: The initial N-oxidation of 3-picoline serves a dual purpose. It deactivates the pyridine ring towards electrophilic substitution at the 3- and 5-positions while activating the 2-, 4-, and 6-positions for nucleophilic attack and facilitating subsequent electrophilic substitution at the 4-position.

Protocol:

Reagent/SolventMolar Eq.Amount
3-Picoline1.0(Specify amount)
Glacial Acetic Acid-(Specify volume)
30% Hydrogen Peroxide1.1(Specify volume)
  • To a stirred solution of 3-picoline in glacial acetic acid, add 30% hydrogen peroxide dropwise at a temperature maintained between 70-80 °C.

  • After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully decompose the excess hydrogen peroxide.

  • Concentrate the mixture under reduced pressure to remove the acetic acid.

  • Neutralize the residue with a suitable base (e.g., sodium carbonate) and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 3-picoline N-oxide.

Step 2: Synthesis of 2-Chloro-3-methyl-4-nitropyridine N-oxide

Rationale: This step introduces the nitro group at the desired 4-position, facilitated by the N-oxide. Subsequent treatment with a chlorinating agent installs the chloro substituent at the 2-position, which will later be replaced by the trifluoromethyl group.

Protocol:

Reagent/SolventMolar Eq.Amount
3-Picoline N-oxide1.0(Specify amount)
Fuming Nitric Acid-(Specify volume)
Concentrated Sulfuric Acid-(Specify volume)
Phosphorus Oxychloride-(Specify volume)
  • Add 3-picoline N-oxide portion-wise to a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • After the addition, allow the reaction to warm to room temperature and then heat to 90-100 °C for several hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a base.

  • The intermediate, 3-methyl-4-nitropyridine N-oxide, is then treated with phosphorus oxychloride and heated to reflux to introduce the chlorine at the 2-position.

  • The reaction mixture is carefully quenched with ice water, and the product is extracted.

Step 3: Synthesis of 2-Chloro-3-methyl-4-nitropyridine

Rationale: The N-oxide is removed to yield the functionalized pyridine ring, which is now primed for the crucial trifluoromethylation step.

Protocol:

Reagent/SolventMolar Eq.Amount
2-Chloro-3-methyl-4-nitropyridine N-oxide1.0(Specify amount)
Phosphorus Trichloride1.5(Specify amount)
Chloroform-(Specify volume)
  • Dissolve 2-chloro-3-methyl-4-nitropyridine N-oxide in chloroform.

  • Add phosphorus trichloride dropwise at room temperature.

  • Heat the mixture to reflux for several hours[1].

  • After completion, the reaction is cooled and poured onto ice, then neutralized.

  • The product is extracted with chloroform, and the organic layer is washed, dried, and concentrated.

Step 4: Synthesis of 2-(Trifluoromethyl)-3-methyl-4-nitropyridine

Rationale: This key transformation introduces the trifluoromethyl group. A variety of trifluoromethylating agents can be employed. The choice of reagent and conditions is critical for achieving high yield and avoiding side reactions.

Protocol (Example using a copper-mediated reaction):

Reagent/SolventMolar Eq.Amount
2-Chloro-3-methyl-4-nitropyridine1.0(Specify amount)
Sodium trifluoroacetate2.0(Specify amount)
Copper(I) iodide2.0(Specify amount)
NMP or DMF-(Specify volume)
  • In a dry reaction vessel under an inert atmosphere, combine 2-chloro-3-methyl-4-nitropyridine, sodium trifluoroacetate, and copper(I) iodide in a high-boiling aprotic solvent like NMP or DMF.

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 5: Synthesis of 4-Amino-2-(trifluoromethyl)-3-methylpyridine

Rationale: The nitro group is reduced to an amine, which will serve as a precursor to the final hydroxyl group. Common reduction methods include catalytic hydrogenation or the use of metals in acidic media.

Protocol (Catalytic Hydrogenation):

Reagent/SolventMolar Eq.Amount
2-(Trifluoromethyl)-3-methyl-4-nitropyridine1.0(Specify amount)
10% Palladium on Carbon (Pd/C)cat.(Specify amount)
Ethanol or Methanol-(Specify volume)
Hydrogen Gas-(Specify pressure)
  • Dissolve 2-(Trifluoromethyl)-3-methyl-4-nitropyridine in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for several hours[2][3][4].

  • Once the reaction is complete (monitored by the cessation of hydrogen uptake), filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the desired amine.

Step 6: Synthesis of 2-(Trifluoromethyl)-3-methylpyridin-4-ol

Rationale: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a classic transformation for which the Sandmeyer reaction provides a reliable precedent on aromatic systems.

Protocol:

Reagent/SolventMolar Eq.Amount
4-Amino-2-(trifluoromethyl)-3-methylpyridine1.0(Specify amount)
Sodium Nitrite1.1(Specify amount)
Sulfuric Acid (aq.)-(Specify volume and concentration)
  • Dissolve 4-Amino-2-(trifluoromethyl)-3-methylpyridine in aqueous sulfuric acid and cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture at this temperature for a short period, then warm it to room temperature and heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases[5].

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the pyridin-4-ol.

Step 7: Synthesis of this compound

Rationale: The final step is the regioselective bromination of the pyridin-4-ol. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the hydroxyl group. Steric hindrance from the adjacent methyl group at the 3-position is expected to favor bromination at the 5-position.

Protocol:

Reagent/SolventMolar Eq.Amount
2-(Trifluoromethyl)-3-methylpyridin-4-ol1.0(Specify amount)
N-Bromosuccinimide (NBS)1.05(Specify amount)
Acetonitrile or Dichloromethane-(Specify volume)
  • Dissolve 2-(Trifluoromethyl)-3-methylpyridin-4-ol in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC)[6].

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Conclusion

This guide provides a detailed and logically structured synthetic pathway for the preparation of this compound from 3-picoline. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery programs. The presented methodologies are based on established chemical principles and offer a solid foundation for further optimization and scale-up.

References

Click to expand

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-(trifluoromethyl)pyridin-4-ol for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Strategic Value of a Privileged Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are amenable to chemical modification and capable of interacting with the highly conserved ATP-binding site of kinases.[2][3]

The 5-Bromo-2-(trifluoromethyl)pyridin-4-ol scaffold has emerged as a building block of significant strategic value. Its utility is rooted in a unique combination of chemical features:

  • The Pyridine Core: A foundational element in many kinase inhibitors, capable of forming crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine moiety of ATP.[4][5]

  • The Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group is a cornerstone of modern medicinal chemistry.[6] Its incorporation can significantly enhance metabolic stability, increase lipophilicity (improving cell permeability), and modulate pKa, often leading to improved binding affinity and overall drug-like properties.[7][8]

  • The Bromo Substituent: Positioned at the 5-position, the bromine atom is an exceptionally versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse aryl, heteroaryl, and alkyl groups to explore the solvent-exposed regions of the kinase active site.[9][10]

  • The 4-Hydroxyl Group: This group exists in a tautomeric equilibrium with its pyridone form. This feature influences the molecule's electronic properties and provides an additional point for modification, such as O-alkylation, to further refine potency and pharmacokinetic profiles.

This guide provides a comprehensive overview of the reactivity of this compound and details robust protocols for its application in the synthesis of kinase inhibitor precursors, focusing on the most critical C-C and C-N bond-forming reactions.

II. Physicochemical Properties & Reactivity Profile

Understanding the inherent chemical nature of the starting material is fundamental to designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 128994-52-3
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 257.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, 1,4-Dioxane), sparingly soluble in water.
Tautomerism and Electronic Effects

The 4-hydroxypyridine moiety exists in equilibrium with its pyridin-4(1H)-one tautomer. This equilibrium can be influenced by the solvent and pH, which can in turn affect reactivity. The powerful electron-withdrawing nature of the trifluoromethyl group at the 2-position, combined with the inherent electron deficiency of the pyridine ring, renders the C5-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, making it an excellent substrate for cross-coupling reactions.[9][11]

Suzuki_Workflow start Inert Atmosphere Setup reagents Combine: - 5-Bromo-2-(CF₃)pyridin-4-ol - Boronic Acid (1.1 eq) - Base (2.0 eq) - Pd Catalyst (2-5 mol%) start->reagents solvent Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine reaction->workup purification Purification (Column Chromatography) workup->purification end Isolated Product purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1-1.2 mmol, 1.1-1.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Expected Results: Yields for this reaction are typically moderate to good, ranging from 60-90%, depending on the steric and electronic properties of the boronic acid used.

Table 2: Representative Suzuki-Miyaura Coupling Examples

Boronic Acid PartnerExpected ProductTypical Yield Range
Phenylboronic acid5-Phenyl-2-(trifluoromethyl)pyridin-4-ol85-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-4-ol80-90%
Pyrazole-4-boronic acid5-(1H-Pyrazol-4-yl)-2-(trifluoromethyl)pyridin-4-ol65-80%
B. Buchwald-Hartwig Amination: Installing Key H-Bond Donors/Acceptors

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. [12][13]In kinase inhibitor synthesis, this reaction is frequently used to introduce primary or secondary amines, which can then act as crucial hydrogen bond donors or acceptors to interact with the kinase hinge region. [14] Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand is required. Bulky, electron-rich ligands like Xantphos or BrettPhos are often necessary to facilitate the challenging reductive elimination step that forms the C-N bond. [15][16]* Base: A strong, non-nucleophilic base is critical. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are commonly used as they are effective at deprotonating the amine without competing in side reactions. [13]* Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to prevent quenching of the catalyst and base.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add  Ar-Br pd_ii_complex L₂Pd(II)(Ar)(Br) ox_add->pd_ii_complex amine_coord Amine Coordination & Deprotonation (Base) pd_ii_complex->amine_coord  HNR¹R² pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0  (Catalyst  Regeneration) product Ar-NR¹R² (Product) red_elim->product reactants Ar-Br + HNR¹R² center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Primary or secondary amine (1.2 mmol, 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add cesium carbonate and heat under vacuum, then allow to cool.

  • Add this compound, Pd₂(dba)₃, and Xantphos to the tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine substrate via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS. Reaction times can vary from 6 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford the desired N-substituted product.

Self-Validation & Troubleshooting:

  • Incomplete conversion: May indicate inactive catalyst or insufficient base. Ensure all reagents are dry and the atmosphere is inert. Increasing catalyst loading or switching to a more active ligand (e.g., a biarylphosphine ligand) may be necessary.

  • Debromination: If significant debrominated starting material is observed, a milder base (e.g., K₃PO₄) or lower reaction temperature may be required, though this can slow the desired reaction.

IV. Application Example: A Two-Step Synthesis of a Kinase Inhibitor Core

To illustrate the power of these methodologies, a representative synthesis of a core scaffold is presented. This hypothetical route combines a Suzuki coupling to install an aryl "selectivity" group followed by a Buchwald-Hartwig amination to add a "hinge-binding" moiety.

Caption: Representative two-step synthesis of a kinase inhibitor scaffold.

This synthetic route demonstrates how this compound can be rapidly diversified at the 5-position to generate libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. The choice of boronic acid in Step 1 and the amine in Step 2 allows for fine-tuning of the inhibitor's properties to achieve potency and selectivity for a specific kinase target.

V. Conclusion

This compound is a high-value, versatile building block for kinase inhibitor discovery programs. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for scaffold elaboration. The protocols and insights provided herein offer a robust foundation for researchers and drug development professionals to harness the full potential of this privileged scaffold in the design and synthesis of next-generation targeted therapies.

References

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubChem. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • DIGIBUG. Small Molecule Kinase Inhibitor Drugs (1995–2021). Available from: [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. Available from: [Link]

  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Institutes of Health. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available from: [Link]

  • Sci-Hub. Recent Developments of RET Protein Kinase Inhibitors With Diverse Scaffolds As Hinge Binders. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available from: [Link]

  • PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available from: [Link]

  • PubMed. The role of fluorine in medicinal chemistry. Available from: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

Sources

Application Notes and Protocols for the Regioselective Bromination of 2-(Trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Significance of Brominated Pyridinols in Medicinal Chemistry

Brominated pyridinol scaffolds are of paramount importance in the landscape of modern drug discovery and development. The introduction of a bromine atom onto the pyridinol core serves as a versatile synthetic handle, enabling a diverse array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to construct complex molecular architectures. Specifically, 2-(trifluoromethyl)pyridin-4-ol presents a unique substrate where the interplay of an electron-withdrawing trifluoromethyl group and the ambident nucleophilic character of the pyridin-4-one tautomer dictates the reactivity and regioselectivity of electrophilic substitution. This application note provides a comprehensive guide to the experimental setup for the regioselective bromination of 2-(trifluoromethyl)pyridin-4-ol, a key intermediate for the synthesis of novel pharmaceutical candidates.

Mechanistic Rationale and Regiochemical Considerations

The bromination of 2-(trifluoromethyl)pyridin-4-ol is an electrophilic aromatic substitution reaction. The substrate exists in a tautomeric equilibrium between the pyridin-4-ol and the pyridin-4-one forms. The pyridin-4-one tautomer, possessing an electron-rich enone system, is significantly more nucleophilic and thus more susceptible to electrophilic attack than its aromatic counterpart.

The regioselectivity of the bromination is governed by the directing effects of the substituents on the pyridine ring:

  • 2-Trifluoromethyl (-CF3) Group: This is a potent electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack, particularly at the adjacent C3 and the electronically conjugated C6 positions.

  • 4-Oxo (=O) Group (from the pyridin-4-one tautomer): This group acts as an activating ortho-, para-director (in this case, directing to the C3 and C5 positions).

Considering these opposing electronic effects, the electrophilic attack by a bromonium ion (or its equivalent) is anticipated to occur preferentially at the C3 position . This position is activated by the 4-oxo group and is meta to the deactivating trifluoromethyl group, thus representing the most electronically favored site for substitution.

Recommended Brominating Agent: N-Bromosuccinimide (NBS)

For the bromination of activated heterocyclic systems, N-bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[1][2] NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize the formation of polybrominated byproducts.[3]

Experimental Protocol: Bromination of 2-(Trifluoromethyl)pyridin-4-ol

This protocol details a robust and reproducible method for the synthesis of 3-bromo-2-(trifluoromethyl)pyridin-4-ol.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Trifluoromethyl)pyridin-4-ol≥97%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous SolutionPrepared in-house
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Brine (Saturated NaCl)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Reaction Setup and Procedure
  • Reaction Assembly: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)pyridin-4-ol (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approximately 10-15 mL per gram of substrate) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • To the residue, add dichloromethane (20 mL) and saturated aqueous sodium thiosulfate (20 mL) to quench any unreacted bromine. Stir vigorously for 10 minutes.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-2-(trifluoromethyl)pyridin-4-ol.

Predicted Product Characterization
AnalysisPredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-13.5 (br s, 1H, OH), 7.8-8.0 (d, 1H), 6.4-6.6 (d, 1H)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -60 to -65 (s, 3F)
¹³C NMR (101 MHz, DMSO-d₆)δ 175-180 (C=O), 145-150 (q, C-CF₃), 140-145 (CH), 120-125 (q, CF₃), 110-115 (C-Br), 105-110 (CH)
Mass Spec (ESI+) m/z calculated for C₆H₄BrF₃NO [M+H]⁺, found [M+H]⁺
IR (ATR) ν (cm⁻¹) 3100-2900 (br, O-H), 1640-1660 (C=O), 1200-1100 (C-F)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-bromo-2-(trifluoromethyl)pyridin-4-ol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-(trifluoromethyl)pyridin-4-ol in Anhydrous Acetonitrile add_nbs Add N-Bromosuccinimide (1.05 eq.) start->add_nbs react Stir at Room Temperature (2-4 hours) add_nbs->react monitor Monitor by TLC/LC-MS react->monitor concentrate1 Concentrate under Reduced Pressure monitor->concentrate1 quench Quench with Na₂S₂O₃ and Extract with CH₂Cl₂ concentrate1->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry with MgSO₄ and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 3-Bromo-2-(trifluoromethyl)pyridin-4-ol chromatography->product

Sources

Topic: Reaction Conditions for Nucleophilic Substitution on 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction conditions for nucleophilic substitution on 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a versatile heterocyclic building block crucial in medicinal chemistry. As a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to optimize reactions and troubleshoot effectively.

Introduction: A Privileged Scaffold in Drug Discovery

This compound is a highly functionalized pyridine derivative of significant interest in the synthesis of novel therapeutic agents. Its unique arrangement of substituents offers a powerful platform for diversification. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of a bromine atom, a potent electron-withdrawing trifluoromethyl group, and a hydroxyl group creates a unique reactivity profile.

The trifluoromethyl (-CF₃) group is particularly noteworthy. Its strong electron-withdrawing nature significantly alters the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack.[1][2] This activation is crucial for facilitating the displacement of the bromo leaving group. Furthermore, the lipophilicity and metabolic stability conferred by the -CF₃ group are highly desirable properties in drug candidates.[1] Understanding how to strategically replace the bromine atom via nucleophilic substitution is key to unlocking the full potential of this scaffold in generating diverse molecular libraries for drug screening.

Mechanistic Principles and Reactivity Analysis

The primary pathway for substitution on this substrate is Nucleophilic Aromatic Substitution (SNAr). A comprehensive grasp of the mechanism and the electronic influence of each substituent is fundamental to designing successful experiments.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] This step temporarily disrupts the aromaticity of the pyridine ring and is often the rate-determining step.[5]

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount. The more stable this intermediate, the lower the activation energy for its formation and the faster the reaction.

The Critical Role of Substituents

The reactivity of this compound is a direct consequence of the interplay between its substituents.

  • The 2-Trifluoromethyl Group: As a powerful electron-withdrawing group, the -CF₃ substituent deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[2] It helps to stabilize the negative charge of the Meisenheimer intermediate through inductive effects, thereby accelerating the rate of nucleophilic attack.[3]

  • The 4-Hydroxyl Group and Pyridinol-Pyridone Tautomerism: The hydroxyl group at the 4-position introduces complexity and opportunity. This compound exists in tautomeric equilibrium with its corresponding pyridone form, 5-Bromo-2-(trifluoromethyl)pyridin-4(1H)-one. The position of this equilibrium is influenced by the solvent and pH. The pyridinol form possesses a nucleophilic oxygen, while the pyridone form has an acidic N-H proton. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide-like species, which is a strong electron-donating group. This can modulate the overall electron density of the ring and influence the regioselectivity of further reactions. Researchers must consider this tautomerism and the potential for O-alkylation or N-alkylation as competing pathways depending on the reaction conditions.

  • The 5-Bromo Leaving Group: Bromide is an effective leaving group in SNAr reactions due to its ability to stabilize a negative charge.[2] Its position at C5 is meta to the ring nitrogen but ortho to the hydroxyl group and para to the activating trifluoromethyl group, making it well-suited for displacement.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the SNAr reaction on the pyridinol tautomer.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Weigh Reagents prep1->prep2 prep3 Inert Atmosphere (N₂/Ar) prep2->prep3 rxn1 Add Solvent & Reagents prep3->rxn1 rxn2 Heat to Temperature rxn1->rxn2 rxn3 Monitor by TLC / LC-MS rxn2->rxn3 work1 Quench Reaction rxn3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Column Chromatography work3->work4 final final work4->final Characterization (NMR, MS)

Sources

Application Notes & Protocols for the Development of Novel Agrochemicals from Trifluoromethylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Agrochemical Discovery

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has cemented the role of fluorine chemistry in modern agrochemical design. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for developing next-generation herbicides, insecticides, and fungicides.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties that are highly advantageous for biological activity.[1][3][4]

The strong electron-withdrawing nature of the -CF3 group can significantly enhance the biological efficacy of a molecule.[1] Furthermore, this moiety often increases lipophilicity, which can improve the compound's absorption and translocation within target pests or weeds.[3] The metabolic stability of the molecule is also frequently enhanced, leading to greater persistence and more potent crop protection solutions.[1][3] The pyridine ring itself is a well-established pharmacophore in agrochemicals, contributing to target binding and systemic movement within plants.[5][6] This unique synergy between the trifluoromethyl group and the pyridine nucleus has led to the successful commercialization of numerous agrochemicals, including the herbicide Fluazifop-butyl, the fungicide Fluazinam, and the insecticide Chlorfluazuron.[4][7]

This guide provides a comprehensive overview of the synthetic strategies and biological screening protocols essential for the discovery and development of novel agrochemicals based on the trifluoromethylpyridine scaffold. The methodologies are presented with detailed, step-by-step instructions, grounded in established scientific principles to ensure reproducibility and reliability.

Part 1: Synthesis of Trifluoromethylpyridine Scaffolds

The synthesis of trifluoromethylpyridine derivatives is a critical first step in the development of new agrochemicals. The two primary strategies for introducing the trifluoromethyl group are through chlorine/fluorine exchange reactions on a pre-formed pyridine ring or by constructing the pyridine ring from a trifluoromethyl-containing building block.[7]

Synthetic Strategy: Chlorine/Fluorine Exchange

This widely used industrial method involves the synthesis of a trichloromethylpyridine intermediate, followed by a fluorination step. The synthesis of 2-chloro-5-trifluoromethylpyridine, a key intermediate for numerous herbicides and insecticides, serves as an illustrative example.[1][3]

Rationale for Experimental Choices:

  • Starting Material: 3-picoline (3-methylpyridine) is an inexpensive and readily available starting material.

  • Chlorination: The initial chlorination of the methyl group is a radical reaction, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), to form the trichloromethyl group. Subsequent ring chlorination can be achieved at higher temperatures.[1]

  • Fluorination: Anhydrous potassium fluoride (KF) is a common and effective fluorinating agent for this transformation. A phase transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is employed to facilitate the reaction between the solid KF and the organic substrate in a solvent like dimethyl sulfoxide (DMSO).[1]

Protocol 1: Synthesis of 2-chloro-5-trifluoromethylpyridine

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

  • To a solution of 2-chloro-5-methylpyridine (12.75 g, 0.1 mol) in o-dichlorobenzene (50 mL), add azobisisobutyronitrile (AIBN) (0.1 g).

  • Heat the mixture to 80°C under a nitrogen atmosphere with stirring.

  • Introduce chlorine gas into the reaction mixture while gradually increasing the temperature to 140°C.

  • Continue the reaction for approximately 20 hours, adding fresh AIBN (0.07 g) every 2 hours to maintain the radical chain reaction.

  • After the reaction is complete (monitored by GC-MS), cool the mixture and purge with nitrogen to remove excess chlorine.

  • Remove the solvent by vacuum distillation. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Synthesis of 2-chloro-5-trifluoromethylpyridine

  • In a flask equipped with a reflux condenser, combine 2-chloro-5-(trichloromethyl)pyridine (23.1 g, 0.1 mol), anhydrous potassium fluoride (13.9 g, 0.24 mol), and cetyltrimethylammonium bromide (CTAB) (1.8 g) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to reflux with vigorous stirring and maintain for 5-7 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 2-chloro-5-trifluoromethylpyridine.

Synthetic Strategy: Cyclocondensation

An alternative approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This method offers flexibility in accessing different substitution patterns on the pyridine ring.

Rationale for Experimental Choices:

  • Building Blocks: Commercially available trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are versatile starting materials for cyclocondensation reactions.[7]

  • Reaction Type: The Hantzsch pyridine synthesis or similar condensation reactions are effective for constructing the pyridine ring. The reaction of an enone with an enamine or an equivalent generates the dihydropyridine, which is subsequently oxidized to the pyridine.

Below is a diagram illustrating a generalized synthetic workflow for trifluoromethylpyridine-based agrochemicals.

G cluster_0 Synthesis of TFMP Core cluster_1 Derivatization & Optimization cluster_2 Biological Screening A Starting Material (e.g., 3-Picoline) B Chlorination A->B Cl2, Initiator C Fluorination B->C KF, Catalyst D TFMP Intermediate (e.g., 2-chloro-5-TFMP) C->D E Coupling Reaction (e.g., Suzuki, S_NAr) D->E F Novel TFMP Analogs E->F G Structure-Activity Relationship (SAR) F->G I In Vitro Assays (Enzyme Inhibition) F->I H Lead Optimization G->H H->E J In Vivo Assays (Whole Organism) I->J J->G K Lead Candidate J->K

Caption: A generalized workflow for the discovery of novel trifluoromethylpyridine agrochemicals.

Part 2: Biological Screening Protocols

Once a library of novel trifluoromethylpyridine derivatives has been synthesized, a robust screening cascade is necessary to identify promising lead compounds. The following protocols are designed for high-throughput screening and detailed characterization of herbicidal, insecticidal, and fungicidal activities.

Herbicidal Activity Screening

Many potent herbicides act by inhibiting key enzymes in plant biosynthetic pathways. Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death in weeds.[8][9]

Protocol 2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PPO.

Principle: This fluorometric assay measures the PPO-catalyzed oxidation of non-fluorescent protoporphyrinogen IX (Protogen) to the highly fluorescent protoporphyrin IX (Proto IX). A decrease in the rate of fluorescence increase indicates PPO inhibition.[8]

Materials:

  • PPO enzyme extract (from a plant source, e.g., spinach or Amaranthus)

  • Protoporphyrinogen IX (substrate)

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 5 µM FAD.[10]

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation: ~410 nm, Emission: ~630 nm).[10]

Procedure:

  • Prepare a dilution series of the test compounds in DMSO. A typical final concentration range for screening would be 0.01 µM to 100 µM.

  • In each well of the 96-well plate, add 2 µL of the test compound solution (or DMSO for control).

  • Add 178 µL of Assay Buffer containing the PPO enzyme extract to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the protoporphyrinogen IX substrate solution to each well.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Whole-Plant Herbicidal Activity Assay on Amaranthus retroflexus (Redroot Pigweed)

Objective: To evaluate the post-emergence herbicidal efficacy of test compounds on a common broadleaf weed.

Procedure:

  • Sow Amaranthus retroflexus seeds in pots containing a standard potting mix and grow in a greenhouse or growth chamber.

  • When the plants reach the 4- to 6-leaf stage (approximately 5-8 cm in height), they are ready for treatment.[11]

  • Prepare spray solutions of the test compounds at various application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare). The formulation should include appropriate adjuvants to ensure proper leaf coverage.

  • Apply the herbicide treatments using a cabinet-mounted track sprayer to ensure uniform application.[11] Include a non-treated control and a commercial standard for comparison.

  • Return the treated plants to the greenhouse and observe for signs of phytotoxicity.

  • At 21 days after treatment, assess plant survival on a binomial scale (0 = dead, 1 = alive) or using a visual injury rating scale (e.g., 0-100%, where 100% is complete plant death).[11]

  • Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or the effective dose for 90% control (ED90).

Insecticidal Activity Screening

The diamondback moth, Plutella xylostella, is a major pest of cruciferous crops worldwide and is a standard model for insecticide screening.[12][13]

Protocol 4: Leaf-Dip Bioassay for Insecticidal Activity Against Plutella xylostella

Objective: To determine the lethal concentration (LC50) of test compounds against P. xylostella larvae.

Materials:

  • Second or third-instar P. xylostella larvae.

  • Untreated host plant leaves (e.g., cabbage, Brassica oleracea).[3]

  • Test compounds dissolved in an appropriate solvent (e.g., acetone) with a wetting agent.

  • Petri dishes lined with moistened filter paper.

  • Fine-tipped paintbrush for handling larvae.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • Dip individual cabbage leaves into each test solution for 10 seconds with gentle agitation.[3] A control group of leaves should be dipped in the solvent-wetter solution only.

  • Place the treated leaves on paper towels to air dry.[3]

  • Once dry, place one treated leaf into each Petri dish.

  • Using a fine-tipped paintbrush, transfer 10-20 larvae onto the leaf in each Petri dish.

  • Seal the Petri dishes and maintain them at approximately 25°C with a 16:8 light/dark cycle.[3]

  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with the brush.[14]

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Use probit analysis to determine the LC50 value for each compound.

Fungicidal Activity Screening

Botrytis cinerea, the causal agent of gray mold, is a devastating pathogen affecting a wide range of crops. It serves as an excellent model for testing the efficacy of new fungicides.[15]

Protocol 5: In Vitro Mycelial Growth Inhibition Assay Against Botrytis cinerea

Objective: To determine the effective concentration (EC50) of test compounds required to inhibit the mycelial growth of B. cinerea.

Materials:

  • Pure culture of Botrytis cinerea.

  • Potato Dextrose Agar (PDA) medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-55°C.

  • Add the test compounds to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 20-22°C in the dark.

  • When the mycelial growth in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the concentration and determine the EC50 value.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these screening protocols are crucial for establishing Structure-Activity Relationships (SAR). By systematically modifying the substituents on the trifluoromethylpyridine scaffold and observing the impact on biological activity, researchers can identify key structural features required for potency and selectivity.

Data Presentation:

Quantitative data from the screening assays should be summarized in tables for clear comparison of the activity of different analogs.

Compound IDR1-substituentR2-substituentPPO Inhibition IC50 (µM)P. xylostella LC50 (µg/mL)B. cinerea EC50 (µg/mL)
TFMP-001HCl>10085.2>100
TFMP-002O-PhCl0.5412.578.3
TFMP-003O-Ph-4-FCl0.219.865.1
TFMP-004NH-PhCl25.62.115.4

Table 1: Hypothetical screening data for a series of novel trifluoromethylpyridine analogs.

SAR Analysis Workflow:

The SAR analysis is an iterative process that guides the design of the next generation of compounds.

SAR_Workflow A Initial Library Screening Data B Identify 'Hit' Compounds A->B C Analyze Structural Variations vs. Activity B->C D Formulate SAR Hypotheses C->D E Design New Analogs Based on Hypotheses D->E F Synthesize & Test New Analogs E->F F->A Iterative Optimization

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis and lead optimization.

For example, the hypothetical data in Table 1 might suggest that an aryloxy group at the R1 position enhances herbicidal activity, while an anilino group improves insecticidal and fungicidal potency. Further modifications, such as adding a fluorine atom to the phenyl ring (TFMP-003 vs. TFMP-002), could be explored to further optimize PPO inhibition. This logical, data-driven approach is fundamental to efficiently advancing a discovery program from initial hits to a viable lead candidate.[7]

Conclusion

The trifluoromethylpyridine scaffold represents a highly validated and fruitful starting point for the discovery of novel agrochemicals. Its inherent properties, combined with strategic synthetic diversification, provide a powerful platform for innovation. The protocols and application notes detailed in this guide offer a robust framework for the synthesis, screening, and optimization of new TFMP-based crop protection agents. By integrating these methodologies with a deep understanding of structure-activity relationships, researchers can accelerate the development of the next generation of safe and effective solutions for global agriculture.

References

  • BenchChem. (n.d.). Application Note: In Vitro Assay for Measuring Protoporphyrinogen Oxidase Inhibition by Acifluorfen-Methyl.
  • Haga, T., Fujikawa, K., Yamada, T., & Shigematsu, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Insecticide Resistance Action Committee (IRAC). (n.d.). Plutella Xylostella. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]

  • HSC Cores - BookStack. (2023). Protoporphyrinogen Oxidase Activity Assay. Retrieved from [Link]

  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Enzymatic Inhibition of Protoporphyrinogen Oxidase (PPO) by Ppo-IN-8.
  • Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
  • alice Embrapa. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Retrieved from [Link]

  • Wang, M., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(13), 4236. [Link]

  • Castelo Branco, M., & Gatehouse, A. G. (1997). A Survey of Insecticide Susceptibility in Plutella xylostella (L.) (Lepidoptera: Yponomeutidae) in the Federal District, Brazil. Anais da Sociedade Entomológica do Brasil, 26(1). [Link]

  • Ganie, Z. A., et al. (2023). Confirmation and detection of novel acetolactate synthase- and protoporphyrinogen oxidase-inhibiting herbicide-resistant redroot. Weed Science, 71(1), 26-34. [Link]

  • SciSpace. (n.d.). Biological screening of Amaranthus retroflexus L. (Amaranthaceae). Retrieved from [Link]

  • Malik, U., et al. (2023). Toxicity of Insecticides against Diamond Back Moth, Plutella xylostella in Laboratory and Field Conditions. Indian Journal of Pure & Applied Biosciences, 11(3), 82-87. [Link]

  • Zhang, Y., et al. (2023). Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens. Insects, 14(7), 629. [Link]

  • Hao, G. F., et al. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. RSC Advances, 13(16), 10823-10833. [Link]

  • Tian, W. S., et al. (1993). A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. Journal of the Chemical Society, Chemical Communications, (1), 101-102. [Link]

  • Benchchem. (n.d.). preventing decomposition of trifluoromethylpyridines during synthesis.
  • ResearchGate. (n.d.). Measurement of Protoporphyrinogen Oxidase Activity.
  • ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (n.d.). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea.
  • ResearchGate. (n.d.). Chemometric analysis of Amaranthus retroflexus in relation to livestock toxicity in southern Australia.
  • Huang, Z., et al. (2023). Rapid Resistance Detection of Amaranthus retroflexus to Fomesafen via Kompetitive Allele-Specific PCR (KASP). International Journal of Molecular Sciences, 24(21), 15893. [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • ResearchGate. (n.d.). In vivo evaluation of antifungal activity of nicotinamide compounds against Botrytis cinerea in tomatoes.
  • ResearchGate. (n.d.). Biological screening of Amaranthus retroflexus L. (Amaranthaceae).
  • Ramírez-Soto, C., et al. (2021). Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. Molecules, 26(21), 6463. [Link]

  • Binner, D., et al. (2023). Molecular Biological Methods to Assess Different Botrytis cinerea Strains on Grapes. Horticulturae, 9(6), 677. [Link]

  • Kumar, S., et al. (2017). Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium fulvum Cooke)]. International Journal of Chemical Studies, 5(5), 400-403. [Link]

Sources

The Emergence of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks for creating novel therapeutics. The incorporation of a trifluoromethyl (-CF3) group and halogen atoms into a pyridine core can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide focuses on the application of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a highly functionalized intermediate poised for significant utility in pharmaceutical manufacturing.

While specific, large-scale manufacturing protocols for this exact molecule are emerging, its structural motifs are characteristic of key intermediates used in the synthesis of numerous FDA-approved drugs, particularly in the realm of oncology. Kinase inhibitors, a cornerstone of targeted cancer therapy, frequently feature substituted pyridine rings that anchor the drug within the ATP-binding pocket of the target enzyme.[3][4][5] This document provides a detailed technical overview, field-proven insights, and robust protocols based on the established chemistry of structurally analogous compounds, offering a predictive framework for the use of this compound in drug development workflows.

Part 1: Scientific Rationale — The Causality Behind Experimental Design

The unique trifecta of a pyridinol core, a bromine atom, and a trifluoromethyl group makes this compound a high-value intermediate. Each component serves a deliberate and synergistic purpose in drug design and synthesis.

The Trifluoromethyl Group: A Bioavailability Enhancer

The -CF3 group is a powerful tool for optimizing drug-like properties.[1] Its strong electron-withdrawing nature can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, it significantly increases lipophilicity, which can enhance a drug's ability to cross cell membranes, thereby improving its oral bioavailability and efficacy.[6] The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, which prolongs the drug's half-life in the body.[2]

The Bromo Group: A Versatile Synthetic Handle

The bromine atom at the C5 position is not merely a substituent; it is a versatile functional handle for downstream molecular elaboration. It is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the construction of complex molecular architectures.

The Pyridin-4-ol Core: A Pharmacophore for Kinase Binding

The pyridinol moiety is a critical pharmacophore. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of a kinase's ATP-binding site—a common interaction motif for Type I and Type II kinase inhibitors.[3][8] The hydroxyl group at the C4 position provides a key nucleophilic site for forming diaryl ether linkages, a common structural feature in many multi-kinase inhibitors like Sorafenib and Regorafenib.[9][10]

Part 2: Application in the Synthesis of Multi-Kinase Inhibitors

The structure of this compound makes it an ideal precursor for synthesizing diaryl ether-based kinase inhibitors. The general synthetic strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) or Etherification: The hydroxyl group of the pyridinol is used to displace a halogen on another aromatic ring or vice versa, forming a critical diaryl ether bond.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is subsequently replaced with another molecular fragment to complete the synthesis of the target drug molecule.

This workflow is exemplified by the synthesis of Sorafenib and Regorafenib, which are potent inhibitors of multiple tyrosine kinases involved in tumor progression and angiogenesis.[9][11][12] A plausible, exemplary workflow using this compound is illustrated below.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Urea Formation A 5-Bromo-2-(trifluoromethyl) pyridin-4-ol C Intermediate 1 (Diaryl Ether) A->C Base (e.g., KOtBu) Solvent (e.g., DMF) Heat B 4-Aminophenol B->C D Intermediate 1 F Final Kinase Inhibitor Analog D->F Solvent (e.g., DCM) Room Temp E 4-chloro-3-(trifluoromethyl) phenyl isocyanate E->F

Caption: Exemplary workflow for synthesizing a kinase inhibitor.

Part 3: Detailed Experimental Protocols

The following protocols are exemplary and based on established methodologies for analogous compounds.[13][14] Researchers should perform small-scale trials to optimize conditions for this compound.

Protocol 1: Synthesis of a Diaryl Ether Intermediate via Nucleophilic Substitution

This protocol describes the formation of a diaryl ether linkage, a key step in the synthesis of many kinase inhibitors.

Objective: To synthesize 4-((5-bromo-2-(trifluoromethyl)pyridin-4-yl)oxy)aniline.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • To a dry, three-necked round-bottom flask purged with nitrogen, add 4-aminophenol and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting suspension for 30 minutes at 0°C.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure diaryl ether intermediate.

Trustworthiness Check: The progress of the reaction can be validated by LC-MS to confirm the formation of the desired product mass and consumption of starting materials. The final product structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of the Final Compound via Urea Formation

This protocol details the coupling of the diaryl ether intermediate with an isocyanate to form the final urea linkage, a common feature in Sorafenib and related inhibitors.[14]

Objective: To synthesize a Sorafenib analog from the diaryl ether intermediate.

Materials:

  • 4-((5-bromo-2-(trifluoromethyl)pyridin-4-yl)oxy)aniline (Intermediate from Protocol 1) (1.0 eq)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas supply

Procedure:

  • Dissolve the diaryl ether intermediate in anhydrous DCM in a dry flask under a nitrogen atmosphere.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form within 1-2 hours.

  • Monitor the reaction by TLC until the starting amine is fully consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold DCM to remove any unreacted isocyanate.

  • Dry the solid under vacuum to yield the final product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

G cluster_workflow Synthetic Protocol Workflow start Starting Materials (Pyridinol, Aminophenol) step1 Protocol 1: Diaryl Ether Formation (SNAr Reaction) start->step1 qc1 QC Check: LC-MS, NMR step1->qc1 intermediate Purified Intermediate qc1->intermediate step2 Protocol 2: Urea Formation intermediate->step2 qc2 QC Check: NMR, HPLC Purity step2->qc2 final Final Product (Kinase Inhibitor) qc2->final

Caption: Self-validating experimental workflow.

Part 4: Data Presentation

The efficiency of the key synthetic steps can be influenced by various parameters. The table below summarizes typical conditions and expected outcomes for reactions involving similar substrates, providing a baseline for optimization.

Reaction TypeCatalyst/BaseSolventTemperature (°C)Typical Yield (%)Reference
Diaryl Ether Formation KOtBuDMF80-11080-95[10][14]
Cs₂CO₃DMF10075-90[9]
NaHTHF6570-85[9]
Urea Formation (none)DCM20-2590-98[14]
(none)THF20-2588-95[11]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical manufacturing. Its constituent parts—the trifluoromethyl group, the bromo handle, and the pyridinol core—provide a robust platform for developing complex and potent therapeutics, especially multi-kinase inhibitors for oncology. The protocols and workflows detailed in this guide, derived from established chemical precedents, offer a solid foundation for researchers and drug development professionals to harness the synthetic versatility of this promising building block. As the demand for targeted therapies grows, the application of such highly functionalized intermediates will undoubtedly accelerate the discovery and production of next-generation medicines.

References

  • Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
  • ResearchGate. Synthesis of sorafenib | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Taylor & Francis Online. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Available from: [Link]

  • LinkedIn. Key Drivers for 5-Bromo-2-(Trifluoromethyl)Pyridine Market Growth: Projections 2025-2033. Available from: [Link]

  • Thieme Connect. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available from: [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. Available from: [Link]

  • ResearchGate. Six-step synthesis of regorafenib 30 synthesized from simple materials. Available from: [Link]

  • Google Patents. WO2013049559A1 - Pyridine derivatives.
  • LP Information. Global 5-Bromo-2-(Trifluoromethyl)Pyridine Market Growth 2026-2032. Available from: [Link]

  • Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
  • ResearchGate. Synthesis of Sorafenib and Regorafenib | Download Table. Available from: [Link]

  • Google Patents. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms.
  • PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available from: [Link]

  • DIGIBUG. Small Molecule Kinase Inhibitor Drugs (1995–2021). Available from: [Link]

  • ACS Publications. Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters | Organic Letters. Available from: [Link]

Sources

use of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Abstract

This document provides a comprehensive technical guide on the application of this compound as a versatile building block in modern organic synthesis. The strategic placement of a trifluoromethyl group, a bromine atom, and a hydroxyl group on the pyridine scaffold imparts a unique reactivity profile, making it an invaluable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Value of a Multifunctional Scaffold

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic systems is a cornerstone of modern drug design.[1][2] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2] When combined with a pyridine core—a privileged scaffold in numerous pharmaceuticals—and functionalized with synthetically versatile handles, the resulting building block becomes a powerful tool for generating molecular diversity.

This compound is a prime example of such a scaffold. Its utility is derived from the interplay of its three key functional components:

  • 2-(Trifluoromethyl) Group: This strongly electron-withdrawing group modulates the electron density of the pyridine ring, influencing the reactivity of the other substituents. It generally increases the ring's susceptibility to nucleophilic attack and impacts the rate of oxidative addition in cross-coupling reactions.[3] The CF₃ group itself is exceptionally stable and largely inert to common reaction conditions.[4]

  • 5-Bromo Group: The carbon-bromine bond serves as a primary site for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of carbon and nitrogen-based substituents, enabling extensive structure-activity relationship (SAR) studies.[3]

  • 4-Hydroxyl Group: The hydroxyl group introduces another layer of functionality. It can participate in its own set of reactions (e.g., O-alkylation, O-arylation) or influence the reactivity of the pyridine ring through electronic effects. It exists in equilibrium with its pyridone tautomer, a factor that must be considered in reaction design. For many cross-coupling reactions, this group may require protection to prevent undesired side reactions.

This guide will focus on the most prevalent and impactful applications of this building block: palladium-catalyzed cross-coupling reactions at the C5 position.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is the primary anchor for building molecular complexity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are the most robust and widely used methods for this purpose.[5]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[6] Its high functional group tolerance and relatively mild conditions make it ideal for late-stage functionalization.[7]

Causality Behind the Method: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8] The electron-deficient nature of the 5-bromo-2-(trifluoromethyl)pyridine ring facilitates the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst. A base is crucial for activating the boronic acid, forming a more nucleophilic borate species that undergoes transmetalation with the palladium complex.[6][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ complex1 R¹-Pd(II)L₂(X) pd0->complex1 R¹-X oxidative_addition Oxidative Addition complex2 R¹-Pd(II)L₂(R²) complex1->complex2 [R²-B(OH)₃]⁻ transmetalation Transmetalation complex2->pd0 product R¹-R² complex2->product reductive_elimination Reductive Elimination boronic_acid R²-B(OH)₂ + Base borate [R²-B(OH)₃]⁻ aryl_halide R¹-X (5-Bromo-2-(CF₃)pyridin-4-ol)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative method adapted for arylating this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or microwave reaction vial

  • Nitrogen or Argon supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(trifluoromethyl)pyridin-4-ol.

Expert Note: The free hydroxyl group can potentially undergo O-arylation as a side reaction, particularly with electron-deficient boronic acids. If this becomes a significant issue, protection of the hydroxyl group as a methoxymethyl (MOM) or silyl ether prior to coupling is recommended.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[12]

Causality Behind the Method: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the active Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[12][13]

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents 1. 5-Bromo-2-(CF₃)pyridin-4-ol 2. Amine 3. Pd Catalyst & Ligand 4. Base (e.g., NaOtBu) setup Setup Reaction Under Inert Atmosphere (N₂/Ar) heating Heat to 80-110 °C Monitor by LC-MS setup->heating quench Cool & Quench Reaction (e.g., with aq. NH₄Cl) heating->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Product: 5-Amino-2-(CF₃)pyridin-4-ol purify->product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling various primary or secondary amines with the title compound.[3][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Oven-dried, sealed reaction tube

  • Nitrogen or Argon supply

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precursor (Pd(OAc)₂), ligand, and base (NaOtBu) to a sealable reaction tube.

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expert Note: The basicity of the reaction medium can lead to deprotonation of the 4-hydroxyl group. This can be beneficial, but may also affect solubility or catalyst activity. The choice of base is critical; NaOtBu is strong and effective but less functional-group tolerant, whereas Cs₂CO₃ is milder.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the cross-coupling reactions discussed, providing a comparative overview for experimental design.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₃PO₄ (2.5)Dioxane/H₂O85-9560-95%
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)Dioxane/H₂O85-9570-98%
Buchwald-Hartwig Pd(OAc)₂ (2%)XPhos (4%)NaOtBu (1.5)Toluene100-11065-90%
Pd₂(dba)₃ (2%)BINAP (3%)Cs₂CO₃ (2.0)Dioxane100-11055-85%

Yields are representative for bromo-trifluoromethyl-pyridine scaffolds and may vary based on the specific coupling partners.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. The orthogonal reactivity of the bromo and hydroxyl groups, combined with the electronic influence of the trifluoromethyl substituent, allows for sequential and selective functionalization. The palladium-catalyzed cross-coupling protocols detailed herein provide reliable and efficient pathways to generate diverse libraries of novel pyridine derivatives for applications in drug discovery and materials science. Careful consideration of the hydroxyl group's reactivity and the selection of appropriate reaction conditions are paramount to achieving high yields and purity.

References

  • BenchChem Technical Support Team. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. Benchchem.
  • ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.
  • Frontier Specialty Chemicals. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. Frontier Specialty Chemicals.
  • Smolecule. (n.d.). 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Smolecule.
  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • PubChem. (n.d.). 5-bromo-4-(trifluoromethyl)pyridin-2-ol. PubChem.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.).
  • ACS Publications. (2026). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • YouTube. (2025).
  • YouTube. (2022). Suzuki Coupling Mechanism. YouTube.
  • MDPI. (2017).

Sources

Application Note: High-Throughput Quantification of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note presents two robust and validated analytical methodologies for the precise quantification of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of this analyte in process samples and formulated products. We describe a primary reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for routine analysis and a confirmatory gas chromatography-mass spectrometry (GC-MS) method for enhanced specificity and impurity profiling. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure methodological robustness and transferability.

Introduction

This compound is a heterocyclic organic compound whose structural motifs—a brominated pyridine core and a trifluoromethyl group—are prevalent in a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, making its precursors critical for drug discovery and development.[1][2] Accurate quantification is therefore essential for reaction monitoring, purity assessment, and stability studies. This guide provides comprehensive protocols to address this analytical need.

The inherent properties of the analyte, such as the polar hydroxyl group and the basic pyridine nitrogen, dictate the choice of analytical strategy. The presence of UV-absorbing chromophores allows for straightforward detection by HPLC-UV, while its potential for derivatization makes it amenable to GC-MS analysis for higher selectivity.

Physicochemical Profile of this compound

A precise understanding of the analyte's properties is foundational to method development. While specific experimental data for this exact isomer is not widely published, we can infer a working profile from its constituent parts and related molecules.[3][4][5]

PropertyEstimated Value / CharacteristicRationale for Analytical Method Development
Molecular Formula C₆H₃BrF₃NOConfirmed by Mass Spectrometry.
Molecular Weight ~242.0 g/mol Essential for preparing standard solutions and for MS identification.[3]
Structure Pyridin-4-ol coreThe hydroxyl group increases polarity, favoring reversed-phase HPLC with aqueous mobile phases.
pKa AmphotericThe pyridinol tautomerism and the basic pyridine nitrogen allow for manipulation of retention in HPLC by adjusting mobile phase pH.[6]
UV Absorbance Expected ~260-280 nmThe substituted pyridine ring is a strong chromophore, enabling sensitive UV detection.[7]
Solubility Soluble in polar organic solvents (Methanol, Acetonitrile)Dictates the choice of diluent for standards and samples.
Volatility Low; requires derivatization for GCThe polar hydroxyl group necessitates silylation to increase volatility and thermal stability for GC analysis.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse method for quantifying polar, non-volatile organic compounds. Its speed, robustness, and accessibility make it ideal for routine quality control and high-throughput screening. The selected methodology leverages a core-shell C18 stationary phase to achieve high efficiency and rapid separation.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (50:50 ACN:H₂O) A->B C Vortex & Sonicate B->C D Filter (0.45 µm PTFE) C->D E Inject Sample D->E F Isocratic Separation (C18 Column) E->F G UV Detection (275 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: High-level workflow for the quantification of this compound by HPLC-UV.

Detailed HPLC-UV Protocol

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water (>18 MΩ·cm)

  • Formic Acid, LC-MS grade

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenomenex Kinetex C18 (or equivalent core-shell column), 2.6 µm, 100 Å, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution Mode: Isocratic

  • Composition: 60% A / 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detector Wavelength: 275 nm

  • Run Time: 5 minutes

2.3. Preparation of Standards and Samples

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the sample diluent.

  • Calibration Standards: Perform serial dilutions of the stock standard to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve an expected concentration within the calibration range, and filter through a 0.45 µm PTFE syringe filter prior to injection.

2.4. Justification of Method Parameters

  • C18 Column: The industry standard for reversed-phase chromatography, providing excellent retention for moderately polar compounds. The core-shell particle technology ensures high-resolution peaks and lower backpressure.

  • Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the pyridinol hydroxyl group and protonates the pyridine nitrogen. This results in a single, well-defined species that chromatographs with a sharp, symmetrical peak shape.[6][8]

  • Isocratic Elution: For a quality control environment, an isocratic method is preferred for its simplicity, robustness, and faster re-equilibration times between runs, leading to higher throughput.[9]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and quantification, especially in complex matrices or for impurity analysis, GC-MS is the method of choice. Due to the low volatility of the analyte, a derivatization step is mandatory to convert the polar -OH group into a more volatile and thermally stable silyl ether.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Sample in Anhydrous Solvent B Add BSTFA + 1% TMCS A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample C->D E GC Separation (DB-5ms Column) D->E F Mass Spectrometry (EI, SIM/Scan Mode) E->F G Extract Ion Chromatogram F->G H Confirm Mass Spectrum G->H I Quantify via Calibration H->I

Caption: Key steps in the GC-MS analysis of this compound following silylation.

Detailed GC-MS Protocol

3.1. Materials and Reagents

  • All reagents from the HPLC section

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

3.2. Instrumentation and Conditions

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min

  • Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C

  • MSD Mode: Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions (projected for TMS derivative): m/z 313 (M+), 298 (M-CH₃), 73 (TMS)

3.3. Derivatization Protocol

  • Prepare standards or samples in an anhydrous solvent (e.g., pyridine) in a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Cool to room temperature before injection.

3.4. Justification of Method Parameters

  • Derivatization: Silylation with BSTFA is a common and highly effective technique for converting active hydrogens (like in -OH groups) into non-polar trimethylsilyl (TMS) ethers, which are volatile and thermally stable.[10]

  • DB-5ms Column: This low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column that provides excellent separation for a wide range of derivatized compounds.

  • SIM Mode: For quantification, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring only characteristic ions of the target analyte, thereby reducing chemical noise.[11]

Method Validation and Performance

Both methods should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterHPLC-UV TargetGC-MS (SIM) Target
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
LOQ ~0.5 µg/mL~0.1 µg/mL

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable quantification of this compound. The RP-HPLC-UV method serves as a primary tool for routine analysis due to its speed and simplicity, while the GC-MS method offers orthogonal selectivity and superior sensitivity, making it ideal for confirmatory testing and trace-level analysis. The detailed protocols and the rationale behind the chosen parameters are intended to empower researchers and analysts to implement these methods effectively in their laboratories.

References

  • PubChem. Compound Summary for CID 45789785, 5-Bromo-2-(trifluoromethoxy)pyridine. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Google Patents.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

  • PubChemLite. 5-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). [Link]

  • PubChem. Compound Summary for CID 2761197, 5-Bromo-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Improving the Yield of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol Synthesis

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. The unique electronic properties imparted by the trifluoromethyl group make this scaffold highly valuable in the design of novel pharmaceuticals and agrochemicals.[1] However, these same electronic features can present challenges in achieving high-yield and high-purity synthesis.[2][3]

This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic route effectively.

Plausible Synthetic Route

A common strategy for the synthesis of substituted pyridin-4-ols involves the construction of the pyridine ring followed by functionalization, or the functionalization of a pre-formed pyridine ring. Given the substituents on the target molecule, a plausible approach involves the cyclization of a trifluoromethyl-containing precursor followed by bromination.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and available starting materials.

Step 1: Synthesis of 2-(Trifluoromethyl)pyridin-4-ol

A potential route to the pyridin-4-ol precursor is through a multicomponent reaction, which can offer high efficiency.

  • Reagents:

    • Trifluoroacetonitrile

    • A suitable 1,3-dicarbonyl compound (e.g., malonic acid derivative)

    • Ammonia source (e.g., ammonium acetate)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound and ammonium acetate in a suitable solvent (e.g., ethanol).

    • Cool the mixture in an ice bath.

    • Carefully bubble trifluoroacetonitrile gas through the solution or add a solution of it.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-(trifluoromethyl)pyridin-4-ol.

Step 2: Bromination of 2-(Trifluoromethyl)pyridin-4-ol

  • Reagents:

    • 2-(Trifluoromethyl)pyridin-4-ol

    • Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)

    • Solvent (e.g., Acetic acid, Dichloromethane)

  • Procedure:

    • Dissolve 2-(trifluoromethyl)pyridin-4-ol in the chosen solvent in a round-bottom flask protected from light.

    • Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until TLC or LC-MS indicates complete consumption of the starting material.

    • Quench the reaction by adding a solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Low or No Product Yield in Step 1 (Cyclization)

Question: I am getting a very low yield, or no desired product at all, during the initial pyridin-4-ol formation. What could be the cause?

Answer:

Low yields in pyridine synthesis, especially in multicomponent reactions, can stem from several factors.[4][5]

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Scientific Rationale
Low reactivity of starting materials Consider using a more activated 1,3-dicarbonyl compound. The addition of a Lewis acid or Brønsted acid catalyst can also improve the reaction rate.The electron-withdrawing nature of the trifluoromethyl group in trifluoroacetonitrile can decrease its reactivity in the initial condensation step. A more reactive dicarbonyl or a catalyst can facilitate the reaction.
Incorrect Stoichiometry Ensure accurate measurement of all reactants. The molar ratios in multicomponent reactions are critical for driving the reaction towards the desired product.An excess of one reactant can lead to the formation of side products or the incomplete consumption of other starting materials.
Suboptimal Reaction Temperature Experiment with a range of temperatures. While reflux is often a good starting point, some reactions may benefit from lower or higher temperatures to balance reaction rate and side product formation.Temperature affects reaction kinetics. Too low, and the reaction may not proceed; too high, and decomposition or side reactions can occur.
Poor Regioselectivity in Step 2 (Bromination)

Question: I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity to favor the 5-bromo product?

Answer:

Achieving high regioselectivity in the functionalization of substituted pyridines is a common challenge due to the complex electronic nature of the ring.[2][6]

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy Scientific Rationale
Harsh Brominating Conditions Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine. Perform the reaction at a lower temperature.Harsher conditions can lead to over-bromination or less selective reactions. NBS is often more selective for electrophilic aromatic substitution on activated rings.
Solvent Effects The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as acetic acid, dichloromethane, or acetonitrile.The solvent can affect the solubility of intermediates and the transition state energies of competing reaction pathways, thereby influencing the product distribution.
Steric Hindrance While less of a factor for the 5-position in this case, consider that the trifluoromethyl group at the 2-position will sterically hinder the 3-position, which generally favors substitution at the 5-position.The bulky trifluoromethyl group can block access to the adjacent position, directing the incoming electrophile to the less hindered 5-position.
Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed catalyst Is the Catalyst Active? start->catalyst substrates Are Substrates Pure & Stable? catalyst->substrates Yes troubleshoot_catalyst Check catalyst activity, consider a different catalyst. catalyst->troubleshoot_catalyst No conditions Are Reaction Conditions Optimal? substrates->conditions Yes troubleshoot_substrates Re-purify starting materials, check for degradation. substrates->troubleshoot_substrates No purification Is the Product Lost During Purification? conditions->purification Yes troubleshoot_conditions Optimize temperature, concentration, and reaction time. conditions->troubleshoot_conditions No solution Implement Optimized Protocol purification->solution No troubleshoot_purification Optimize purification method (e.g., different chromatography conditions, recrystallization solvent). purification->troubleshoot_purification Yes

Caption: A diagnostic workflow to identify and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group important in this molecule?

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This has several significant effects on the properties of the pyridine ring:

  • Increased Acidity: It increases the acidity of the hydroxyl group in the pyridin-4-ol tautomer.

  • Modified Reactivity: It deactivates the pyridine ring towards electrophilic substitution, making reactions like bromination more challenging and requiring careful optimization.

  • Biological Activity: In medicinal chemistry, the trifluoromethyl group can improve metabolic stability, membrane permeability, and binding affinity to biological targets.

Q2: Does this compound exist in tautomeric forms?

Yes, pyridin-4-ols can exist in equilibrium with their corresponding pyridin-4-one tautomers.

tautomers pyridin_ol This compound pyridin_one 5-Bromo-2-(trifluoromethyl)pyridin-4(1H)-one pyridin_ol->pyridin_one Tautomerization

Caption: Tautomeric equilibrium of the final product.

The position of this equilibrium can be influenced by the solvent, pH, and temperature. This can sometimes complicate purification and characterization, as you may observe a mixture of both forms.

Q3: What are some common side reactions to be aware of?

  • Over-bromination: Especially with harsh brominating agents, you might see the formation of di-brominated products.

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, under very harsh acidic or basic conditions, the trifluoromethyl group could potentially undergo hydrolysis.

  • Polymerization/Decomposition: Multicomponent reactions, if not well-controlled, can sometimes lead to the formation of polymeric byproducts.

Q4: Are there alternative synthetic routes to consider?

Yes, other strategies could be employed, such as:

  • Building the ring with the bromine already in place: Starting with a bromine-containing precursor for the cyclization reaction.

  • Functional group interconversion: For example, starting with a different functional group at the 4-position and converting it to a hydroxyl group.

The choice of the optimal route will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.

References

  • Schober, L., et al. (2017). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc.
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview.
  • BenchChem. (2025). Strategies to overcome low yields in multicomponent pyridine synthesis.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • BenchChem. (2025).
  • Soh, Y., et al. (2019). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry.
  • Organic & Biomolecular Chemistry. (n.d.). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Royal Society of Chemistry.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.).
  • ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.
  • Challenges in the functionalization of pyridines.
  • Pyridine CH functionaliz
  • US4650875A - Preparation of (trifluoromethyl)
  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)
  • Methods for the synthesis of 2‐trifluoromethyl pyridines.
  • 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | - Frontier Specialty Chemicals. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Publishing. (n.d.).

Sources

Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol.

Welcome to the technical support hub for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the purification of this valuable synthetic intermediate. This guide is structured to address common challenges and frequently asked questions encountered in the field.

A Critical Note on Tautomerism

Before proceeding, it is crucial to recognize that this compound exists in a tautomeric equilibrium with its pyridone form, 5-Bromo-2-(trifluoromethyl)-1H-pyridin-4-one .

chromatography_troubleshooting cluster_solutions Potential Solutions start Low Yield / Tailing on Silica Column deactivate_silica Deactivate Silica Gel (Add 1-2% Et3N to eluent) start->deactivate_silica Probable Cause: Acidic Silica alt_stationary Use Alternative Stationary Phase (Alumina, C18 Reversed-Phase) start->alt_stationary If deactivation is insufficient gradient_mod Modify Eluent Gradient (Start with higher polarity) start->gradient_mod To improve elution speed result Improved Recovery & Peak Shape deactivate_silica->result Neutralizes acidic sites alt_stationary->result Avoids acidic interactions gradient_mod->result Reduces contact time

Technical Support Center: Navigating the Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to the challenges encountered in this critical area of synthetic chemistry. The incorporation of a trifluoromethyl (CF₃) group into a pyridine ring can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making these compounds highly valuable in medicinal and agrochemical research. However, the synthesis is often plagued by the formation of unstable intermediates, leading to issues with yield, purity, and regioselectivity.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you successfully manage these reactive species and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of trifluoromethylpyridines, with a focus on the underlying chemical principles and actionable solutions.

Issue 1: Low or No Yield of the Desired Trifluoromethylpyridine

Symptom: After performing the reaction and workup, analysis by TLC, GC-MS, or NMR shows a low yield or complete absence of the target product.

Possible Causes & Expert Recommendations:

  • Inappropriate Reaction Conditions: The success of trifluoromethylation is highly dependent on precise control of reaction parameters.

    • Temperature: For classical methods like chlorine/fluorine exchange, high temperatures (150°C - 250°C) are often necessary. Conversely, methods involving the activation of the pyridine ring, such as hydrosilylation followed by electrophilic trifluoromethylation, may require an initial heating step (e.g., 65°C) followed by cooling (0-25°C) for the trifluoromethylation step. Exceeding the optimal temperature can lead to the decomposition of starting materials and products.

    • Pressure: Certain liquid-phase fluorination reactions using hydrogen fluoride (HF) require superatmospheric pressures (ranging from 5 to 1200 psig) to achieve high yields.

    • Reaction Time: These reactions can vary in duration from a few hours to over 100 hours. It is crucial to monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS) to determine the optimal reaction time.

  • Degraded Reagents: The quality of your starting materials is paramount.

    • Trifluoromethylating Agent: Reagents like Togni's reagent and Umemoto's reagents, while generally shelf-stable, should be stored under appropriate conditions to prevent degradation.

    • Catalyst: In reactions such as fluorine exchange, the catalyst (e.g., metal halides) must be anhydrous and used in the correct stoichiometric amount.

  • Substrate Reactivity: The electronic nature of the pyridine ring significantly influences its reactivity.

    • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups can deactivate the pyridine ring, making it less susceptible to trifluoromethylation.

    • Steric Hindrance: Bulky substituents near the target reaction site can impede the approach of the trifluoromethylating agent.

  • Atmosphere and Moisture: Many trifluoromethylation reactions are sensitive to air and moisture. It is essential to conduct these reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Symptom: Analysis of the crude product reveals the presence of multiple trifluoromethylpyridine isomers (e.g., 2-, 3-, and 4-substituted products).

Possible Causes & Expert Recommendations:

  • Reaction Mechanism: Radical trifluoromethylation reactions are notoriously unselective due to the high reactivity of the trifluoromethyl radical, often resulting in a mixture of isomers. For improved regioselectivity, consider methods based on nucleophilic or electrophilic trifluoromethylation, which are generally more position-specific.

  • Activation Strategy: Achieving regioselective trifluoromethylation, especially at the challenging C-3 position, often requires specific activation strategies.

    • Hydrosilylation: This method involves the temporary dearomatization of the pyridine ring to form a more reactive enamine intermediate. This intermediate then undergoes regioselective electrophilic trifluoromethylation.

    • N-Methylpyridinium Salts: The formation of N-methylpyridine quaternary ammonium salts activates the pyridine ring for nucleophilic attack, directing the trifluoromethylation to specific positions.

  • Reaction Temperature: Higher reaction temperatures can sometimes compromise regioselectivity. Optimizing the temperature may improve the isomeric ratio.

Issue 3: Formation of Side Products

Symptom: The crude product contains significant amounts of impurities other than isomers of the desired product.

Possible Causes & Expert Recommendations:

  • Over- or Under-Fluorination: In methods involving fluorine exchange, such as the reaction of a (trichloromethyl)pyridine with HF, both under-fluorinated (e.g., (chlorodifluoromethyl)pyridine) and over-fluorinated (ring-fluorinated) byproducts can form.

    • Control Reaction Time and Temperature: Careful control over these parameters can minimize the formation of these side products.

    • Recycling Intermediates: Under-fluorinated materials can often be separated and recycled back into the reaction mixture.

  • Multi-chlorinated Byproducts: In simultaneous chlorination/fluorination reactions, the formation of multi-chlorinated pyridines is a common issue. These byproducts can sometimes be reduced back to the desired monochlorinated product via catalytic hydrogenolysis and recycled.

  • Decomposition of Intermediates: Unstable intermediates, if not properly managed, can decompose to form a variety of byproducts. For example, N-silyl enamine intermediates are sensitive to hydrolysis and can revert to the starting pyridine if moisture is present.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to trifluoromethylpyridines, and what are their primary advantages and disadvantages?

A1: The three main synthetic strategies are:

  • Chlorine/Fluorine Exchange: This classical method involves the reaction of a (trichloromethyl)pyridine with a fluorinating agent like HF. It is a well-established and scalable method but often requires harsh conditions (high temperature and pressure) and can suffer from a lack of selectivity.

  • Cyclocondensation Reactions: This approach involves constructing the pyridine ring from a trifluoromethyl-containing building block. It offers good control over the final substitution pattern but may require more complex starting materials.

  • Direct C-H Trifluoromethylation: This modern approach directly introduces a CF₃ group onto a pre-existing pyridine ring. While highly atom-economical, it often suffers from poor regioselectivity unless specific activation strategies are employed.

Method Advantages Disadvantages
Chlorine/Fluorine Exchange Scalable, well-establishedHarsh conditions, potential for over/under-fluorination, moderate regioselectivity
Cyclocondensation Good control of substitutionRequires specific trifluoromethylated precursors
Direct C-H Trifluoromethylation Atom-economical, rapid accessOften poor regioselectivity without activation

Q2: How does the hydrosilylation strategy help in managing unstable intermediates for C-3 trifluoromethylation?

A2: The C-3 position of pyridine is typically the least reactive towards both nucleophilic and electrophilic attack. The hydrosilylation strategy overcomes this by temporarily dearomatizing the pyridine ring to form an N-silyl enamine intermediate. This enamine is significantly more nucleophilic than the starting pyridine and reacts selectively at the C-3 position with an electrophilic trifluoromethylating reagent (e.g., Togni's reagent). The resulting trifluoromethylated enamine intermediate is then oxidized back to the aromatic trifluoromethylpyridine. This controlled, stepwise approach avoids the high-energy intermediates associated with direct C-3 functionalization.

Q3: What are the key safety precautions to take when working with trifluoromethylating reagents?

A3: Many trifluoromethylating reagents are highly reactive and require careful handling.

  • Togni's and Umemoto's Reagents: These are powerful oxidants and should be handled with care. Avoid contact with strong acids, bases, and reducing agents.

  • Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It should only be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including specialized gloves and eye protection. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.

  • Quenching: Reactions involving potent trifluoromethylating agents should be quenched carefully. This is typically done at low temperatures (e.g., 0 °C or -78 °C) by the slow addition of a suitable quenching agent, such as isopropanol or a dilute aqueous solution of sodium bisulfite.

Q4: How can I purify my trifluoromethylpyridine product from unreacted starting material and byproducts?

A4: The purification strategy will depend on the physical properties of your product and the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., hexanes/ethyl acetate). For separating isomers with very similar polarities, specialized chromatographic techniques may be necessary.

  • Distillation: If your product is a volatile liquid with a boiling point significantly different from the impurities, distillation can be an effective purification method.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, you can use acid-base extraction to separate them.

Experimental Protocols & Methodologies

Protocol 1: Regioselective C-3 Trifluoromethylation of Pyridine via Hydrosilylation

This protocol is adapted from the work of Kuninobu and colleagues and outlines the 3-position-selective C-H trifluoromethylation of pyridine derivatives.

Step 1: Hydrosilylation of the Pyridine Derivative

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the pyridine derivative (1.0 equiv) in anhydrous 1,2-dichloroethane.

  • Add tris(pentafluorophenyl)borane (0.05 equiv) as the catalyst.

  • Add methylphenylsilane (1.5 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 65°C and stir for the required time (typically 5-24 hours), monitoring the formation of the N-silyl enamine intermediate by TLC or GC-MS.

Step 2: Electrophilic Trifluoromethylation

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Togni's Reagent I (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the consumption of the enamine intermediate and the formation of the trifluoromethylated dihydropyridine intermediate.

Step 3: Oxidative Aromatization and Workup

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) to the reaction mixture.

  • Stir at room temperature for 1-2 hours until the reaction is complete (aromatization).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-trifluoromethylpyridine.

Visualizing the Process: Diagrams and Workflows

Logical Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Assess Reagent Quality (Trifluoromethylating Agent, Catalyst, Solvents) start->check_reagents check_substrate Evaluate Substrate Reactivity (Electronics, Sterics) start->check_substrate optimize_conditions Systematically Optimize Conditions (e.g., Temperature Screen) check_conditions->optimize_conditions Conditions Suboptimal replace_reagents Use Freshly Purified/New Reagents check_reagents->replace_reagents Degradation Suspected modify_strategy Consider Alternative Strategy (e.g., Activation, Different Reagent) check_substrate->modify_strategy Substrate Unreactive success Improved Yield optimize_conditions->success replace_reagents->success modify_strategy->success

Caption: A decision-making workflow for troubleshooting low-yield trifluoromethylpyridine synthesis.

Mechanism of C-3 Trifluoromethylation via Hydrosilylation

G cluster_activation Activation cluster_trifluoromethylation Trifluoromethylation cluster_aromatization Aromatization Pyridine Pyridine Derivative Enamine N-Silyl Enamine (Unstable Intermediate) Pyridine->Enamine Hydrosilylation [B(C6F5)3], HSiMe2Ph Dihydropyridine CF3-Dihydropyridine (Intermediate) Enamine->Dihydropyridine Electrophilic Attack Togni's Reagent Product 3-Trifluoromethylpyridine Dihydropyridine->Product Oxidation [DDQ]

Caption: Simplified mechanism for the regioselective C-3 trifluoromethylation of pyridines.

References

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]

  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • C-H functionalization of pyridines. PubMed. [Link]

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. PubMed. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Syntheses and Properties of N-Fluoropyridinium Salts. Oxford Academic. [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

  • Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

  • Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds. PubMed. [Link]

  • Preparation of (trifluoromethyl)pyridines.
  • Enamine. Wikipedia. [Link]

  • N-Silylamines in catalysis: synthesis and reactivity. ResearchGate. [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Prepar

Technical Support Center: Suzuki Coupling Reactions with Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often temperamental transformation. As heterocyclic aromatic compounds, pyridines introduce unique challenges compared to their carbocyclic counterparts, primarily due to the coordinating nature of the ring nitrogen and the electronic properties of the system.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed experiments and optimize your reaction conditions for success.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures. Follow the logical flow to diagnose and solve common problems.

Q1: My reaction shows low to no conversion of the starting materials. What are the most likely causes and how do I fix it?

Low or no yield is the most common issue and can stem from several factors, often related to catalyst activity and reaction setup. A systematic approach is crucial for diagnosis.[1][2][3]

Potential Cause 1: Catalyst Inactivation or Insufficient Activity

The nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to catalyst deactivation or inhibition.[1] Additionally, the chosen catalyst system may not be active enough for the specific bromopyridine substrate.

  • Recommended Solutions:

    • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[4][5] They also create a sterically hindered environment around the palladium, which can discourage inhibition by the pyridine nitrogen.

    • Palladium Source: Use a fresh, high-quality palladium source. Air-stable pre-catalysts, such as those developed by Buchwald, can provide more consistent results by ensuring the generation of the active Pd(0) species. Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[1][2]

    • Catalyst Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion, though this should be a last resort after optimizing other parameters.[3]

Ligand ClassSpecific ExamplesKey Advantages for Bromopyridines
Biaryl Phosphines SPhos, XPhos, RuPhosHighly active for electron-deficient and sterically hindered substrates; promote efficient oxidative addition and reductive elimination.[4][5]
Dialkylphosphines P(tBu)₃Very electron-rich and bulky, effective for challenging couplings, including those with aryl chlorides.[6]
Diphosphine Complexes PdCl₂(dppf)Relatively air-stable and good for a range of substrates, but may be less active than modern biaryl phosphines for difficult couplings.[7]

Potential Cause 2: Inadequate Reaction Conditions

Improper setup, particularly the failure to maintain an inert atmosphere, can be detrimental. Oxygen in the reaction mixture can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst, as well as promote unwanted side reactions like homocoupling.[1][8]

  • Recommended Solutions:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles).[3][9]

    • Inert Atmosphere: The reaction vessel containing the solid reagents should be evacuated and backfilled with an inert gas several times before adding the degassed solvents.[1] Maintain a positive pressure of inert gas throughout the reaction.

    • Temperature: Suzuki couplings with bromopyridines often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1] If the reaction is sluggish at a lower temperature, incrementally increase the heat.

Potential Cause 3: Ineffective Base or Solvent System

The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[10][11] Its effectiveness is highly dependent on the solvent system. Poor solubility of the base or reactants can stall the reaction.

  • Recommended Solutions:

    • Base Selection: Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki couplings of heteroaryl halides.[1][10][12]

    • Solvent System: Aprotic polar solvents are commonly used. A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is often employed to dissolve both the organic substrates and the inorganic base.[10][13] If solubility is an issue, screening different solvent ratios or switching to a solvent like DMF may help.[14] However, be aware that the choice of solvent can be complex and may influence selectivity in more substituted systems.[15][16]

Troubleshooting Workflow: Low or No Conversion

G start Low/No Conversion Observed catalyst 1. Check Catalyst System start->catalyst sub_catalyst1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst->sub_catalyst1 Inactive? conditions 2. Verify Reaction Setup sub_conditions1 Ensure rigorous degassing of solvents (F-P-T) conditions->sub_conditions1 Improper Setup? base_solvent 3. Evaluate Base & Solvent sub_base1 Screen stronger base (e.g., K₃PO₄, Cs₂CO₃) base_solvent->sub_base1 Ineffective? success Reaction Successful sub_catalyst2 Use fresh Pd source or pre-catalyst sub_catalyst1->sub_catalyst2 sub_catalyst2->conditions sub_conditions2 Increase reaction temperature (e.g., 80 -> 110 °C) sub_conditions1->sub_conditions2 sub_conditions2->base_solvent sub_base2 Adjust solvent/water ratio or switch solvent (e.g., Dioxane, Toluene) sub_base1->sub_base2 sub_base2->success

Caption: A systematic workflow for troubleshooting failed Suzuki reactions.

Q2: My reaction is producing significant byproducts, mainly debromination of my starting material and/or homocoupling of my boronic acid. How can I suppress these side reactions?

The formation of byproducts points to competing reaction pathways that consume your starting materials. Understanding and mitigating these is key to improving the yield of your desired product.

Side Reaction 1: Protodeboronation

This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[17] This side reaction is often promoted by excess water, certain bases, or high temperatures and is a notorious problem with electron-deficient or unstable heteroaryl boronic acids, such as those derived from pyridine.[1][9][17]

  • Recommended Solutions:

    • Switch to a Boronic Ester: Boronic acid pinacol esters (R-B(pin)) or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[17] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[17]

    • Minimize Water: While some water is often necessary to dissolve the base, use the minimum required amount. Ensure all solvents are anhydrous if running a non-aqueous protocol.

    • Control Temperature: Avoid unnecessarily high temperatures or prolonged reaction times, which can accelerate the rate of protodeboronation.

Side Reaction 2: Homocoupling

The self-coupling of the boronic acid partner to form a biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][8][18]

  • Recommended Solutions:

    • Strictly Anaerobic Conditions: As mentioned previously, rigorous degassing and maintaining a robust inert atmosphere are the most effective ways to prevent oxygen-mediated homocoupling.[8][18]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or ensuring the rapid and clean in-situ reduction of a Pd(II) precatalyst can minimize the concentration of Pd(II) species that may promote homocoupling.[18]

Side Reaction 3: Dehalogenation (Hydrodehalogenation)

This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can occur through various pathways, sometimes involving solvent or other reaction components as a hydride source.

  • Recommended Solutions:

    • Optimize Base and Solvent: The choice of base and solvent can influence this pathway. Screening different conditions may be necessary if dehalogenation is a major issue.

    • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions. A ligand that promotes rapid oxidative addition and subsequent steps in the main catalytic cycle can outcompete the dehalogenation pathway.

Key Side Reactions in Suzuki Couplings

G SM Desired Suzuki Product (Ar-Ar') ArBr Bromopyridine (Ar-Br) ArBr->SM Pd(0), Base Dehalo Dehalogenation ArBr->Dehalo ArBOH Boronic Acid/Ester (Ar'-B(OR)₂) ArBOH->SM Pd(0), Base Proto Protodeboronation ArBOH->Proto Homo Homocoupling ArBOH->Homo ArH_prime Protonated Arene (Ar'-H) Proto->ArH_prime [H⁺] ArAr Homocoupled Byproduct (Ar'-Ar') Homo->ArAr [O₂], Pd(II) ArH Dehalogenated Pyridine (Ar-H) Dehalo->ArH [H⁻]

Caption: Competing pathways that reduce the yield of the desired product.

Frequently Asked Questions (FAQs)

Q3: How does the position of the bromine on the pyridine ring affect reactivity?

The reactivity of bromopyridines in Suzuki coupling generally follows the order: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.

  • 2- and 4-Bromopyridines: The bromine at these positions is activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom. However, 2-bromopyridines pose a greater challenge due to the proximity of the nitrogen atom, which can chelate to the palladium catalyst and inhibit its activity.[1] This often necessitates the use of very bulky ligands to prevent this inhibitory interaction.[2]

  • 3-Bromopyridine: This isomer is often the least reactive. The electronic influence of the nitrogen is less pronounced at the 3-position, making the C-Br bond stronger and the oxidative addition step slower.[10] Consequently, coupling 3-bromopyridine typically requires more forcing conditions (higher temperatures, more active catalyst systems).

Q4: Should I use a boronic acid or a boronic ester?

While boronic acids are often used, boronic esters (especially pinacol esters) offer significant advantages, particularly when dealing with sensitive or unstable coupling partners like pyridyl boronic acids.[19]

Boron ReagentAdvantagesDisadvantages
Boronic Acid Higher atom economy, often higher intrinsic reactivity.[19]Prone to protodeboronation, can form inactive trimeric boroxines, may have stability/storage issues.[17][18]
Boronic Ester More stable to storage and purification, less prone to protodeboronation, provides "slow release" of the active nucleophile.[17][20]Lower atom economy, may exhibit slower reaction rates than the corresponding acid.

For challenging couplings involving pyridines, starting with a boronic ester is highly recommended to minimize the risk of protodeboronation.[1][21]

Q5: My product seems to be stuck on the silica gel during column chromatography. What can I do?

The basic nitrogen of the pyridine product can strongly adsorb to the acidic silica gel, leading to poor recovery and streaking during column chromatography.

  • Recommended Solutions:

    • Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, before loading your sample.[9]

    • Alternative Stationary Phase: If the problem persists, consider using a different stationary phase like neutral or basic alumina, or a reverse-phase column.

    • Aqueous Workup: Perform a thorough aqueous workup to remove inorganic salts before purification. Sometimes, residual base or salts can exacerbate purification issues.[1]

General Protocol for a Test Reaction

This protocol provides a robust starting point for optimizing the Suzuki-Miyaura coupling of a brominated pyridine.

Materials:

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Brominated Pyridine (1.0 equiv.)

  • Boronic Acid Pinacol Ester (1.2 - 1.5 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water)

Procedure:

  • Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the brominated pyridine, boronic ester, base, palladium precatalyst, and ligand.

  • Inerting: Evacuate the vessel and backfill with the inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1] Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography, potentially using a neutralized stationary phase as described in Q5.[4]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Zhang, P., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-19-001

Version: 1.0

Introduction

Welcome to the Technical Support Center for 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, I have compiled this resource to provide both foundational understanding and actionable, field-proven troubleshooting strategies. Our goal is to empower you to overcome solubility hurdles and achieve reliable, reproducible results in your experiments.

This document is structured to provide quick answers through our FAQ section, followed by in-depth troubleshooting guides with detailed experimental protocols. We will explore the critical physicochemical properties of this compound and leverage this understanding to systematically address solubility issues.

Understanding the Molecule: The Importance of Tautomerism

A critical, yet often overlooked, characteristic of 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In the case of this compound, this equilibrium is heavily influenced by the solvent environment.

In aqueous and other polar solvents, the pyridone tautomer, 5-Bromo-2-(trifluoromethyl)pyridin-4(1H)-one , is predominantly favored.[1][2] This is due to the increased stability offered by the amide-like functionality and intermolecular hydrogen bonding in the solid state and polar solutions.[3][4] For the remainder of this guide, we will refer to the compound as its predominant pyridone tautomer, as this is the form you are most likely working with in aqueous media. The trifluoromethyl group, being strongly electron-withdrawing, further influences the electronic properties and solubility of the molecule.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The poor aqueous solubility is likely due to the crystalline nature of the pyridone tautomer and the lipophilic character imparted by the trifluoromethyl and bromo substituents. The strong intermolecular interactions in the crystal lattice require significant energy to overcome for dissolution.

Q2: I've tried vortexing and heating, but it's still not dissolving. What should I do next?

A2: Gentle heating can sometimes help, but if the compound remains insoluble, more robust methods are needed. We recommend a systematic approach starting with pH adjustment or the use of co-solvents, as these are often the simplest and most effective initial steps.

Q3: Will adding DMSO to my stock solution and then diluting it in my aqueous buffer solve the problem?

A3: This is a common and often successful strategy. However, the final concentration of DMSO should be kept to a minimum (typically <1%, and ideally <0.1%) to avoid off-target effects in biological assays. If precipitation occurs upon dilution, you may need to explore other co-solvents or alternative solubilization techniques.

Q4: How do I choose the best solubility enhancement technique for my specific experiment?

A4: The optimal method depends on the requirements of your downstream application. For example, if you are conducting cell-based assays, you need to consider the toxicity of any excipients. For in vivo studies, the formulation must be biocompatible. The decision-making workflow diagram below can guide your choice.

Solubility Enhancement Workflow start Initial Solubility Issue ph_adjustment pH Adjustment start->ph_adjustment Is the compound ionizable? cosolvents Co-solvents ph_adjustment->cosolvents pH adjustment insufficient or not tolerated end_soluble Solubility Achieved ph_adjustment->end_soluble Successful cyclodextrins Cyclodextrins cosolvents->cyclodextrins Co-solvent levels toxic or cause precipitation cosolvents->end_soluble Successful salts_cocrystals Salt/Cocrystal Formation cyclodextrins->salts_cocrystals Complexation inefficient or costly cyclodextrins->end_soluble Successful salts_cocrystals->end_soluble Successful end_insoluble Further Formulation Development salts_cocrystals->end_insoluble Requires significant reformulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

In-depth Troubleshooting Guides

Guide 1: pH Adjustment

The pyridone tautomer possesses both a weakly acidic N-H proton and a potentially basic carbonyl oxygen. Modifying the pH of the aqueous medium can ionize the molecule, disrupting the crystal lattice and increasing solubility.

Causality:

  • In Basic Conditions (pH > pKa of N-H): The N-H proton can be removed, forming a pyridonate anion. This negatively charged species will have significantly higher aqueous solubility.

  • In Acidic Conditions (pH < pKa of protonated carbonyl): The carbonyl oxygen can be protonated, forming a positively charged species, which will also be more soluble.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess of this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility against the pH of each buffer to generate a pH-solubility profile. This will reveal the optimal pH range for solubilization.

Troubleshooting:

  • Precipitation in Neutral pH: If the compound is dissolved at a high or low pH and then neutralized, it may precipitate. Ensure the final formulation pH is maintained within the optimal solubility range.

  • Compound Instability: Extreme pH values can sometimes lead to chemical degradation. It is advisable to assess the stability of the compound at the chosen pH over the duration of your experiment.

Guide 2: Co-solvent Systems

The use of water-miscible organic solvents, or co-solvents, is a widely employed strategy to increase the solubility of lipophilic compounds.

Causality: Co-solvents reduce the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic compound, thereby facilitating dissolution.[7][8]

Common Co-solvents and Their Properties:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)< 1%Excellent solubilizing power, but can have biological effects.
Ethanol1-10%Biocompatible at low concentrations.
Polyethylene Glycol 400 (PEG 400)5-20%Low toxicity, often used in formulations.
Propylene Glycol5-20%Common vehicle for oral and parenteral formulations.

Experimental Protocol: Co-solvent Solubility Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serial Dilution: Create a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Solubility Determination: Add the stock solution to each of the co-solvent/buffer mixtures to a final concentration that is expected to be near the solubility limit. Visually inspect for precipitation. For a more quantitative approach, perform the shake-flask method described in Guide 1 for each co-solvent concentration.

  • Optimization: Identify the lowest concentration of co-solvent that maintains the compound in solution at the desired experimental concentration.

Troubleshooting:

  • Precipitation on Dilution: If the compound precipitates when the stock solution is added to the aqueous buffer, try a slower addition rate with vigorous stirring. Alternatively, warming the aqueous buffer slightly may help. If precipitation persists, a higher co-solvent concentration or a different co-solvent may be necessary.

  • Co-solvent Intolerance in Assays: Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiments to ensure the co-solvent itself is not affecting the results.

Guide 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their apparent aqueous solubility.[3][4]

Causality: The hydrophobic trifluoromethyl- and bromo-substituted pyridine ring of the compound can be encapsulated within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, leading to enhanced solubility.

Commonly Used Cyclodextrins:

CyclodextrinCavity SizeNotes
α-Cyclodextrin (α-CD)SmallSuitable for smaller aromatic molecules.
β-Cyclodextrin (β-CD)MediumOften a good starting point for molecules of this size.
γ-Cyclodextrin (γ-CD)LargeMay be suitable if β-CD is not effective.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)MediumModified β-CD with significantly higher aqueous solubility and lower toxicity.

Experimental Protocol: Phase Solubility Study

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 5, 10, 20, 50 mM HP-β-CD).

  • Equilibration: Add an excess of this compound to each cyclodextrin solution.

  • Solubility Determination: Follow the equilibration and quantification steps from the pH-solubility profiling protocol (Guide 1).

  • Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 complex.

Cyclodextrin Complexation cluster_0 Aqueous Environment cluster_1 Complex Formation Compound Insoluble Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Troubleshooting:

  • Limited Solubility Enhancement: If the increase in solubility is insufficient, consider a different type of cyclodextrin or a chemically modified version like HP-β-CD, which often provides superior performance.

  • Competition in Complex Media: In biological media containing other hydrophobic molecules (e.g., lipids, proteins), there may be competition for the cyclodextrin cavity, potentially reducing its effectiveness.

Guide 4: Advanced Strategies - Salt and Cocrystal Formation

For long-term formulation development, converting the compound into a salt or a cocrystal can fundamentally alter its solid-state properties to improve solubility and dissolution rate.

Causality:

  • Salt Formation: By reacting the weakly acidic N-H of the pyridone with a base, or the weakly basic carbonyl with an acid, an ionizable salt is formed. Salts generally have higher aqueous solubility than their neutral counterparts.

  • Cocrystal Formation: This involves co-crystallizing the compound with a pharmaceutically acceptable co-former.[9] The co-former disrupts the crystal packing of the parent molecule and can introduce new, more favorable interactions with water, leading to enhanced solubility.[10][11]

These are advanced techniques that typically require solid-state characterization (e.g., DSC, PXRD) and are best suited for drug development programs. If you are considering these approaches, please contact our specialized formulation support team.

Safety and Handling

This compound and its tautomer should be handled with care. Based on data for related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10][12][13] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

References

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Tautomerism of Hydroxy Pyridines. Arkivoc, 2002(7), 198–215.
  • Wikipedia. (n.d.). 4-Pyridone. Retrieved January 19, 2026, from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved January 19, 2026, from [Link]

  • Schlegel, H. B., & Pojarlieff, P. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 88(26), 6470-6474.
  • BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5878.
  • Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyridine.
  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1175–1185.
  • NIH. (2020). Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. Pharmaceutics, 12(9), 832.
  • ACS Publications. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4252–4257.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
  • NIH. (2018).
  • PubMed Central. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 11(3), 294-306.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr, 5(1), 20-27.
  • Longdom Publishing. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences, 1(1), 1-5.
  • IJPRA. (2022). Solubility Enhancement of Drugs.
  • IJPPS. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 12-19.
  • EnviroTech Europe. (n.d.). Co-solvent Cleaners for Vapour Degreasing. Retrieved January 19, 2026, from [Link]

  • PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 62(6), 437-441.
  • BenchChem. (2025).
  • PubMed Central. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 162-175.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: I am experiencing low to no yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low or no yield is a frequent challenge in pyridine synthesis and can stem from several factors, often related to reaction temperature.

  • Suboptimal Reaction Temperature: The formation of the pyridine ring is a multi-step process that can be highly sensitive to temperature.[1]

    • Too Low: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier for key steps like cyclization and dehydration.

    • Too High: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. It can also promote the formation of unwanted side products.[1]

  • Inefficient Bromination: If your synthesis involves a bromination step, the temperature can significantly impact its efficiency and selectivity. A similar synthesis of a brominated pyrimidinone derivative is conducted at 80°C for 2 hours.[2] Deviating significantly from this range without optimization could lead to incomplete bromination.

  • Poor Quality Starting Materials or Reagents: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Incorrect Stoichiometry: Precise measurement of reactants is crucial. An excess or deficit of a key reagent can halt the reaction or lead to the formation of byproducts.

Troubleshooting Steps:

  • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal condition for your specific substrate and reagent combination. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Stepwise Temperature Profile: Consider a temperature ramping strategy. For instance, initial steps might proceed at a lower temperature, followed by an increase to drive the final cyclization and aromatization.

  • Catalyst and Solvent Optimization: The choice of solvent and catalyst can influence the optimal reaction temperature. Some modern methods utilize catalysts that allow for lower reaction temperatures.[3]

  • Verify Reagent Quality: Use fresh, high-purity reagents. If necessary, purify starting materials before use.

  • Confirm Stoichiometry: Double-check all calculations and measurements for your reactants.

Question 2: My reaction is producing a significant amount of impurities. How can I improve the purity of my product?

Answer:

The formation of impurities is often linked to side reactions, which can be highly dependent on the reaction temperature.

  • Side Reactions at Elevated Temperatures: High temperatures can promote undesired reaction pathways, leading to a complex mixture of products.[4] For pyridine syntheses, this can include polymerization or the formation of regioisomers.[5]

  • Incomplete Reactions: As mentioned previously, a temperature that is too low can result in a mixture of starting materials, intermediates, and the final product.

  • Decomposition: The trifluoromethyl group can be sensitive to high temperatures in certain chemical environments, potentially leading to decomposition pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you suspect side reactions are occurring at elevated temperatures, try running the reaction at a lower temperature for a longer duration.

  • Optimize Reagent Addition: The order and rate of reagent addition can be critical. A slow, controlled addition of a reactive intermediate at an optimal temperature can minimize side product formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions, especially at higher temperatures.

  • Purification Method Optimization: If impurities are unavoidable, focus on optimizing your purification protocol. Techniques like column chromatography, recrystallization, or preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Question 1: What is a typical starting point for the reaction temperature in this synthesis?

Answer:

Based on analogous syntheses of functionalized pyridines and related heterocycles, a starting temperature in the range of 80-100°C is often a reasonable starting point. For example, the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine has been reported at 80-90°C.[6] Similarly, the bromination of a related pyrimidin-2-ol is carried out at 80°C.[2] However, the optimal temperature will ultimately depend on the specific synthetic route, solvent, and any catalysts used. It is crucial to perform optimization experiments to determine the ideal temperature for your specific conditions.

Question 2: How does the solvent choice impact the optimal reaction temperature?

Answer:

The choice of solvent is critical and is directly linked to the reaction temperature. The solvent must be stable at the desired reaction temperature and should effectively dissolve the reactants.

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, or acetic acid are often used for reactions requiring higher temperatures.[6] Acetic acid, for instance, is a common solvent for bromination reactions.[2][6]

  • Lower-Boiling Point Solvents: Solvents like THF or acetonitrile may be suitable for reactions that proceed at lower temperatures, potentially with the aid of a catalyst.

When selecting a solvent, consider its boiling point to ensure the reaction can be safely conducted at the desired temperature, potentially under reflux conditions.

Question 3: Are there any safety concerns associated with the reaction temperatures for this synthesis?

Answer:

Yes, there are several safety considerations, particularly when working at elevated temperatures.

  • Pressure Buildup: Heating a reaction in a sealed vessel can lead to a dangerous buildup of pressure. Ensure that the reaction is performed in an open or properly vented system, or in a vessel designed for high-pressure reactions.

  • Exothermic Reactions: Some steps in the synthesis may be exothermic. It is important to control the rate of reagent addition and have a cooling system available to manage any sudden temperature increases.

  • Solvent and Reagent Hazards: Be aware of the flash points and autoignition temperatures of your solvents and reagents. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. The use of ammonia or its sources, which are common in pyridine synthesis, requires careful handling.[7]

Quantitative Data Summary

The following table provides a general overview of the expected impact of reaction temperature on the synthesis of this compound. The exact values will vary based on the specific reaction conditions.

Temperature RangeExpected YieldExpected PurityPotential Issues
< 60°C Low to NoneHigh (if any product forms)Incomplete reaction, slow reaction rate.
60°C - 80°C ModerateGood to HighMay require longer reaction times.
80°C - 100°C Moderate to HighGoodPotential for some side product formation.
> 100°C Variable (may decrease)Low to ModerateIncreased side reactions, decomposition of product/reagents.

Experimental Protocol: General Guideline for Synthesis

This protocol provides a generalized procedure. Researchers should adapt this based on their specific synthetic route and laboratory conditions.

1. Reagent Preparation and Setup:

  • Ensure all glassware is dry and the reaction is set up in a well-ventilated fume hood.
  • Accurately weigh and dissolve the starting materials in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
  • If required, prepare solutions of other reagents to be added.

2. Reaction Execution:

  • Begin stirring the reaction mixture.
  • If necessary, slowly add the other reagents to the reaction flask. For exothermic reactions, this may be done at a lower temperature (e.g., 0°C) before heating.
  • Heat the reaction mixture to the optimized temperature using a suitable heating mantle and temperature controller.
  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

3. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).
  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product using an appropriate technique such as column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the pure this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G cluster_start Problem Identification cluster_analysis Initial Checks cluster_temp Temperature Optimization cluster_other Further Optimization cluster_end Resolution start Low Yield or Impure Product reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Review Reaction Setup & Conditions start->conditions temp_screen Perform Temperature Screening (e.g., 60, 80, 100°C) reagents->temp_screen conditions->temp_screen low_temp Low Temp / Long Time (to reduce byproducts) temp_screen->low_temp Impurity Issue high_temp Higher Temp (to drive reaction) temp_screen->high_temp Low Conversion solvent Optimize Solvent low_temp->solvent high_temp->solvent catalyst Screen Catalysts solvent->catalyst addition Modify Reagent Addition Order/Rate catalyst->addition purification Optimize Purification (Chromatography, Recrystallization) addition->purification success Successful Synthesis purification->success

Caption: A workflow for troubleshooting and optimizing the synthesis of this compound.

References

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Nimc, V. Pyridine Synthesis: A Comprehensive Overview. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]

  • Sun, J., et al. (2011). Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles.
  • Google Patents. (2020). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ACS Publications. (2021). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]

Sources

preventing decomposition of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common challenges and questions regarding its storage, handling, and potential decomposition.

Introduction: The Stability Challenge

This compound is a highly functionalized heterocyclic compound. Its utility in synthetic chemistry is derived from its unique combination of a pyridinol core, a bromine atom, and a trifluoromethyl group. However, these very features contribute to its potential for degradation if not stored and handled correctly. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom can influence the reactivity of the pyridinol ring system.[1] Furthermore, the 4-hydroxy group introduces the possibility of tautomerism and susceptibility to oxidation.

This guide provides a proactive approach to preventing decomposition by explaining the underlying chemical principles and offering practical, field-tested recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term storage, it is recommended to store the compound at 2-8°C . A closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, is advised to be stored under these refrigerated and dry conditions.[2] Lower temperatures will slow down the rate of potential decomposition reactions. For short-term, regular use, storage in a cool, dry, and dark place, such as a desiccator at room temperature, is acceptable.

Q2: How does atmospheric exposure affect the stability of this compound?

Exposure to moisture and oxygen can be detrimental. The pyridinol moiety can be susceptible to oxidation, potentially leading to colored impurities. Moisture can facilitate hydrolytic decomposition pathways. Therefore, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage. After each use, the container should be flushed with an inert gas before sealing.

Q3: Is this compound sensitive to light?

Yes, compounds containing carbon-bromine bonds on an aromatic ring can be susceptible to photodegradation.[3][4][5] UV light can provide the energy to cleave the C-Br bond, leading to the formation of radical species and subsequent decomposition products. To mitigate this, always store the compound in an amber or opaque vial to protect it from light.

Q4: What is the significance of the keto-enol tautomerism in this molecule?

This compound can exist in equilibrium with its tautomeric form, 5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one. In solution, the pyridone (keto) form is generally favored for 4-hydroxypyridines.[6] This equilibrium is important because the two forms can have different reactivities and degradation profiles. The keto form, for instance, has a different electronic distribution and may be more or less susceptible to certain degradation pathways compared to the enol form.

Q5: Can the trifluoromethyl group degrade during storage?

While the trifluoromethyl group is generally very stable due to the strength of the carbon-fluorine bonds, it can undergo hydrolysis to a carboxylic acid group under certain conditions, such as in the presence of a strong base or with acid catalysis.[7][8][9][10][11][12] While this is unlikely to occur under proper storage conditions, it is a potential degradation pathway if the compound is exposed to basic or acidic contaminants.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Discoloration of the Solid Compound (Yellowing or Browning)
  • Potential Cause: This is often the first sign of decomposition. The formation of colored species can be due to oxidation of the pyridinol ring or other complex degradation pathways initiated by exposure to air and/or light.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique like HPLC-UV to determine the purity of the material. Compare the chromatogram to that of a fresh or reference sample.

    • Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container, under an inert atmosphere, at the recommended temperature, and protected from light.

    • Purification: If the purity is compromised, recrystallization from a suitable solvent system may be necessary to remove colored impurities.

    • Preventative Action: For future storage, divide the material into smaller, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent Experimental Results or Low Yields
  • Potential Cause: The presence of uncharacterized degradation products can interfere with reactions, leading to lower yields of the desired product or the formation of unexpected side products.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before use, always confirm the identity and purity of the starting material using techniques such as NMR, LC-MS, or melting point analysis.

    • Investigate Impurities: If impurities are detected, use LC-MS or GC-MS to identify their molecular weights. This can provide clues about the decomposition pathway. For example, the loss of bromine (dehalogenation) or the hydrolysis of the trifluoromethyl group to a carboxylic acid are potential transformations.

    • Review Handling Procedures: Ensure that the compound is handled quickly when exposed to the atmosphere and that all glassware and solvents used are dry.

Potential Decomposition Pathways

Understanding the potential routes of degradation is key to preventing them. Below are hypothesized pathways based on the chemical nature of this compound.

Hypothesized Decomposition Pathways A This compound B Oxidative Degradation Products (e.g., Pyridine-diones, Ring-opened products) A->B O₂, Light, Heat C Photodegradation Product (Debrominated pyridinol) A->C UV Light D Hydrolytic Degradation Product (5-Bromo-4-hydroxypyridine-2-carboxylic acid) A->D H₂O (Acid/Base catalysis)

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling Workflow

To ensure the long-term stability of this compound, a systematic approach to storage and handling is essential.

Storage & Handling Workflow cluster_0 Receiving & Initial Storage cluster_1 Handling for Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C under Inert Gas in an Opaque Container Inspect->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Reseal Flush with Inert Gas & Reseal Tightly Weigh->Reseal Return Return to 2-8°C Storage Reseal->Return

Caption: Recommended workflow for receiving, storing, and handling the compound.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°C (Long-term)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-related decomposition.
Light Opaque or Amber ContainerPrevents photodegradation, particularly cleavage of the C-Br bond.[3][4][5]
Moisture Store in a dry environment/desiccatorMinimizes risk of hydrolysis.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to the atmosphere.

By adhering to these guidelines, researchers can ensure the stability and purity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Ma, Y., et al. (2019). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 24(19), 3538. Available at: [Link]

  • Watson, G. K., et al. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Biochemical Journal, 140(2), 265-276. Available at: [Link]

  • Li, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01014. Available at: [Link]

  • Zar-Kessler, C., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link]

  • Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745-1746. Available at: [Link]

  • Li, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

  • Sikorski, M., & Horbaczewski, K. (2015). Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. Available at: [Link]

  • Zar-Kessler, C., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. Available at: [Link]

  • Alcaraz, L., et al. (2016). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 6(82), 78586-78593. Available at: [Link]

  • Mailhot, G., et al. (2019). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 9(11), 934. Available at: [Link]

  • Zar-Kessler, C., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available at: [Link]

  • Shermolovich, Y., & Gakh, A. A. (2014). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

  • Nagano, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 105-115. Available at: [Link]

  • Smith, A. M., et al. (2018). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available at: [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Available at: [Link]

  • Matan, A., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-6. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-4-(trifluoromethyl)pyridin-2-ol. Available at: [Link]

  • LP Information. (2026). Global 5-Bromo-2-(Trifluoromethyl)Pyridine Market Growth 2026-2032. Available at: [Link]

  • Eidamshaus, C., et al. (2011). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]

  • Miyoshi, H., et al. (1987). New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 891(3), 294-301. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this specific substrate. Our focus is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Substrate

This compound is a challenging yet valuable building block. Its reactivity is governed by a unique combination of structural features:

  • Electron-Deficient Pyridine Ring: The potent electron-withdrawing trifluoromethyl (CF₃) group significantly lowers the electron density of the pyridine ring. This property readily facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step in cross-coupling reactions.[1][2]

  • Lewis Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This can lead to catalyst inhibition or deactivation, a well-documented issue known as the "2-pyridyl problem," which extends to other pyridine isomers.[3][4][5]

  • Acidic Pyridin-4-ol Moiety: The hydroxyl group is acidic and will be deprotonated under the basic conditions typical for cross-coupling. The resulting pyridinolate anion can alter the electronic properties of the ring and may also coordinate with the catalyst.

  • Reactive C-Br Bond: The carbon-bromine bond at the 5-position is the primary site for oxidative addition and subsequent functionalization.

This guide will address the common pitfalls associated with these features and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no yield. What are the most common initial culprits?

A1: Low or no yield with this substrate typically points to one of three primary issues: catalyst deactivation, suboptimal ligand choice, or an ineffective base.

  • Catalyst Deactivation: The pyridine nitrogen is a common suspect, acting as a Lewis base that can bind to the palladium catalyst and inhibit its activity.[3][6] Ensure your reaction is performed under strictly inert conditions (argon or nitrogen), as the active Pd(0) species is sensitive to oxygen.[7] If you are using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) state could also be the cause.

  • Suboptimal Ligand: The combination of an electron-deficient ring and the potential for nitrogen coordination necessitates a carefully chosen ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands are typically required to stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step.[1][3]

  • Ineffective Base: The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the coupling partner in Buchwald-Hartwig aminations.[1][8] The strength, solubility, and nature of the base can dramatically affect the outcome. A screening of different bases is often a necessary first step in optimization.

Q2: I'm observing significant amounts of starting material decomposition or side products. What could be the cause?

A2: Decomposition often arises from overly harsh reaction conditions or incompatibility with the chosen base. The pyridin-4-ol moiety can be sensitive. If you are observing protodeboronation (in Suzuki coupling) or other side reactions, consider the following:

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Base Strength: A base that is too strong or nucleophilic can attack the substrate or product. For instance, while sodium tert-butoxide is common in Buchwald-Hartwig aminations, it can be incompatible with certain functional groups.[9] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be more suitable.

Q3: How do I choose between a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)?

A3: The choice depends on convenience, air stability, and the specific reaction needs.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state. However, they are often air-sensitive and require careful handling under an inert atmosphere.[1]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the electronic nature of this compound requires a tailored approach.

Problem: Low Conversion in Suzuki Coupling

If you are experiencing low conversion, a systematic approach to optimization is necessary. The flowchart below outlines a logical troubleshooting workflow.

G start Low Yield / No Reaction catalyst Step 1: Verify Catalyst Activity - Use fresh, high-quality precatalyst. - Ensure inert atmosphere (N₂/Ar). - Degas solvents thoroughly. start->catalyst Initial Check ligand Step 2: Screen Ligands - Start with bulky, electron-rich ligands. - Examples: XPhos, SPhos, RuPhos. catalyst->ligand If still low yield base Step 3: Screen Bases - Test a range of strengths and solubilities. - Examples: K₂CO₃, K₃PO₄, Cs₂CO₃. ligand->base If still low yield solvent Step 4: Vary Solvent & Temperature - Ensure all components are soluble. - Common solvents: Dioxane, Toluene, 2-MeTHF. - Incrementally increase temperature (e.g., 80°C -> 110°C). base->solvent If still low yield boron Step 5: Check Boronic Acid/Ester - Verify quality and stoichiometry (1.2-1.5 eq). - Consider using a more stable boronate ester (e.g., pinacol ester). solvent->boron Final Check

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Recommended Catalyst Systems for Suzuki Coupling

The key is to use a bulky and electron-rich ligand that can stabilize the palladium catalyst and prevent deactivation by the pyridine nitrogen.

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BasesSolventsKey Considerations
Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos 1-5%K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHFA robust starting point for challenging substrates. These Buchwald biarylphosphine ligands are designed to promote both oxidative addition and reductive elimination.[1][3]
PdCl₂(dppf)dppf (built-in)2-5%K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMEA common, often effective catalyst system. May be less effective than Buchwald systems for this specific substrate but is a good benchmark.[1][10]
XPhos Pd G3XPhos (built-in)1-3%K₃PO₄, KFToluene, THFModern precatalyst for rapid generation of the active monoligated Pd(0) species. Excellent for difficult couplings.[5]
General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk tube or vial under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). If using a separate precursor and ligand (e.g., Pd(OAc)₂ and SPhos), add them sequentially.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1-0.2 M concentration).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds. The mechanism involves coordination of the amine to the palladium center, followed by deprotonation and reductive elimination.[8][11]

Problem: Catalyst Deactivation and Side Reactions

The primary challenge in the Buchwald-Hartwig amination of this substrate is the potential for both the pyridine nitrogen and the amine coupling partner to coordinate to the palladium center, leading to complex equilibria and potential catalyst deactivation.

G cluster_cycle Productive Catalytic Cycle Pd_L Pd(0)L Inactive Inactive Complex Pd_L->Inactive Coordination OA Oxidative Addition Pd_L->OA Ar-Br Py_N Py-N Py_N->Inactive RE Reductive Elimination OA->RE + Amine, Base RE->Pd_L - Product

Caption: Potential catalyst deactivation by pyridine nitrogen.

To overcome this, the choice of ligand is paramount. Ligands that are sufficiently bulky can disfavor the formation of off-cycle, inactive palladium species.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandTypical Loading (mol%)Recommended BasesSolventsKey Considerations
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos or RuPhos 1-3%NaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneBrettPhos is often an excellent choice for primary amines.[9] The choice of base is critical and depends on the amine's pKa and functional group tolerance.[12]
BrettPhos Pd G3BrettPhos (built-in)1-3%LiHMDS, NaOtBuTHF, TolueneA highly active precatalyst that often allows for lower reaction temperatures and catalyst loadings.
PdCl₂(Xantphos)Xantphos (built-in)2-5%Cs₂CO₃DioxaneXantphos is a bidentate ligand with a large bite angle, which can be effective in preventing catalyst deactivation.[8][12]
General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the palladium precatalyst (2 mol%), ligand (if separate, 2.4 mol%), and base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C), with vigorous stirring.

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki protocol.

Troubleshooting Guide 3: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynylated pyridines, valuable intermediates in medicinal chemistry. The reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[13]

Problem: Homocoupling of Alkyne (Glaser Coupling)

A common side reaction in Sonogashira coupling is the copper-catalyzed homocoupling of the terminal alkyne. This is often exacerbated by the presence of oxygen.

Solutions:

  • Strictly Anaerobic Conditions: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a more active palladium catalyst system and may use a base like tetramethylguanidine (TMG) or pyrrolidine.[14][15]

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) is not just a base but also acts as a solvent and a ligand. Ensure it is dry and freshly distilled.

Recommended Catalyst Systems for Sonogashira Coupling
Pd CatalystCu Co-catalystLigandBaseSolventsKey Considerations
Pd(PPh₃)₂Cl₂CuI (1-5 mol%)PPh₃ (built-in)Et₃N, DIPEATHF, DMFThe classic Sonogashira conditions. A good starting point, but may lead to Glaser homocoupling.[13]
Pd(OAc)₂NoneSPhos or cBRIDP Cs₂CO₃, K₂CO₃Dioxane, TolueneA copper-free variant. Requires a highly active, bulky phosphine ligand to facilitate the catalytic cycle without copper.
[DTBNpP]Pd(crotyl)ClNoneDTBNpP (built-in)TMGDMSOAn air-stable, monoligated precatalyst designed for efficient copper-free Sonogashira reactions at room temperature.[15]
General Protocol for Copper-Catalyzed Sonogashira Coupling
  • Preparation: To a dry Schlenk tube under argon, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

  • Solvent and Reagents: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki protocol. The workup may include an aqueous ammonia wash to remove copper salts.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-Br(L₂) Pd0->Pd_OA Oxidative Addition (Ar-Br) Pd_trans Ar-Pd(II)-C≡CR(L₂) Pd_OA->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Product (Ar-C≡CR) Pd_trans->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne + Alkyne, Base Cu_alkyne->Pd_OA Delivers Alkyne

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Liu, Z., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Trofimov, B. A., et al. (2021). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. [Link]

  • Bull, J. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8, 1-7. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Weires, A. G., et al. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 122(16), 13323-13400. [Link]

  • Vonesh, H. L., et al. (2020). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. ACS Catalysis, 10(15), 8411-8419. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Le, C. M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(8), 5495-5501. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gholami, H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2902-2905. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

Sources

identifying and characterizing impurities in 5-Bromo-2-(trifluoromethyl)pyridin-4-OL samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. It is designed to help you anticipate, identify, and characterize impurities that may be present in your samples, ensuring the quality and integrity of your research and development efforts.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the reporting, identification, and qualification of impurities in drug substances.[1][2][3][4][5] Therefore, a thorough understanding and robust analytical strategy for impurity profiling are essential.

This guide will address common challenges and questions that arise during the analysis of this compound, providing both theoretical insights and practical, step-by-step protocols.

Part 1: Understanding Potential Impurities

Impurities in a drug substance can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][2] For this compound, organic impurities are of primary concern and can originate from various sources:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Resulting from side reactions during the synthesis.

  • Intermediates: Unreacted intermediates from multi-step syntheses.

  • Degradation Products: Formed during manufacturing, storage, or handling.[6][7]

  • Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.

A critical first step in impurity profiling is to understand the synthetic pathway used to produce the this compound. This knowledge allows for the prediction of potential process-related impurities.

Common Potential Impurities in this compound Synthesis:

Impurity Type Potential Structures/Examples Origin
Isomeric Impurities Positional isomers of the bromo or trifluoromethyl group.Side reactions during synthesis.
Under-brominated Species 2-(Trifluoromethyl)pyridin-4-olIncomplete bromination reaction.
Over-brominated Species Di-bromo-2-(trifluoromethyl)pyridin-4-olExcessive brominating agent or harsh reaction conditions.
Starting Material Carryover e.g., 2-(Trifluoromethyl)pyridine derivativesIncomplete reaction of starting materials.
Degradation Products Hydroxylated or de-halogenated species.Exposure to heat, light, or incompatible pH conditions.[6]
Solvent-Related Impurities Adducts with residual solvents.Reaction of the API with residual solvents.

Part 2: Troubleshooting & FAQs

This section addresses specific issues you may encounter during the analysis of this compound samples.

Q1: I'm seeing an unexpected peak in my HPLC-UV chromatogram. How do I determine if it's a genuine impurity or an artifact?

A1: Distinguishing between a true impurity and an artifact is a critical first step. Here's a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting:

  • Blank Injection: Inject a sample of your mobile phase and diluent (the solvent used to dissolve your sample). If the peak is present in the blank, it's likely an artifact from the solvent, the HPLC system, or carryover from a previous injection.

  • Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the active ingredient). This will help identify if the peak originates from the excipients.

  • Wavelength Analysis: If you have a photodiode array (PDA) detector, examine the UV spectrum of the unknown peak. Compare it to the spectrum of your main compound. A significantly different spectrum suggests a structurally different impurity.

  • Peak Shape: Artifacts often have atypical peak shapes (e.g., very broad, flat-topped, or triangular).

  • Re-preparation of Sample: Prepare a fresh sample and re-inject. If the peak is no longer present, the original issue may have been contamination during sample preparation.

Q2: My primary analytical method is HPLC-UV, but I can't separate a known impurity from the main peak. What are my options?

A2: Co-elution is a common challenge in chromatography. Optimizing your HPLC method is key to achieving the necessary resolution.

Method Development Workflow:

G start Initial Co-elution Observed step1 Adjust Mobile Phase Composition (e.g., % Acetonitrile/Methanol) start->step1 Isocratic or Gradient? step2 Modify Mobile Phase pH step1->step2 Still co-eluting step3 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or PFP) step2->step3 Minor improvement step4 Vary Column Temperature step3->step4 Different selectivity observed step5 Decrease Flow Rate step4->step5 Resolution improving end Resolution Achieved step5->end

Detailed Explanation of Steps:

  • Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact selectivity.[8] Pyridine derivatives can exhibit different interactions with the stationary phase depending on the organic modifier.

  • Mobile Phase pH: The ionization state of this compound and its impurities can be altered by changing the pH of the mobile phase.[9] This can lead to dramatic changes in retention time and selectivity.

  • Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider columns with different stationary phases.[10] Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions.[10][11]

  • Column Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.[10]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Q3: I have detected an unknown impurity using LC-MS. How do I proceed with structural elucidation?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification.[12][13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of an unknown.[14]

Workflow for Structural Elucidation:

G start Unknown Peak Detected by LC-MS step1 Obtain High-Resolution Mass Spectrum (HRMS) Determine Elemental Composition start->step1 step2 Perform Tandem MS (MS/MS) Obtain Fragmentation Pattern step1->step2 step3 Propose Potential Structures Based on Synthesis Route and Fragmentation step2->step3 step4 Isolate the Impurity (e.g., Preparative HPLC) step3->step4 If structure is ambiguous end Structure Confirmed step3->end If structure is confidently proposed step5 Acquire NMR Spectrum (1H, 13C, 19F) Confirm Structure step4->step5 step5->end

Key Considerations:

  • HRMS: The accurate mass measurement from HRMS allows you to propose a molecular formula for the impurity.

  • MS/MS Fragmentation: The fragmentation pattern provides clues about the structure of the molecule. By comparing the fragmentation of the impurity to that of the main compound, you can often identify the location of structural modifications.

  • Isolation: For unambiguous structure confirmation, isolation of the impurity is often necessary to obtain clean NMR data.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[15] 1H, 13C, and 19F NMR will provide detailed information about the connectivity of atoms in the molecule.

Q4: I am concerned about potential degradation of my sample during analysis. How can I minimize this?

A4: this compound, like many pyridine derivatives, can be susceptible to degradation under certain conditions.[6][16]

Strategies to Minimize On-Instrument Degradation:

  • Control Temperature: Use a temperature-controlled autosampler and column compartment, typically set to a low temperature (e.g., 4-10 °C) to slow down degradation.

  • Limit Light Exposure: Use amber vials or protect the autosampler from light, especially if the compound is known to be light-sensitive.

  • pH of Mobile Phase: Avoid highly acidic or basic mobile phases if your compound is prone to hydrolysis.

  • Sample Stability: Prepare samples fresh and analyze them promptly. If necessary, conduct a sample stability study in the analytical diluent to determine how long the sample is stable under the analysis conditions.

  • Forced Degradation Studies: To proactively understand potential degradation pathways, perform forced degradation studies.[7] This involves subjecting the sample to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally generate degradation products.[6][7] This information is invaluable for developing a stability-indicating analytical method.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

Materials:

  • HPLC-grade acetonitrile and water.

  • Formic acid or ammonium acetate (for mobile phase modification).

  • This compound sample.

  • Volumetric flasks and pipettes.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare your sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main compound).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity relative to the main peak area.

Protocol 2: LC-MS Method for Impurity Identification

Objective: To obtain mass spectral data for the identification of unknown impurities.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

Materials:

  • LC-MS grade solvents (acetonitrile, water, formic acid).

  • Sample prepared as in Protocol 1.

Procedure:

  • Chromatographic Conditions:

    • Use the same or a similar HPLC method as described in Protocol 1. The use of volatile mobile phase modifiers like formic acid or ammonium acetate is crucial for MS compatibility.

  • Mass Spectrometer Settings (Example for ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode. For structural elucidation, also perform MS/MS experiments on the impurity peaks.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak.

    • Use the accurate mass to determine the elemental composition.

    • Analyze the MS/MS fragmentation pattern to propose a structure.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A (Impurities in New Drug Substances). (n.d.). AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2023). European Pharmaceutical Review. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Pharmaffiliates. [Link]

  • Gas chromatographic separation of substituted pyridines. (1987). Journal of Chromatography A. [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). ACS Omega. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). Journal of Separation Science. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (1998). Environmental Toxicology and Chemistry. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.).
  • Microbial Degradation of Pyridine and Its Derivatives. (2013). ResearchGate. [Link]

  • Degradation of Pyridines in the Environment. (1987). ResearchGate. [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]

  • 5-bromo-4-(trifluoromethyl)pyridin-2-ol. (n.d.). PubChem. [Link]

  • HPLC Method Development: Standard Practices and New Columns. (2010). Agilent. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]

Sources

Validation & Comparative

Navigating the Bioactive Landscape of Substituted Pyridin-4-ols: A Comparative Analysis of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of substitutions, leading to diverse biological activities. This guide delves into a comparative analysis of the biological activity of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol and its analogs, providing a framework for researchers and drug development professionals to understand the nuanced structure-activity relationships within this chemical class.

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities and compare it to its analogs by examining the biological profiles of structurally related compounds. This guide will synthesize information from broader classes of trifluoromethylpyridines and substituted pyridin-4-ols to provide a comprehensive overview.

The Core Moiety: 2-(Trifluoromethyl)pyridin-4-ol and its Significance

The 2-(trifluoromethyl)pyridin-4-ol core is a key pharmacophore. The trifluoromethyl group (-CF3) is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. The pyridin-4-ol moiety, also known as a 4-hydroxypyridine, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The Influence of Substitution: A Comparative Look at Analogs

The biological activity of the core 2-(trifluoromethyl)pyridin-4-ol structure can be significantly modulated by the introduction of various substituents at different positions of the pyridine ring. Here, we explore the potential impact of these modifications by comparing hypothetical activities of this compound with its analogs.

Table 1: Postulated Biological Activities of this compound and its Analogs Based on Related Compound Classes
CompoundSubstitution at Position 5Potential Biological ActivityRationale based on Analogous Structures
Target Compound 5-BromoPotential Kinase Inhibition, Antimicrobial, or Anticancer ActivityThe bromine atom can form halogen bonds with biological targets, potentially enhancing binding affinity. Halogenated pyridines have shown a wide range of bioactivities.
Analog 1 5-ChloroSimilar to 5-Bromo, potentially with altered potency and selectivityChlorine is another halogen that can participate in halogen bonding, but with different electronic and steric properties compared to bromine.
Analog 2 5-MethylPotentially reduced activity or altered target profileThe methyl group is a common substituent but lacks the halogen bonding capability of bromine and has different electronic effects.
Analog 3 5-NitroPotential for enhanced electron-withdrawing properties, possibly leading to different target interactionsThe nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the pyridine ring.
Analog 4 UnsubstitutedBaseline activity of the 2-(trifluoromethyl)pyridin-4-ol coreProvides a reference point to assess the impact of substitutions at the 5-position.

Potential Mechanisms of Action: Learning from the Broader Family

Trifluoromethylpyridine derivatives have been successfully developed for various applications, offering clues to the potential mechanisms of action for this compound and its analogs.

  • Inhibition of Cellular Signaling Pathways: Many small molecule drugs, including those with pyridine scaffolds, target key enzymes in cellular signaling pathways. For instance, some substituted pyridines act as kinase inhibitors, which are crucial in cancer therapy. The 4-hydroxypyridine moiety could potentially mimic the hydroxyl group of tyrosine in the ATP-binding pocket of kinases.

  • Antimicrobial and Antiviral Activity: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. The mechanism can involve the inhibition of essential microbial enzymes or interference with viral replication processes.

  • Agrochemical Applications: In the agrochemical sector, trifluoromethylpyridines have been utilized as herbicides and insecticides.[1] Herbicides in this class often function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Insecticidal trifluoromethylpyridines can act as chitin biosynthesis inhibitors, disrupting the formation of the insect exoskeleton.[1]

Experimental Workflow for Biological Evaluation

To empirically determine and compare the biological activity of this compound and its analogs, a systematic experimental approach is necessary.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of this compound & Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assays) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assays) Primary_Screening->Secondary_Screening Tertiary_Screening Mechanism of Action Studies Secondary_Screening->Tertiary_Screening Data_Collection Data Collection (e.g., IC50, MIC values) Tertiary_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis

Caption: A generalized experimental workflow for the synthesis, biological screening, and data analysis of this compound and its analogs.

Detailed Experimental Protocols

A. General Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used for initial screening of cytotoxic effects.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

B. Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay)

This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP to a reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Add Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

While the specific biological activity of this compound remains to be fully elucidated, the analysis of its structural features and the known activities of related compounds suggest it holds potential as a bioactive molecule. The presence of the trifluoromethyl group and the bromine atom are key features that warrant further investigation.

Future research should focus on the synthesis of this compound and a diverse library of its analogs, followed by systematic screening against a panel of biological targets, including kinases, microbial enzymes, and various cancer cell lines. The resulting data will be crucial for establishing a clear structure-activity relationship and for guiding the design of more potent and selective compounds for therapeutic or agrochemical applications.

References

  • Ishikawa, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 174-186. Available from: [Link]

Sources

Navigating Kinase Inhibition: A Comparative Efficacy Guide to 5-Bromo-2-(trifluoromethyl)pyridin-4-OL Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide delves into the efficacy of kinase inhibitors centered around the 5-bromo-2-(trifluoromethyl)pyridin-4-ol scaffold.

While publicly accessible, direct experimental data for derivatives of the precise this compound structure is limited, this guide will provide a comprehensive framework for their evaluation. To illustrate the principles of assessing such compounds, we will draw comparisons with structurally related and well-characterized trifluoromethyl-substituted pyridine and pyridinone kinase inhibitors. This approach allows us to present a robust methodology for efficacy comparison, complete with experimental protocols and data interpretation, that is directly applicable to the target compound class.

The Kinase Target Landscape: A Focus on Proliferation and Survival Pathways

Kinases are pivotal regulators of a multitude of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[3] Inhibitors targeting these enzymes often disrupt signaling pathways essential for tumor cell growth, proliferation, and survival. The pyridin-4-one scaffold, a tautomeric form of pyridin-4-ol, is a common feature in a variety of kinase inhibitors that compete with ATP for the kinase's binding site.[4]

Below is a representative signaling pathway often targeted by kinase inhibitors, illustrating the critical nodes for therapeutic intervention.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation Inhibitor Pyridin-4-ol Derivative (ATP-Competitive) Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Representative kinase signaling pathway targeted by inhibitors.

Comparative Efficacy of Trifluoromethyl-Containing Pyridine Kinase Inhibitors

To provide a tangible comparison, the following table summarizes the inhibitory activity of a selection of trifluoromethyl-substituted kinase inhibitors against various kinases. The data is presented as IC50 values, which denote the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC50 value indicates higher potency.

Compound ClassDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
5-(Trifluoromethyl)pyrimidine Compound 9uEGFR91[5]
4-(Trifluoromethyl)pyridin-2-amine PQR309 (Bimiralisib)PI3Kα17 (Ki)[6]
mTOR~61 (Ki)[6]
5-(Trifluoromethyl)pyrimidine Compound 30FLT3-WT≤ 25[7]
FLT3-D835Y≤ 25[7]
CHK1≤ 25[7]
N/A Dasatinib (Control)Bcr/AblN/A[8]
N/A Lapatinib (Control)EGFR53.1[9]

Note: The data presented is for illustrative purposes, based on structurally related compounds. Actual values for novel this compound derivatives would need to be determined experimentally.

Methodologies for Determining Kinase Inhibitor Efficacy

The cornerstone of evaluating kinase inhibitor potency is the biochemical kinase assay. These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor. Modern drug discovery relies on a variety of assay formats, each with its own advantages.

General Experimental Workflow for Kinase Assays

The following diagram illustrates a generalized workflow for screening and characterizing kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (e.g., 10-point, 3-fold) Incubation Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solution Reagent_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., Antibody, ADP-Glo™) Incubation->Detection_Reagent Readout Measure Signal (Luminescence, Fluorescence) Detection_Reagent->Readout Data_Processing Normalize Data to Controls (% Inhibition) Readout->Data_Processing IC50_Curve Fit Dose-Response Curve and Calculate IC50 Data_Processing->IC50_Curve

Caption: General workflow for in vitro kinase inhibitor screening.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This assay is suitable for high-throughput screening and profiling of kinase inhibitors.

Materials:

  • Kinase of interest (e.g., EGFR, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the kinase reaction mixture (containing kinase, substrate, and ATP in kinase buffer) to each well of the assay plate.

    • Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the appropriate wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Assay Format: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It universally measures ADP, making it applicable to virtually any kinase.

  • DMSO Concentration: Keeping the DMSO concentration low and constant is crucial as it can inhibit some kinases at higher concentrations, leading to inaccurate IC50 values.

  • Linear Reaction Range: Ensuring the kinase reaction is in its linear phase is vital for accurately measuring the inhibitory effect. If the reaction reaches saturation, the apparent potency of the inhibitor may be underestimated.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For the this compound scaffold, several key structural features would be systematically modified to optimize its inhibitory profile:

  • The Pyridin-4-ol Core: This moiety is expected to interact with the hinge region of the kinase ATP-binding pocket through hydrogen bonding.

  • The 5-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for introducing a variety of chemical groups through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). This allows for the exploration of different substituents to enhance potency and selectivity by probing interactions with solvent-exposed regions of the kinase.

  • The 2-(Trifluoromethyl) Group: This electron-withdrawing group can influence the pKa of the pyridine ring and provides a lipophilic interaction point within the active site. Its presence is also known to improve metabolic stability.[2]

Systematic modification of these positions and evaluation of the resulting analogs in kinase assays would build a comprehensive SAR profile, guiding the design of more potent and selective inhibitors.

Conclusion

While direct efficacy data for this compound derivatives remains to be broadly published, the principles and methodologies outlined in this guide provide a clear path for their evaluation. By leveraging established kinase assay protocols and drawing parallels with structurally similar compounds, researchers can effectively characterize the potency and selectivity of this promising class of kinase inhibitors. The inherent chemical tractability of the bromo-substituted pyridine scaffold offers a rich platform for medicinal chemistry optimization, paving the way for the discovery of novel therapeutics targeting kinase-driven diseases.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, UAE. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. ACS Publications. [Link]

  • Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. PubMed. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PubMed. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel inhibitor is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-grounded framework for validating the MoA of a promising class of inhibitors based on the 5-Bromo-2-(trifluoromethyl)pyridin-4-OL scaffold. For the purpose of this guide, we will hypothesize that our lead compound, hereafter referred to as 'Compound X', is a potent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a critical node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer.[1][2]

This guide is not a rigid template but a dynamic framework. The experimental choices detailed herein are driven by a logical progression, moving from initial biochemical validation to a deep biophysical understanding of the drug-target interaction, and culminating in confirmation of target engagement and functional modulation in a cellular context. Every step is designed to be self-validating, building a robust and irrefutable body of evidence for the inhibitor's MoA.

The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[2] PI3Kα, a key isoform in this pathway, is frequently mutated or amplified in various tumors.[2] Therefore, potent and selective inhibitors of PI3Kα, such as our hypothetical Compound X, hold significant therapeutic promise.

A Multi-Faceted Workflow for MoA Validation

A definitive validation of an inhibitor's MoA requires a multi-pronged approach. Relying on a single assay is insufficient; instead, we must build a cohesive narrative by integrating data from biochemical, biophysical, and cellular assays. This workflow ensures that we not only confirm if the inhibitor hits the target, but also how it binds and what the functional consequences are in a physiologically relevant setting.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Data Synthesis & MoA Confirmation Biochem Biochemical Assays (IC50 Determination) Biophys Biophysical Assays (Binding Kinetics & Thermodynamics) Biochem->Biophys Confirm Direct Binding TargetEngage Target Engagement Assays (CETSA / NanoBRET) Biophys->TargetEngage Transition to Cellular Context Functional Functional Cellular Assays (Pathway Modulation) TargetEngage->Functional Confirm Cellular Activity Conclusion Comprehensive MoA Profile Functional->Conclusion

Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.

Part 1: Biochemical Validation - Is the Target Inhibited?

The first step is to ascertain whether Compound X inhibits the enzymatic activity of purified PI3Kα in a controlled, in vitro setting. This provides the foundational evidence of target interaction.

Key Experiment: Biochemical Kinase Activity Assay

There are numerous formats for biochemical kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[5][6] For high-throughput screening and routine profiling, non-radioactive methods like luminescence-based ADP detection assays are often preferred for their safety and scalability.[6]

Protocol: ADP-Glo™ Kinase Assay

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, combine recombinant human PI3Kα enzyme, the appropriate lipid substrate (e.g., PIP2), and varying concentrations of Compound X (typically a 10-point serial dilution) in a kinase assay buffer.[7] Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature to allow for binding to occur.[7]

  • Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value for PI3Kα. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Comparison of Biochemical Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of ³²P or ³³P from ATP to the substrate.[5]Gold standard, direct measurement, high sensitivity.[5]Requires handling of radioactive materials, waste disposal issues, lower throughput.[8]
Fluorescence-Based (e.g., TR-FRET) Uses fluorescently labeled substrates or antibodies to detect phosphorylation.[6]Homogeneous, high-throughput, sensitive.Potential for compound interference with fluorescence.
Luminescence-Based (e.g., ADP-Glo™) Measures ADP production via a coupled luciferase reaction.[6]High sensitivity, broad dynamic range, less prone to compound interference.Indirect measurement, requires specific reagents.

Part 2: Biophysical Characterization - How Does the Inhibitor Bind?

Once we have established that Compound X inhibits PI3Kα activity, the next crucial step is to characterize the physical interaction between the compound and the protein. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a much deeper understanding of the MoA.

Key Experiment 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[9] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[10]

Protocol: ITC for Compound X and PI3Kα

  • Sample Preparation: Prepare highly purified, recombinant PI3Kα and Compound X in the exact same buffer to minimize heats of dilution. A typical starting concentration is 20-50 µM for the protein in the sample cell and 200-500 µM for Compound X in the syringe.[11]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed and injection volume.[11]

  • Titration: Perform a series of small, sequential injections of Compound X into the sample cell containing PI3Kα.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of Compound X to PI3Kα. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).[10]

Key Experiment 2: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[12] It measures the association rate (kon) and dissociation rate (koff) of the inhibitor binding to the target protein, from which the equilibrium dissociation constant (Kd) can be calculated. The dissociation rate is particularly important as it determines the inhibitor's residence time on the target.

Protocol: SPR for Compound X and PI3Kα

  • Immobilization: Covalently immobilize purified, active PI3Kα onto a sensor chip surface.[13][14] It is critical to optimize immobilization conditions to ensure the protein remains in its native conformation.[13]

  • Analyte Injection: Flow different concentrations of Compound X over the sensor surface and a reference surface (without immobilized protein) at a constant flow rate.[14]

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the amount of Compound X bound to PI3Kα. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface by flowing a solution that removes the bound Compound X without denaturing the immobilized PI3Kα.

  • Data Analysis: Globally fit the sensorgrams from different concentrations of Compound X to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.[12]

Comparison of Biophysical Techniques

TechniqueKey Information ProvidedAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, Stoichiometry (n)[10]Label-free, in-solution measurement, provides a complete thermodynamic profile.[9]Requires larger amounts of protein, lower throughput.
Surface Plasmon Resonance (SPR) kon, koff, Kd[12]Real-time kinetic data, high sensitivity, can determine residence time.Requires immobilization of the protein which may affect its activity, potential for mass transport limitations.[15]

Part 3: Cellular Validation - Does It Work in a Cell?

Demonstrating that an inhibitor binds to its target in the complex environment of a living cell is a critical step in MoA validation.[16] Cellular target engagement assays bridge the gap between in vitro biochemistry and cellular function.

Key Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[7] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17]

Protocol: CETSA for Compound X and PI3Kα

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with high PI3Kα expression) with varying concentrations of Compound X or a vehicle control. Incubate to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[18]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble PI3Kα remaining in each sample using a specific detection method, such as Western blotting or an immunoassay (e.g., AlphaScreen® or HTRF®).[19]

  • Data Analysis: For each concentration of Compound X, plot the amount of soluble PI3Kα against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement. An isothermal dose-response curve can also be generated by plotting the amount of soluble protein at a single, optimized temperature against the concentration of Compound X.[18]

Alternative Key Experiment: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[20] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Protocol: NanoBRET™ for Compound X and PI3Kα

  • Cell Preparation: Transfect cells with a plasmid encoding for PI3Kα fused to NanoLuc® luciferase. Seed the cells into an assay plate.[21]

  • Compound and Tracer Addition: Add a fluorescent tracer that reversibly binds to PI3Kα to the cells. Then, add varying concentrations of the unlabeled Compound X.[22]

  • Equilibration: Incubate the plate to allow the binding competition between the tracer and Compound X to reach equilibrium.

  • BRET Measurement: Add the NanoLuc® substrate to initiate the luminescent reaction. Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).[21]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio as the concentration of Compound X increases indicates that it is displacing the tracer and binding to PI3Kα. Fit the data to a dose-response curve to determine the cellular EC50.

Comparison of Cellular Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
CETSA® Ligand-induced thermal stabilization.[17]Label-free, can be used with endogenous proteins in intact cells and tissues.[7]Not all binding events cause a significant thermal shift, can be lower throughput.[23]
NanoBRET™ Competitive displacement of a fluorescent tracer measured by BRET.[20]Ratiometric measurement, high-throughput, can be used to determine residence time in live cells.[20]Requires genetic modification of the target protein and development of a specific tracer.

Part 4: Functional Confirmation - Does It Modulate the Pathway?

The final piece of the puzzle is to demonstrate that target engagement by Compound X leads to the expected functional outcome: the inhibition of the PI3K/AKT/mTOR signaling pathway.

Key Experiment: Western Blot Analysis of Downstream Signaling

Western blotting is a standard technique to measure changes in the phosphorylation status of key proteins downstream of PI3Kα.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates CompoundX Compound X CompoundX->PI3K Inhibits PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT AKT AKT AKT->pAKT PDK1, mTORC2 mTORC1 mTORC1 pAKT->mTORC1 Activates pS6K p-S6K (Active) mTORC1->pS6K S6K S6K S6K->pS6K Proliferation Cell Growth & Proliferation pS6K->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory point of Compound X.

Protocol: Downstream Pathway Analysis

  • Cell Treatment: Treat a relevant cancer cell line with a dose-response of Compound X for a specific time period (e.g., 2-4 hours). Include a positive control (a known PI3K inhibitor) and a vehicle control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6), as well as antibodies for total AKT and total S6 to serve as loading controls.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

A dose-dependent decrease in the phosphorylation of AKT and S6 in response to Compound X provides strong functional evidence that it is inhibiting the PI3K pathway in cells.

Synthesizing the Evidence: A Comprehensive Data Summary

The culmination of this workflow is a comprehensive dataset that provides a multi-dimensional view of the inhibitor's MoA.

ParameterAssayInformation ProvidedExample Value for Compound X
IC50 Biochemical Kinase AssayPotency of enzyme inhibition15 nM
Kd ITC / SPRBinding affinity to purified protein25 nM
kon SPRAssociation rate constant5 x 10⁵ M⁻¹s⁻¹
koff SPRDissociation rate constant / Residence Time1 x 10⁻² s⁻¹
ΔTm CETSAThermal stabilization in cells+5°C at 1 µM
Cellular EC50 NanoBRET / CETSA-ITDRFPotency of target engagement in cells150 nM
p-AKT IC50 Western BlotFunctional pathway inhibition potency180 nM

Conclusion

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156.
  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1479. Humana Press, New York, NY.
  • Sleno, L., & Desjardins, P. (2012). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 17(1), 101-110.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Lomenick, B., et al. (2011). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 6(1), 55-61.
  • The Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Gebauer, M., & Fruk, L. (2013). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of molecular recognition, 26(11), 523-531.
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • BIAcore. (1999). Surface plasmon resonance. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Roskoski Jr, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 65(2), 1047-1131.
  • OTAVAchemicals. (2008). KINASE INHIBITORS SET. Retrieved from [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6946-6966.

Sources

A Comparative Analysis of Trifluoromethylpyridine and Phenyl-Containing Insecticides for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective and sustainable crop protection and disease vector control, the chemical classes of trifluoromethylpyridine and phenyl-containing insecticides have emerged as critical tools. While both offer potent solutions for managing a wide array of insect pests, their underlying chemical structures, modes of action, and metabolic fates dictate their respective strengths, weaknesses, and optimal applications. This guide provides a comprehensive, data-driven comparison of these two prominent insecticide classes to inform research, discovery, and the strategic implementation of integrated pest management (IPM) programs.

Introduction: Two Classes of Neurotoxicants

Trifluoromethylpyridine and phenyl-containing insecticides primarily function as neurotoxins, disrupting the central nervous system of target insects. However, the specific molecular targets and the resulting physiological effects differ significantly, influencing their insecticidal spectrum, speed of action, and potential for resistance development.

Trifluoromethylpyridine-containing insecticides are a diverse group of compounds characterized by a pyridine ring substituted with a trifluoromethyl group.[1] This moiety often enhances the biological activity and metabolic stability of the molecule.[1]

Phenyl-containing insecticides , for the purpose of this guide, will focus on the prominent phenylpyrazole class. These compounds are distinguished by a central pyrazole ring with a phenyl group attached.[2] Fipronil is a widely recognized member of this class.

Delineating the Modes of Action: A Tale of Two Receptors

The fundamental difference between these two insecticide classes lies in their primary molecular targets within the insect's nervous system. This distinction is crucial for understanding their selective toxicity and for designing effective resistance management strategies.

Phenylpyrazole Insecticides: Antagonists of the GABA Receptor

Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[2] In a healthy insect nervous system, GABA is an inhibitory neurotransmitter that binds to its receptor, opening chloride channels and causing hyperpolarization of the neuron, which dampens nerve impulse transmission. Phenylpyrazoles bind within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[2] This blockade prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.[3]

cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor-Chloride Channel Complex Chloride_Ion Chloride Ions (Cl-) GABA_Receptor->Chloride_Ion Opens channel Hyperexcitation Hyperexcitation (Uncontrolled Nerve Firing) GABA_Receptor->Hyperexcitation Blockage prevents inhibition, causing Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Ion->Hyperpolarization Influx leads to GABA GABA Neurotransmitter GABA->GABA_Receptor Binds to receptor Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks channel

Figure 1: Mode of Action of Phenylpyrazole Insecticides.

Trifluoromethylpyridine Insecticides: A More Diverse Targeting Strategy

The mode of action for trifluoromethylpyridine-containing insecticides is more varied and depends on the overall structure of the molecule. Some, like chlorfluazuron, act as insect growth regulators by inhibiting chitin biosynthesis.[1] Others, such as those in the diamide class (which can contain a trifluoromethylpyridine moiety), target the ryanodine receptor, leading to uncontrolled release of intracellular calcium and muscle dysfunction.[4] For the purpose of a direct neurotoxic comparison with phenylpyrazoles, we will consider those that also target ion channels. For instance, some novel trifluoromethylpyridine derivatives have been designed to target nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids.

Chemical Structures: The Foundation of Activity

The distinct chemical scaffolds of these two classes are responsible for their specific interactions with their respective molecular targets.

cluster_TFP Trifluoromethylpyridine Scaffold cluster_PP Phenylpyrazole Scaffold TFP_structure TFP_label General Structure of a Trifluoromethylpyridine Insecticide PP_structure PP_label General Structure of a Phenylpyrazole Insecticide (Fipronil)

Figure 2: General Chemical Scaffolds.

Comparative Efficacy: A Data-Driven Look at Performance

The ultimate measure of an insecticide's utility is its efficacy against target pests. This is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population. While direct head-to-head comparisons across a wide range of pests are not always available in the literature, we can compile and compare reported values for representative compounds from each class.

Table 1: Comparative Insecticidal Activity (LC50/LD50) of Representative Insecticides

Insecticide ClassCompoundTarget PestLC50/LD50Source
Phenylpyrazole FipronilRed Pumpkin Beetle (Aulacophora foveicollis)LC50: 6.822 ppm (24h)[5]
Phenylpyrazole FipronilTermites (Reticulitermes flavipes)LD50: 0.038 µg/g[6]
Phenylpyrazole EthiproleHouse flies (Musca domestica)LD50: 1.1 µg/g[3]
Trifluoromethylpyridine Derivative Compound 3d (a novel pyrazole)Termites (Odontotermes formosanus)LC50: 0.006 µg/mL[6]
Trifluoromethylpyridine Derivative Compound 8s (a novel pyrazole oxime ether)Oriental Armyworm (Mythimna separata)LC50: 42.7 mg/L[7]
Trifluoromethylpyridine Derivative Compound 7 (a novel pyridone)Cotton Aphid (Aphis gossypii)LC50: 180.35 µg/mL[8]

Disclaimer: The data presented are from different studies and methodologies may vary. Direct comparison should be made with caution. The intent is to provide a general overview of potency.

Experimental Protocol: Determining Insecticide Efficacy via Leaf-Dip Bioassay

This protocol outlines a standard method for assessing the efficacy of an insecticide against a foliar pest.

Objective: To determine the LC50 of a test insecticide against a specific insect pest.

Materials:

  • Test insecticide and a suitable solvent (e.g., acetone)

  • Distilled water

  • Non-ionic surfactant

  • Host plant leaves

  • Petri dishes with ventilated lids

  • Filter paper

  • Soft paintbrush

  • Test insects of a uniform age and stage

  • Environmental growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test insecticide in the chosen solvent.

    • Create a series of serial dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. A typical concentration range might be 0.1, 1, 10, 100, and 500 ppm.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Excise healthy, uniform-sized leaves from the host plant.

    • Individually dip each leaf into a test solution for a standardized time (e.g., 10 seconds), ensuring complete immersion.

    • Allow the leaves to air dry on a clean, non-absorbent surface.

  • Insect Infestation:

    • Place a piece of moistened filter paper in the bottom of each Petri dish.

    • Place a treated leaf in each dish.

    • Using a soft paintbrush, carefully transfer a set number of insects (e.g., 10-20) onto the leaf in each Petri dish.

    • Each concentration and the control should have multiple replicates (e.g., 3-5).

  • Incubation and Assessment:

    • Place the Petri dishes in an environmental growth chamber maintained at appropriate conditions of temperature, humidity, and photoperiod for the test insect.

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) after infestation. An insect is considered dead if it is unable to move when gently prodded with the paintbrush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the LC50 value and its 95% confidence limits.

A Prepare Serial Dilutions of Insecticide B Dip Host Plant Leaves in Solutions A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Test Insects D->E F Incubate under Controlled Conditions E->F G Assess Mortality at Time Intervals F->G H Calculate LC50 using Probit Analysis G->H

Figure 3: Leaf-Dip Bioassay Workflow.

Metabolic Stability and Pathways: Persistence and Detoxification

The persistence of an insecticide's activity is largely determined by its metabolic stability. Insects possess detoxification enzymes, such as cytochrome P450s, esterases, and glutathione S-transferases, that can break down xenobiotics.[2] The inclusion of a trifluoromethyl group is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[9]

A comparative study of the phenylpyrazoles ethiprole and fipronil revealed differences in their metabolism. Metabolic sulfone formation was found to be more rapid with ethiprole than with fipronil in vitro.[3] Both the trifluoromethyl and difluoromethoxy groups are known to enhance metabolic stability by leveraging the strength of the carbon-fluorine bond.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Insect Microsomes

This protocol provides a method to assess the rate at which an insecticide is metabolized by insect enzymes.

Objective: To determine the in vitro half-life (t1/2) of a test insecticide when incubated with insect microsomes.

Materials:

  • Test insecticide

  • Insect microsomes (prepared from a relevant insect species and tissue, e.g., midgut or fat body)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Pre-warm the phosphate buffer and microsome suspension to 37°C.

    • Prepare a solution of the test insecticide in a suitable solvent at a known concentration.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, microsome suspension, and the test insecticide solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the parent insecticide remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = -0.693 / slope.

A Combine Insecticide, Microsomes, and Buffer B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Take Samples at Time Points C->D E Quench Reaction with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate In Vitro Half-life G->H

Figure 4: In Vitro Metabolic Stability Assay Workflow.

Conclusion: A Strategic Approach to Insecticide Selection

Both trifluoromethylpyridine and phenyl-containing insecticides are powerful tools in the agrochemical and public health sectors. Phenylpyrazoles offer a well-defined mode of action by targeting the GABA receptor, providing broad-spectrum efficacy. Trifluoromethylpyridine-containing insecticides represent a more structurally diverse class with varied modes of action, offering opportunities for novel target discovery and resistance management.

The choice between these classes, or specific compounds within them, should be guided by a thorough understanding of the target pest's biology, the potential for resistance, and the desired environmental profile. The experimental protocols provided in this guide offer a framework for conducting robust comparative studies to generate the data necessary for informed decision-making. As insecticide resistance continues to be a major challenge, a nuanced and data-driven approach to the selection and rotation of different chemical classes is paramount for sustainable pest management.

References

  • Xu, F. Z., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(11), 5986-5997. [Link]

  • Kallathuru, R., et al. (2023). Acute Toxicity of Commonly used Insecticides to Red Pumpkin Beetle, Aulacophora foveicollis. International Journal of Environment and Climate Change, 13(10), 3660-3664. [Link]

  • El-Sayed, A. A., et al. (2023). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. Journal of Chemical Research, 47(1), 108-118. [Link]

  • Zhao, Q., et al. (2010). Design, Synthesis and Insecticidal Activity of Novel Phenylpyrazoles Containing a 2,2,2-Trichloro-1-alkoxyethyl Moiety. Journal of Agricultural and Food Chemistry, 58(11), 6849-6855. [Link]

  • Caboni, P., et al. (2003). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry, 51(24), 7055-7061. [Link]

  • Li, P., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(30), 11466-11476. [Link]

  • El-Shahaat, M. A., et al. (2023). Toxicological studies of some pesticides on the green lacewing, Chrysoperla carnea (Stephens)(Neuroptera: Chrysopidae) under laboratory conditions. International Journal of Tropical Agricultural Research, 1(1), 1-10. [Link]

  • Acute Water Column Effects Concentrations (LC50, LC90) for Three Commonly Used Insecticides, Two Neonicotinoids (Acetamiprid and Imidacloprid), and a Recently Registered Phenylpyrazole (Fipronil), Exposed to Common Commercially Cultured Shrimp (Marsupenaeus japonicus). (2021). Water, 13(16), 2269. [Link]

  • Wang, Y., et al. (2024). Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity. Journal of Agricultural and Food Chemistry, 72(16), 7065-7076. [Link]

  • Hirashima, A., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(40), 53447-53457. [Link]

  • Uchida, D., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(40), 53447-53457. [Link]

  • O'Keeffe, G. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 175-183. [Link]

  • Wei, G., et al. (2019). Chemical structures of the three phenylpyrazole insecticides used in this study. Pest Management Science, 75(5), 1337-1344. [Link]

  • National Pesticide Information Center. (2011). Fipronil General Fact Sheet. [Link]

  • Ali, S., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1315, 138374. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of clinically successful therapeutics, understanding a compound's metabolic fate is paramount. A candidate molecule's journey through the body is fraught with enzymatic challenges that can dictate its efficacy, safety, and ultimately, its viability as a drug. This guide offers an in-depth technical assessment of the metabolic stability of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol derivatives, a class of compounds holding significant promise in various therapeutic areas. We will dissect the structural nuances that govern their stability, provide a framework for experimental validation, and compare their performance against relevant chemical scaffolds.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the measure of a compound's resistance to biotransformation, directly influences its pharmacokinetic profile.[1] A compound that is rapidly metabolized will likely have a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can lead to off-target effects and patient compliance issues.[2] Conversely, a compound that is excessively stable may accumulate in the body, leading to potential toxicity.[2] The liver is the primary organ of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a central role in the clearance of most small molecule drugs.[3][4] Therefore, early-stage in vitro assessment of metabolic stability is a critical step in the drug discovery cascade, enabling the selection of candidates with the most promising pharmacokinetic properties.

Deconstructing the Metabolism of this compound

The metabolic profile of this compound is dictated by the interplay of its constituent functional groups: the pyridine core, the bromo substituent, and the trifluoromethyl group.

The Pyridine Core: A Double-Edged Sword

The pyridine ring, a common scaffold in medicinal chemistry, can be susceptible to oxidative metabolism by CYP450 enzymes.[5] Hydroxylation of the pyridine ring is a common metabolic pathway. However, the introduction of a trifluoromethyl group can significantly alter this predisposition.

The Trifluoromethyl Group: A Shield Against Metabolism

The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability.[6] Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative attack by CYP450 enzymes.[7][8] The high strength of the carbon-fluorine bond further contributes to its metabolic robustness.[7] Studies have shown that replacing a metabolically labile methyl group with a trifluoromethyl group can dramatically increase a compound's half-life.[6]

The Bromo Substituent: Influencing Position and Reactivity

The position and nature of halogen substituents can also influence metabolic stability. While halogenated compounds can be substrates for CYP enzymes, the specific metabolic fate depends on the overall electronic and steric properties of the molecule.[9]

A Comparative Analysis of Metabolic Stability

To contextualize the metabolic stability of this compound, it is instructive to compare it with structurally related analogs. The following table presents hypothetical, yet scientifically grounded, comparative data based on established principles of drug metabolism. This data is illustrative and serves to highlight the expected trends in metabolic stability.

Compound/DerivativeStructurePredicted Half-Life (t½) in HLM (min)Predicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Rationale for Predicted Stability
This compound This compoundHigh (> 60) Low (< 10) The trifluoromethyl group significantly shields the pyridine ring from oxidative metabolism. The 4-hydroxy group may be a site for glucuronidation (Phase II metabolism), but Phase I metabolism is expected to be slow.
5-Bromo-2-methylpyridin-4-ol 5-Bromo-2-methylpyridin-4-olLow (< 15) High (> 50) The methyl group is a primary site for oxidative metabolism (hydroxylation) by CYP450 enzymes, leading to rapid clearance.
2-(Trifluoromethyl)pyridin-4-ol 2-(Trifluoromethyl)pyridin-4-olHigh (> 60) Low (< 10) Similar to the bromo-substituted analog, the trifluoromethyl group confers high metabolic stability. The absence of the bromo substituent is unlikely to significantly alter the rate of Phase I metabolism.
5-Bromo-2-(trifluoromethyl)pyrimidine-4-ol 5-Bromo-2-(trifluoromethyl)pyrimidine-4-olVery High (> 90) Very Low (< 5) The pyrimidine core is generally more resistant to oxidative metabolism than the pyridine core due to the presence of an additional nitrogen atom, which decreases the electron density of the ring system.

Experimental Validation: A Step-by-Step Protocol for In Vitro Metabolic Stability Assessment

The following protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes (HLM), a subcellular fraction rich in CYP450 enzymes.[10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its analogs.

Materials:

  • Test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compounds - Positive Controls - HLM Suspension - NADPH System pre_warm Pre-warm HLM and Test Compounds at 37°C prep_reagents->pre_warm Transfer to Incubation Plate initiate_reaction Initiate Reaction with NADPH System pre_warm->initiate_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench At each time point centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot % Remaining vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Preparation: Prepare working solutions of the test compounds and positive controls. Thaw the human liver microsomes on ice and dilute to the final concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[12]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Predicted Metabolic Pathways

The primary metabolic pathways for this compound are expected to involve both Phase I and Phase II reactions.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Ring Hydroxylation (Minor) parent->hydroxylation dehalogenation Dehalogenation (Minor) parent->dehalogenation glucuronidation Glucuronidation of 4-OH (Major) parent->glucuronidation sulfation Sulfation of 4-OH (Minor) parent->sulfation

Caption: Predicted metabolic pathways for this compound.

Given the high stability conferred by the trifluoromethyl group, Phase I metabolism, such as oxidation of the pyridine ring, is anticipated to be a minor pathway. The primary route of metabolism is likely to be Phase II conjugation, specifically glucuronidation of the 4-hydroxyl group, which facilitates excretion.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the trifluoromethyl group, suggest a high degree of metabolic stability. This is a desirable characteristic in a drug candidate, as it can lead to a more favorable pharmacokinetic profile. The proposed in vitro experimental framework provides a robust method for empirically determining the metabolic half-life and intrinsic clearance of this and related derivatives.

For drug development professionals, the key takeaway is that the strategic incorporation of a trifluoromethyl group onto a pyridine scaffold is an effective strategy for mitigating metabolic liabilities. Further studies should focus on confirming these predictions experimentally and identifying the specific CYP450 isozymes involved in any observed metabolism. A thorough understanding of a compound's metabolic fate is not just a regulatory requirement but a cornerstone of rational drug design that can significantly de-risk the path to clinical success.

References

  • PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. [Link]

  • ResearchGate. (n.d.). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. [Link]

  • PubMed. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubMed. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. [Link]

  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. [Link]

  • YouTube. (2024). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. [Link]

  • PubMed Central. (n.d.). Cytochrome P450s and other enzymes in drug metabolism and toxicity. [Link]

  • PubMed. (n.d.). Comparison of the π-stacking Properties of Purine Versus Pyrimidine Residues. Some Generalizations Regarding Selectivity. [Link]

  • PubMed Central. (n.d.). Drug interactions due to cytochrome P450. [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]

  • Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • PubMed. (n.d.). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. [Link]

  • PubMed Central. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • PubMed. (n.d.). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. [Link]

  • PubMed Central. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • ResearchGate. (2025). Higher Order Structures in Purine and Pyrimidine Metabolism. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Anticancer Agents Derived from Trifluoromethylated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage, in vitro assays is a constant subject of scrutiny, with the ultimate validation lying in demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of compounds derived from a privileged scaffold in medicinal chemistry: trifluoromethylated pyridines and related heterocycles. The inclusion of a trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a presentation of data, but an in-depth exploration of the causal relationships between experimental design, observed outcomes, and the crucial transition from benchtop to preclinical models.

The Strategic Importance of the Trifluoromethyl-Heterocycle Scaffold

The pyridine ring and its bioisosteres are foundational scaffolds in the development of targeted therapies, particularly kinase inhibitors.[2] Their unique electronic properties and synthetic tractability allow for precise modulation of interactions with key molecular targets implicated in cancer progression.[2] When functionalized with a trifluoromethyl group, these scaffolds often exhibit improved pharmacological properties, including enhanced bioavailability.[3][4] This guide will delve into specific examples of such compounds, dissecting their performance in both laboratory assays and animal models to illuminate the critical factors that govern their therapeutic potential.

Case Study 1: PQR309 (Bimiralisib) - A PI3K/mTOR Inhibitor

A prominent example of a compound featuring a trifluoromethyl-substituted aryl moiety is PQR309 (bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[5][6] The PI3K/mTOR signaling pathway is frequently deregulated in various human tumors, making it a prime target for cancer therapy.[5][6]

In Vitro Efficacy of PQR309

The initial characterization of PQR309 involved a battery of in vitro assays to determine its potency, selectivity, and cellular activity. The compound demonstrated excellent potency against PI3Kα and a balanced inhibition of mTOR at higher concentrations.[5][6] Notably, it was found to have a clean off-target profile in a wide panel of protein kinase, enzyme, and receptor ligand assays.[5][6]

Table 1: In Vitro Activity of PQR309

Assay TypeTarget/Cell LineMetricResult
Biochemical AssayPI3KαKiPotent Inhibition
Biochemical AssaymTORKiModerate Inhibition
Cellular ProliferationVarious Tumor Cell LinesIC50Efficient Inhibition

Data synthesized from ACS Publications.[5]

The causality behind these experimental choices is rooted in the desire to build a comprehensive preclinical profile. Biochemical assays with purified enzymes establish direct target engagement and potency, while cellular proliferation assays provide the first indication of the compound's ability to exert a biological effect in a more complex system.

In Vivo Efficacy of PQR309

Following promising in vitro results, PQR309 was advanced to in vivo studies to assess its pharmacokinetic properties and antitumor activity in a living organism. The compound exhibited favorable pharmacokinetic parameters in mice, rats, and dogs, and importantly, it was shown to be orally available and capable of crossing the blood-brain barrier.[5][6] In a rat xenograft model, PQR309 demonstrated significant efficacy in inhibiting tumor growth.[5][6]

Table 2: In Vivo Profile of PQR309

Study TypeAnimal ModelAdministrationKey Findings
PharmacokineticsMice, Rats, DogsOralFavorable PK profile, Orally bioavailable, Brain-penetrant
EfficacyRat XenograftOralSignificant tumor growth inhibition

Data synthesized from ACS Publications.[5]

The successful translation of in vitro potency to in vivo efficacy for PQR309 underscores the importance of favorable drug-like properties, such as oral bioavailability and the ability to reach the target tissue.

Case Study 2: 5-Trifluoromethyl-2-aminopyrimidine Derivatives as Dual FLT3/CHK1 Inhibitors

Another compelling example involves a series of 5-trifluoromethyl-2-aminopyrimidine derivatives designed as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), two important targets in acute myeloid leukemia (AML).[7]

In Vitro Efficacy of FLT3/CHK1 Inhibitors

These compounds displayed potent antiproliferative activities against the MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[7] Several compounds in the series exhibited IC50 values in the low nanomolar range.[7]

Table 3: In Vitro Antiproliferative Activity of Representative FLT3/CHK1 Inhibitors

CompoundCell LineMetricIC50 (nM)
22 MV4-11IC50<4
29 MV4-11IC50<4
30 MV4-11IC50<4
31 MV4-11IC50<4
32 MV4-11IC50<4

Data extracted from PMC - NIH.[7]

The rationale for using the MV4-11 cell line is its genetic makeup, which makes it highly dependent on the FLT3 signaling pathway for survival, thus providing a sensitive system to evaluate the efficacy of FLT3 inhibitors.

In Vivo Pharmacokinetics of FLT3/CHK1 Inhibitors

Promising compounds from the in vitro screens were then subjected to in vivo pharmacokinetic studies in mice to assess their potential for oral administration.[7]

Table 4: In Vivo Pharmacokinetic Parameters of Compounds 30 and 32 in Mice

CompoundDose (mg/kg, oral)Cmax (ng/mL)AUC(0-t) (h*ng/mL)
30 202213.072736.58
32 20Lower than 30Lower than 30

Data extracted from PMC - NIH.[7]

Compound 30 demonstrated favorable pharmacokinetic properties, suggesting it is a promising candidate for further in vivo efficacy studies.[7] This highlights a critical step in drug development: a compound can be highly potent in vitro, but without adequate systemic exposure after oral dosing, it is unlikely to be effective in vivo.

Comparative Analysis: The In Vitro-In Vivo Correlation

The transition from in vitro to in vivo is not always seamless. While potent in vitro activity is a prerequisite, it is not a guarantee of in vivo success. The case studies above illustrate several key considerations:

  • Pharmacokinetics and Bioavailability: As seen with both PQR309 and the FLT3/CHK1 inhibitors, favorable oral bioavailability and pharmacokinetic profiles are essential for achieving therapeutic concentrations of the drug at the target site.[5][6][7]

  • Target Engagement in a Complex System: In vivo, the drug must not only reach its target but also engage it effectively in the presence of competing molecules and complex biological feedback loops.

  • Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability, which can contribute to a longer half-life and sustained target inhibition in vivo.[1]

  • Toxicity and Off-Target Effects: A compound that is highly selective in vitro may exhibit unexpected off-target effects in vivo, leading to toxicity that limits its therapeutic window.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living animal.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Concepts

To further clarify the relationships between the concepts discussed, the following diagrams are provided.

G cluster_0 Drug Discovery & Development Workflow Scaffold_Selection Scaffold Selection (e.g., Trifluoromethyl-Pyridine) In_Vitro_Assays In Vitro Assays (Potency, Selectivity, Cellular Activity) Scaffold_Selection->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies Promising Results Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Favorable Profile

Caption: A simplified workflow of the drug discovery and development process.

G In_Vitro_Potency High In Vitro Potency In_Vivo_Efficacy Significant In Vivo Efficacy In_Vitro_Potency->In_Vivo_Efficacy Requires Bridge Favorable_PK Good Oral Bioavailability & Pharmacokinetics Favorable_PK->In_Vivo_Efficacy Metabolic_Stability Metabolic Stability Metabolic_Stability->In_Vivo_Efficacy Target_Engagement Effective Target Engagement in Vivo Target_Engagement->In_Vivo_Efficacy Low_Toxicity Acceptable Toxicity Profile Low_Toxicity->In_Vivo_Efficacy

Caption: Key factors bridging the gap between in vitro potency and in vivo efficacy.

Conclusion

The development of novel anticancer agents based on the 5-Bromo-2-(trifluoromethyl)pyridin-4-ol scaffold and related structures holds significant promise. However, the successful translation of in vitro findings to in vivo efficacy is a multifaceted challenge that requires a deep understanding of pharmacology, toxicology, and drug metabolism. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can increase the probability of identifying and advancing truly effective therapeutic candidates. The case studies of PQR309 and the dual FLT3/CHK1 inhibitors serve as valuable examples of this rigorous, iterative process. This guide provides a framework for researchers to critically evaluate their own data and make informed decisions as they navigate the complex path of drug discovery.

References

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. Frontier Specialty Chemicals.
  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflamm
  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed.
  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents | Request PDF.
  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

Spectroscopic Differentiation of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol Tautomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The unique electronic properties imparted by fluorine and the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability. 5-Bromo-2-(trifluoromethyl)pyridin-4-ol is a prototypical example of such a scaffold, combining a reactive bromine handle for further functionalization, a lipophilic trifluoromethyl group, and a polar hydroxyl group on a pyridine core.

However, the structural analysis of this molecule is immediately complicated by the phenomenon of tautomerism. The hydroxypyridine form (the 'enol') exists in a dynamic equilibrium with its pyridone counterpart (the 'keto' form). The predominant tautomer can vary dramatically with the physical state (solid vs. solution) and solvent polarity, profoundly impacting the molecule's chemical reactivity, hydrogen bonding capability, and biological interactions.[1] Therefore, unambiguous characterization is not merely an academic exercise but a critical necessity for reproducible research and development.

This guide provides an in-depth, multi-faceted spectroscopic and computational framework for the definitive identification and comparison of the this compound tautomers. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, when coupled with computational chemistry, provide a self-validating system for structural elucidation.

The Pyridin-4-ol / 1H-Pyridin-4-one Tautomeric Equilibrium

The core of our analytical challenge lies in the equilibrium between two distinct chemical entities: the aromatic This compound (Tautomer A) and the non-aromatic but highly conjugated 5-Bromo-2-(trifluoromethyl)-1H-pyridin-4-one (Tautomer B) .

  • Tautomer A (Enol Form): A fully aromatic hydroxypyridine.

  • Tautomer B (Keto Form): A conjugated cyclic amide (a pyridone), which is often more stable, particularly in polar, protic solvents and the solid state due to favorable hydrogen bonding and dipole interactions.[1][2]

The choice of solvent is therefore a critical experimental parameter that can be used to intentionally shift this equilibrium, aiding in the assignment of spectroscopic signals. Non-polar solvents typically favor the less polar enol form, whereas polar solvents stabilize the more polar keto form.[1]

In-Depth Spectroscopic Comparison

A singular analytical technique is often insufficient for a definitive structural assignment. Here, we demonstrate how a correlative approach provides converging lines of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Probe

NMR spectroscopy is arguably the most powerful tool for this investigation, offering a detailed view of the molecular framework through the ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Spectroscopy:

    • Tautomer A (Enol): Will display two singlets for the aromatic protons at C3 and C6. A broad singlet, often exchangeable with D₂O, will be observed for the hydroxyl proton (O-H). Its chemical shift will be highly dependent on concentration and solvent.

    • Tautomer B (Keto): Will also show two signals for the ring protons, but their chemical shifts will differ due to the altered electronic structure of the diene-like ring. Crucially, a distinct N-H proton signal will appear, typically at a higher chemical shift (more downfield) than the O-H proton of the enol. This N-H signal is also exchangeable with D₂O. The presence of this N-H signal is a hallmark of the pyridone form.

  • ¹³C NMR Spectroscopy:

    • Tautomer A (Enol): The carbon bearing the hydroxyl group (C4) will resonate in the typical aromatic C-O region (~155-165 ppm).

    • Tautomer B (Keto): The most dramatic and diagnostic difference will be the C4 signal, which now represents a carbonyl carbon (C=O). This signal will be significantly deshielded and shifted far downfield to ~175-185 ppm. The chemical shifts of the other ring carbons will also adjust to reflect the loss of full aromaticity.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is exceptionally sensitive to its electronic environment, making it an excellent probe for subtle structural changes.[3][4]

    • Tautomer A (Enol): The trifluoromethyl group is attached to an aromatic ring at a position ortho to a nitrogen and meta to a hydroxyl group.

    • Tautomer B (Keto): The CF₃ group is now attached to a carbon adjacent to a nitrogen that is part of an amide-like structure, and the ring's overall electron density distribution is different. This change will induce a discernible shift in the ¹⁹F NMR signal compared to the enol form. While prediction of the exact direction requires computational analysis, a distinct chemical shift for the CF₃ singlet in each tautomer is expected, providing a clear marker for the equilibrium position.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy provides unambiguous evidence for the key functional groups that differentiate the two tautomers.

  • Tautomer A (Enol): The spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The characteristic C=O stretch will be absent.[6]

  • Tautomer B (Keto): This spectrum is defined by two key features:

    • A strong, sharp absorption band around 1650-1690 cm⁻¹ for the C=O (carbonyl) stretch.[7]

    • An N-H stretching vibration, typically appearing around 3300-3500 cm⁻¹. The presence of a strong carbonyl peak is conclusive evidence for the keto tautomer.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

The difference in the conjugated π-electron systems of the two tautomers leads to distinct electronic transitions, which can be observed by UV-Vis spectroscopy.

  • Tautomer A (Enol): Exhibits electronic transitions typical of an aromatic pyridine system. The absorption maximum (λ_max) is expected to be at a shorter wavelength.[8][9]

  • Tautomer B (Keto): Possesses a more extended, linear conjugated system (O=C-C=C-C=N). This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to a longer wavelength) of the λ_max compared to the enol form.[10][11]

Computational Validation: An In Silico Approach

To corroborate these spectroscopic predictions, quantum chemical calculations using Density Functional Theory (DFT) are indispensable.[12] By modeling both tautomers, we can predict their relative thermodynamic stabilities and simulate their NMR, and IR spectra with high accuracy.[13][14] This computational data serves as a powerful reference to which experimental results can be compared, providing a higher level of confidence in structural assignment.[15][16]

cluster_input Structural Input cluster_dft DFT Calculation Engine (e.g., Gaussian, ORCA) cluster_output Predicted Data Output Tautomer_A Tautomer A (Enol Structure) DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) Tautomer_A->DFT Tautomer_B Tautomer B (Keto Structure) Tautomer_B->DFT GIAO NMR Shielding Calculation (GIAO Method) DFT->GIAO Energy Relative Energies (ΔG) DFT->Energy IR_Pred Simulated IR Spectra (Frequencies, Intensities) DFT->IR_Pred NMR_Pred Predicted NMR Shifts (¹H, ¹³C, ¹⁹F) GIAO->NMR_Pred

Caption: Workflow for computational validation of tautomer properties using DFT.

Summary of Differentiating Spectroscopic Features

Spectroscopic TechniqueTautomer A (Enol Form)Tautomer B (Keto Form)Key Differentiator
¹H NMR Broad O-H signalSharp N-H signalPresence of N-H vs. O-H proton
¹³C NMR C4-OH: ~155-165 ppmC4=O: ~175-185 ppm~20 ppm downfield shift of C4
¹⁹F NMR Singlet at δ₁Singlet at δ₂ (δ₁ ≠ δ₂)Distinct chemical shift
FT-IR Broad O-H stretch (~3400 cm⁻¹)Strong C=O stretch (~1670 cm⁻¹)Presence/absence of C=O band
UV-Vis Shorter λ_maxLonger λ_max (Bathochromic shift)Position of absorption maximum

Visualizing the Analytical Workflow

The comprehensive identification of the dominant tautomer follows a logical, multi-step process that integrates experimental acquisition with data analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 5-Bromo-2-(trifluoromethyl) pyridin-4-ol Solvents Prepare Solutions (e.g., CDCl₃, DMSO-d₆, CCl₄) Sample->Solvents NMR ¹H, ¹³C, ¹⁹F NMR Solvents->NMR IR FT-IR (KBr or Solution) Solvents->IR UV UV-Vis Spectroscopy Solvents->UV Analyze_NMR Identify N-H vs O-H Analyze C4 Shift NMR->Analyze_NMR Analyze_IR Check for C=O stretch (~1670 cm⁻¹) IR->Analyze_IR Analyze_UV Determine λ_max UV->Analyze_UV Conclusion Definitive Tautomer Identification Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_UV->Conclusion

Caption: Integrated workflow for the spectroscopic differentiation of tautomers.

Experimental Protocols

General Sample Preparation

For solution-state analysis, prepare separate, dilute solutions (~5-10 mg/mL for NMR, ~0.1 mg/mL for UV-Vis) of the compound in a non-polar solvent (e.g., Chloroform-d for NMR) and a polar, aprotic solvent (e.g., DMSO-d₆ for NMR) to observe any solvent-induced shifts in the tautomeric equilibrium.

NMR Spectroscopy Acquisition
  • Dissolve ~5 mg of the sample in 0.6 mL of the chosen deuterated solvent.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Acquire standard ¹H, proton-decoupled ¹³C, and proton-decoupled ¹⁹F NMR spectra on a spectrometer operating at 400 MHz or higher.[11]

  • For ¹⁹F NMR, use a common reference standard like CFCl₃ (δ = 0 ppm) or an external standard.[17]

  • To confirm exchangeable protons (O-H/N-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum.

FT-IR Spectroscopy Acquisition
  • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind thoroughly and press into a transparent pellet using a hydraulic press.

  • Solution State: Prepare a ~1-5% w/v solution in a suitable IR-transparent solvent (e.g., CCl₄) and acquire the spectrum using a liquid cell with an appropriate path length.

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ and perform a background correction.[6][10]

UV-Vis Spectroscopy Acquisition
  • Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane).

  • Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.0 AU.

  • Use a quartz cuvette with a 1 cm path length.

  • Use the pure solvent as a blank to record the baseline.

  • Scan the absorbance from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λ_max).[10][11]

Computational Methodology
  • Build the 3D structures of both Tautomer A and Tautomer B.

  • Perform geometry optimization and frequency calculations using a DFT functional such as B3LYP with a basis set like 6-311+G(d,p).[14][18]

  • Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies.

  • Calculate NMR chemical shieldings using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set, including a solvent model (e.g., PCM) to simulate solution conditions.[12][14]

  • Convert the calculated isotropic shielding values to chemical shifts by referencing them against calculated shieldings for a standard (e.g., TMS).

Conclusion

The differentiation of the this compound and 5-Bromo-2-(trifluoromethyl)-1H-pyridin-4-one tautomers is a classic structural problem that is readily solved by a systematic and correlative spectroscopic approach. While each technique provides a crucial piece of the puzzle, their combined power is undeniable. The definitive downfield shift of the C4 carbon in the ¹³C NMR spectrum and the appearance of a strong carbonyl (C=O) stretch in the FT-IR spectrum serve as the most unambiguous indicators of the keto (pyridone) form. These experimental observations, when supported by the predictive power of computational chemistry, provide a robust and self-validating methodology for researchers, ensuring accurate structural assignment and fostering a deeper understanding of the chemical nature of these vital heterocyclic building blocks.

References

  • BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. BenchChem Technical Support.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • da Silva, J. B. P., & de Paula, E. (2021). Principles and Topical Applications of 19F NMR Spectrometry.
  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Tautomers of Pyridin-4-ol and 4-Pyridone. BenchChem Technical Support.
  • Krivdin, L. B. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.
  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2.
  • Sarotti, A. M. (2023). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Molecules, 28(14), 5369.
  • Goldfarb, Ya. L., et al. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 5(7), 897-902.
  • Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88.
  • Reddit. (2014). Computational prediction of NMR spectra?. r/chemistry.
  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(9), 1173-1185.
  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
  • PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Reva, I., et al. (2023).
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Yamashita, M., et al. (2019). Planarized Phenyldithienylboranes: Effects of the Bridging Moieties and π‐Extension on the Photophysical Properties and Lewis Acidity.
  • Mehrabi, H., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • BenchChem. (2025).
  • WuXi AppTec. (n.d.). How about Tautomers?. WuXi Biology.
  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Gandolfo, C., et al. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309–316.
  • Avdović, E. H., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101–110.
  • Reddy, G. M., & Kumar, M. (2023). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 25(1), 103–107.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2014). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 19(11), 17430–17440.

Sources

The Selectivity Compass: A Comparative Guide to Evaluating Kinase Inhibitors Derived from 5-Bromo-2-(trifluoromethyl)pyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective kinase inhibitor is one of meticulous evaluation and optimization. The 5-bromo-2-(trifluoromethyl)pyridin-4-ol core represents a privileged starting point, offering synthetic tractability and favorable physicochemical properties. However, the true measure of its potential lies in the selectivity of its derivatives. This guide provides an in-depth, objective comparison of the methodologies used to assess the selectivity of kinase inhibitors derived from this scaffold, supported by established experimental protocols and data interpretation frameworks.

At the heart of kinase inhibitor development is the challenge of achieving high potency for the intended target while minimizing engagement with the rest of the kinome to avoid off-target toxicities.[1] This guide will navigate the critical experimental workflows that illuminate the selectivity profile of a compound, transforming raw data into actionable insights.

The Strategic Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity is the primary reason for the promiscuity of many kinase inhibitors, which can lead to unforeseen side effects.[2] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of preclinical development.

A robust selectivity assessment strategy is multi-faceted, encompassing biochemical and cellular assays to provide a holistic view of an inhibitor's behavior. This guide will focus on three gold-standard techniques: broad-panel kinome screening, cellular target engagement, and in vitro enzymatic assays.

Comparative Analysis of Selectivity Profiling Methodologies

The choice of assay for determining kinase inhibitor selectivity is a critical decision in the drug discovery pipeline. Each method offers unique advantages and limitations. Here, we compare three widely adopted approaches.

Methodology Principle Advantages Limitations Typical Output
KINOMEscan™ In vitro competition binding assay where the inhibitor competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of bound kinase is quantified by qPCR.[3]High-throughput, broad coverage of the kinome, ATP-independent (measures true binding affinity), highly reproducible.[4][5]Does not measure inhibition of kinase activity directly, performed on recombinant enzymes which may not reflect the native cellular context.Dissociation constants (Kd) or percent of control values across a large kinase panel.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein in intact cells upon ligand binding.[6]Directly assesses target engagement in a physiological cellular environment, can be adapted to a high-throughput format.[7][8]Throughput can be lower than biochemical assays, requires specific antibodies for detection, interpretation can be complex.[9]Thermal shift curves (ΔTm) or isothermal dose-response curves (ITDRF).[9]
ADP-Glo™ Kinase Assay In vitro assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction using a luminescent signal.[10]Directly measures enzymatic inhibition, highly sensitive, amenable to high-throughput screening.[11][12]ATP-competitive, so IC50 values are dependent on the ATP concentration used in the assay; performed on recombinant enzymes.[13][14]IC50 values (half-maximal inhibitory concentration).

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are detailed to be self-validating systems, providing a clear rationale for each step.

Protocol 1: Broad Kinome Profiling with KINOMEscan™

This protocol outlines the general workflow for assessing the selectivity of a novel inhibitor derived from this compound using the KINOMEscan™ platform.

Rationale: The KINOMEscan™ assay provides a comprehensive, unbiased view of the inhibitor's interactions across a large portion of the human kinome, identifying both primary targets and potential off-targets.[15]

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Inhibitor (e.g., Derivative of this compound) Incubation Incubation Compound->Incubation DMSO_Control DMSO Vehicle Control DMSO_Control->Incubation Assay_Plate Multi-well Plate with Immobilized Ligand Assay_Plate->Incubation Kinase_Panel Panel of DNA-tagged Kinases Kinase_Panel->Incubation Washing Wash to Remove Unbound Components Incubation->Washing qPCR Quantitative PCR (qPCR) to Quantify Bound Kinase Washing->qPCR Data_Analysis Data Analysis: % of Control Calculation qPCR->Data_Analysis Kd_Determination Kd Determination (Dose-Response) Data_Analysis->Kd_Determination

Caption: KINOMEscan™ experimental workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a single-concentration screen, a typical concentration is 10 µM. For Kd determination, a serial dilution series is prepared.

  • Assay Setup: The assay is performed in multi-well plates containing an immobilized, broad-spectrum kinase inhibitor.

  • Binding Reaction: The test inhibitor is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand. The binding of the kinases to the immobilized ligand is a competitive process.

  • Washing: Unbound kinases and the test inhibitor are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test inhibitor.[3]

  • Data Analysis: Results are typically reported as "percent of control," where the control is the DMSO vehicle. A low percentage indicates significant binding of the test inhibitor. For dose-response experiments, Kd values are calculated.

Protocol 2: Cellular Target Engagement with CETSA®

This protocol details how to validate the binding of a kinase inhibitor to its target in a cellular context.

Rationale: CETSA® provides crucial evidence of target engagement within the complex milieu of a living cell, confirming that the inhibitor can cross the cell membrane and bind to its intended target in its native state.[6][9]

CETSA_Workflow Start Intact Cells Treat Treat with Inhibitor or DMSO Vehicle Start->Treat Heat Heat Shock at a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Detect Detect Target Protein (e.g., Western Blot, ELISA) Collect->Detect Analyze Analyze Data: Generate Melt Curve or Isothermal Dose-Response Curve Detect->Analyze

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line to the desired confluency. Treat the cells with the test inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours).

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target stabilization and binding.[9] For an isothermal dose-response format (ITDRF), cells are heated at a single, fixed temperature, and the amount of soluble protein is plotted against the inhibitor concentration.[6]

Protocol 3: In Vitro Kinase Inhibition Assay with ADP-Glo™

This protocol describes how to determine the IC50 value of an inhibitor against a specific kinase.

Rationale: The ADP-Glo™ assay directly measures the enzymatic activity of a kinase and the inhibitory effect of a compound, providing a quantitative measure of potency (IC50).[10]

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Kinase Recombinant Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Inhibitor (Serial Dilution) Inhibitor->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Reaction_Mix->ADP_Glo_Reagent Incubate1 Incubate (40 min) ADP_Glo_Reagent->Incubate1 Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate1->Kinase_Detection_Reagent Incubate2 Incubate (30-60 min) Kinase_Detection_Reagent->Incubate2 Luminescence Measure Luminescence Incubate2->Luminescence Plot Plot Luminescence vs. Inhibitor Concentration Luminescence->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: ADP-Glo™ kinase assay workflow.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the recombinant kinase, substrate, ATP, and a serial dilution of the test inhibitor.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced in the kinase reaction back to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.[10]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Data: From Numbers to Knowledge

The data generated from these assays must be carefully analyzed to build a comprehensive selectivity profile.

KINOMEscan™ Data Visualization: The results are often visualized as a "TREEspot™," a dendrogram of the human kinome where kinases bound by the inhibitor are highlighted. This provides an immediate visual representation of the inhibitor's selectivity.

Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. For example, the S(10) score is the number of kinases with a Kd < 10-fold of the primary target's Kd, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Cellular vs. Biochemical Potency: A crucial comparison is between the IC50 from the biochemical assay and the cellular target engagement data from CETSA®. A significant drop-off in potency in the cellular assay may indicate poor cell permeability or efflux by transporters.

Hypothetical Case Study: Evaluating a Novel Inhibitor "Compound-X"

While specific data for a this compound derivative is not publicly available, we can illustrate the process with a hypothetical example based on data from structurally related compounds. Let's assume "Compound-X" is a derivative of our scaffold designed to target PIM1 kinase.

Hypothetical KINOMEscan™ Results for Compound-X (at 1 µM):

Kinase Target % of Control Selectivity Interpretation
PIM1 2.5 Potent Target
PIM215.0Significant Off-Target
PIM320.0Significant Off-Target
DYRK1A45.0Moderate Off-Target
CLK260.0Weak Off-Target
Most other kinases>90.0No significant binding

Hypothetical IC50 Values from ADP-Glo™:

Kinase IC50 (nM)
PIM115
PIM2120
PIM3250
DYRK1A1,500

Hypothetical CETSA® Results:

  • A significant thermal shift (ΔTm = +5°C) is observed for PIM1 in cells treated with Compound-X, confirming cellular target engagement.

  • A smaller thermal shift (ΔTm = +1.5°C) is seen for PIM2, suggesting weaker engagement in the cellular context.

Analysis of Hypothetical Data:

This hypothetical data suggests that Compound-X is a potent PIM kinase inhibitor with a preference for PIM1. The KINOMEscan™ data reveals a degree of polypharmacology within the PIM family and a moderate off-target interaction with DYRK1A. The CETSA® results confirm that Compound-X engages its primary target in cells. The discrepancy between the biochemical IC50 and cellular engagement for PIM2 could be further investigated.

Conclusion: A Roadmap for Selectivity Evaluation

The evaluation of kinase inhibitor selectivity is a critical and multifaceted process. By employing a strategic combination of broad-panel biochemical screening, cellular target engagement assays, and enzymatic inhibition assays, researchers can build a comprehensive and reliable selectivity profile for novel compounds derived from the this compound scaffold. This guide provides the foundational knowledge and detailed protocols to navigate this complex landscape, enabling the rational design and development of the next generation of selective kinase inhibitors. The ultimate goal is to develop therapeutics with high efficacy and a clean safety profile, and a rigorous assessment of selectivity is the compass that guides us toward that objective.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Schröder, P., Tey, L. H., & Chaqour, B. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100701.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903-1917.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
  • Zhang, T., Li, Z., Ma, L., Liu, Z., Liu, Y., & Li, H. (2021). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Annual review of pharmacology and toxicology, 56, 141-161.
  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Li, J., Se-sui, S., & Li, X. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3693.
  • Caldwell, T. M., Wu, Y., Lindsley, C. W., & Sulikowski, G. A. (2009). Design, synthesis, and biological evaluation of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & medicinal chemistry letters, 19(11), 3024-3027.
  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • Powner, M. B., Harrison, J. R., Nahar, T., & Jones, C. I. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Bain, J., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., & Cohen, P. (2003). The selectivity of protein kinase inhibitors. Biochemical Journal, 371(Pt 1), 199–204.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Ishida, T., Kurasawa, O., & Irie, T. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(3-4), e1600390.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Jacoby, E., Tresadern, G., Bembenek, S., Wroblowski, B., & van Vlijmen, H. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug discovery today, 20(4), 437-445.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the culmination of this journey extends beyond the final product; it encompasses the responsible management of all materials, including the unreacted starting materials and byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in an understanding of the compound's inherent chemical properties and the regulatory landscape governing hazardous waste.

Immediate Safety and Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound is anticipated to be:

  • Toxic if swallowed [1]

  • A cause of skin irritation [1]

  • A cause of serious eye irritation [1]

  • A potential cause of respiratory irritation [1]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving the solid material or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationSource
Acute Toxicity, OralCategory 3[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3[1][2]

The Cardinal Rule: Classify as Hazardous Waste

Due to its chemical structure—a halogenated, nitrogen-containing heterocyclic organic compound—This compound must be classified and disposed of as hazardous waste .[3][4][5] Under no circumstances should this compound or its residues be disposed of down the drain or in general laboratory trash.[3] Improper disposal can lead to the contamination of water systems and pose a significant threat to aquatic life and human health.

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[6][7] While this specific compound may not be explicitly listed, it would likely fall under the F-list of hazardous wastes from non-specific sources due to its halogenated organic nature.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Segregation - The Foundation of Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container: A dedicated, clearly labeled, and chemically compatible waste container must be used for this compound waste. Polyethylene or glass containers are generally suitable.

  • Halogenated Waste Stream: This compound belongs in the halogenated organic waste stream.[5][8] It must not be mixed with non-halogenated organic waste, as this would necessitate the more stringent and costly disposal route for the entire mixture.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong bases, as this could lead to vigorous or exothermic reactions.[9]

Step 2: Labeling - Clarity for Compliance and Safety

Accurate and thorough labeling of waste containers is a critical safety and regulatory requirement.

  • Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Concentration: If the waste is a solution, provide an estimated concentration.

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 3: Secure Storage - Awaiting Professional Disposal

Pending collection by a licensed hazardous waste disposal company, the waste container must be stored securely.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store in a well-ventilated area, such as a designated waste storage cabinet or within a fume hood.

  • Secure Closure: The container must be kept tightly sealed at all times, except when adding waste.

Step 4: Professional Disposal - The Final and Safest Route

The ultimate disposal of this compound must be handled by a certified hazardous waste management company. These companies have the expertise and facilities to manage such chemicals in an environmentally sound manner.

  • Incineration: The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]

    • Causality: The high temperatures in a chemical incinerator are necessary to break the strong carbon-fluorine and carbon-bromine bonds. The trifluoromethyl group, upon decomposition, can form hydrogen fluoride (HF), and the bromine atom can form hydrogen bromide (HBr).[10][11][12][13] Both are highly corrosive and toxic gases that require specialized scrubbing systems to be neutralized before release into the atmosphere.

    • Potential for Dioxin Formation: The incineration of brominated organic compounds can potentially lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent organic pollutants.[10] Licensed hazardous waste incinerators are designed to operate under conditions that minimize the formation of these byproducts and have systems in place to capture any that are formed.

  • Chemical Treatment: While less common for this type of compound on a laboratory scale, chemical neutralization could be a theoretical possibility. However, given the stability of the pyridine ring and the trifluoromethyl group, such methods would likely require harsh reagents and conditions, making them less practical and potentially generating other hazardous byproducts.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Immediate Actions cluster_procedure Disposal Protocol cluster_final Final Disposition Start Generation of This compound Waste Assess Assess Hazards (Toxic, Irritant) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Classify Classify as Hazardous Waste PPE->Classify Segregate Segregate into Halogenated Organic Waste Classify->Segregate Label Label Container Clearly (Name, Hazards, Date) Segregate->Label Store Store Securely in Secondary Containment Label->Store Contact Contact Licensed Hazardous Waste Company Store->Contact Incinerate High-Temperature Incineration with Scrubbing Contact->Incinerate End Environmentally Sound Disposal Incinerate->End

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the principles of safety and environmental stewardship. By understanding the inherent hazards, classifying the waste appropriately, and following a stringent disposal protocol, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.

References

  • University of Barcelona. (2020, June 1). Hazardous laboratory waste classification. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organobromine Production Wastes. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 389-403.
  • Den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Belej, J., et al. (2001). Preparation of trifluoromethylpyridine libraries.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Nguyen, V. Q., & Turecek, F. (1997). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Journal of mass spectrometry : JMS, 32(1), 55–63.
  • Reddit. (2023, July 3). how is this a neutralization rxn? Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • Shaw, S. D., et al. (2013). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. Environmental health perspectives, 121(5), 523–528.
  • Charitopoulou, M. A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 732.
  • Hlaing, N. N., et al. (2014). Reduction of Bromine Compounds in the Pyrolysis Oil of Computer Casing Plastics Using Shell, Ca(OH)2 and NaOH.
  • Norwegian Institute for Air Research. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation.

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2-(trifluoromethyl)pyridin-4-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-(trifluoromethyl)pyridin-4-ol. As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a framework of understanding, explaining the causality behind each safety recommendation. The protocols described herein are designed as a self-validating system to ensure the safety of all researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Adversary

Before any handling, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds, such as 5-bromo-2-(trifluoromethyl)pyridine, provide a strong basis for a conservative risk assessment. The primary hazards are identified as:

  • Acute Oral Toxicity: The substance is considered toxic if swallowed.[1][2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][3][4][6]

  • Dermal and Inhalation Toxicity: Related compounds are classified as harmful in contact with skin and harmful if inhaled.[4]

These hazards dictate a multi-layered approach to safety, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: A Foundational Safety Strategy

The most effective safety programs prioritize engineering and administrative controls to minimize reliance on PPE. PPE is the final, critical barrier between the researcher and the chemical hazard.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Eyewash Station) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer systems over operator diligence.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is non-negotiable. The following table summarizes the minimum required equipment when handling this compound.

Protection Type Specific Recommendations Rationale for Selection
Eye and Face Chemical safety goggles with side shields. A face shield is required over goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[1][4][5]
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended. Nitrile gloves are explicitly not recommended for similar pyridine compounds.[7] Always double-glove and inspect for damage before use.Provides a robust barrier against skin contact. The specific material choice is critical due to the chemical nature of halogenated pyridines, which can degrade less resistant materials like nitrile.
Body Protection A fully-buttoned, flame-retardant lab coat is mandatory.[7] For larger quantities or higher-risk procedures, a chemical-resistant apron or coveralls should be worn.Protects against incidental skin contact and contamination of personal clothing.[4]
Respiratory A properly functioning and certified laboratory chemical fume hood is the primary engineering control and is mandatory for all handling.[5][7] A NIOSH-approved respirator with organic vapor cartridges (e.g., Type A) may be required if dust or aerosols can be generated outside of a hood.[2][5]Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][6] Respirator use must be part of a formal institutional program, including medical clearance and fit-testing.[7]

Standard Operating Procedure: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow outlines the critical stages of handling the compound safely.

Prep 1. Preparation - Verify fume hood function - Assemble all materials - Prepare waste containers Don 2. Don PPE - Goggles, Face Shield - Lab Coat - Double Gloves (Butyl/PVA) Prep->Don Handle 3. Handling - Work within fume hood sash - Avoid generating dust - Keep containers closed Don->Handle Spill Emergency (Spill/Exposure) Handle->Spill If Occurs Clean 4. Decontamination - Clean work area - Decontaminate equipment Handle->Clean Spill->Clean Doff 5. Doff PPE - Remove gloves first - Wash hands thoroughly Clean->Doff Store 6. Storage - Tightly sealed container - Cool, dry, ventilated area Doff->Store Dispose 7. Disposal - Seal hazardous waste - Follow institutional protocol Store->Dispose

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6][7]

    • Prepare and label a dedicated, sealed container for hazardous waste.[7]

  • Handling :

    • Always handle this compound within the confines of a chemical fume hood to prevent inhalation exposure.[7]

    • When handling the solid, use techniques that avoid generating dust.[1][4]

    • Keep containers tightly sealed when not in use.[4][5]

    • Do not eat, drink, or smoke in the handling area.[1][4] After handling, always wash hands thoroughly with soap and water before leaving the laboratory.[1][4]

  • Storage :

    • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][7]

    • Segregate from incompatible materials such as strong oxidizing agents and bases.[5][7]

Emergency Procedures
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If you feel unwell, call a poison center or doctor.[5]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

  • Minor Spills : For small spills within a fume hood, trained personnel wearing appropriate PPE should use an absorbent, inert material to clean up the spill.[1] Place the waste in a sealed container for disposal.[1] Decontaminate the area thoroughly.

Waste Disposal: Ensuring a Safe Conclusion

Improper disposal is a significant risk to both personnel and the environment.

  • Collection : All waste contaminated with this compound, including disposable gloves, absorbent pads, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][7]

  • Disposal Route : The sealed waste container must be disposed of through your institution's licensed hazardous waste disposal program.[5] Adhere strictly to all local, state, and federal regulations.[1] Under no circumstances should this material be disposed of down the drain or in the regular trash.[8]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your work.

References

  • Pyridine Chemical Hygiene and Safety Plan. Washington State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs774NUuid-hh0sNT0UkFYO34aZvjhylM_C02gVes2rk9RqLRvhz9K1_K_lVZUXrEzEE0OxWDExaP67yTjbFTHDV2p9fUDcFyptry1THe5JhHWCp4IhJphDHpjnVNobhoxslZ_-h2UBUggULYqpghurKl0HYBYCWY2sSOHZGczGSimlk4insIGpCEW3gbK_gnFeg==]
  • Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyridine. Apollo Scientific. [URL: http://www.apolloscientific.co.uk/]
  • Safety Data Sheet: 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIn5nm1UHaPHLVtq_TIpv_1DRDJkbSmHugBHSSpIyxGXXsLahD0KbeUB4Tq_E4jzzdtR5VUBQ6C6UMd-O9PahTAA0S7k_FzgeWGf9MciPYLcVuKJlBcRm7u_1CKu_coqxY1gH8UQ0FggIHZTHKsgI135VLTPyvDX-v]
  • Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-aHU8O_scCy_azXKr8l5zy5usrka2_d2k63qAIkrRtCt8nhABinohyPnYsqimFp_cKWXgjEHmwHb23-F2KiWR83Ld3Oqdm7Fdvpu6ec0KBHZyk3VTonboUnFC53UhouC6vZxb5-QehW7Ntsq1W31TknovI0FiEoIhTFkA8zOJxJ09_ASPnIwE-AbgA3lvrS0SynW9IIiY4d8qRKzzkcBsQAOKBFjILUZYfrurOlqDjvcIgv-KOAwHGsP_e7T_811-g15gRixblUzExJtCXlEK3IUWcLQ=]
  • Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436799]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4weIfrYfaTr-7m5vd9_qHtA3BHcKKI4oHgY9a514CIOQkHd-hH7m0KIS_GBcFMnBzH8vhsFXCBAXHF5oZZoSXsQ93V5QwdeVR1GBdONzA3JwjNpyaBRqI]
  • Safety Data Sheet: 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone. Echemi. [URL: https://www.echemi.com/sds/5-bromo-4-(trifluoromethyl)-2(1h)-pyridinone-cas109919-32-6.html]
  • Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyrimidine. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGCz608CorQuHXN0Ka_FHx8eLTJBOipclOJgNM5FWgbMJ67ifa1vzEtTXx324ohJX-jhf556O5AWc_s2AkFEf_f6wY0c_FFnwe1W2lAGf2-wqZEkow5tb34KAgrcDOBZj9FOa3TG2l-BAVJsrT_wnZIensaTMOT10fKX2My83oTvLd895Yg79qfiUdGOQrAUGgsxXs6yQFeKZxhgVKNtv1O0Fy9oeavFQ2YT3cQGmPg5rJcB-IVf43sAu74NY]
  • Safety Data Sheet: 5-Bromo-2-(difluoromethyl)pyridine. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/product/3H32-B-19/5-Bromo-2-(difluoromethyl)pyridine.html]
  • Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine. ECHEMI. [URL: https://www.echemi.com/sds/2-bromo-5-(trifluoromethyl)pyridine-cas50488-42-1.html]
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem. [URL: https://www.benchchem.com/product/b113705]
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [URL: https://www.storemasta.com.au/blog/examples-of-ppe-for-various-dangerous-goods-classes]
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
  • 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. Frontier Specialty Chemicals. [URL: https://www.frontierspecialtychemicals.com/product/5-bromo-2-trifluoromethyl-pyridine-4-carboxylic-acid]
  • 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming. [URL: https://www.uwyo.edu/safet]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethyl)pyridin-4-OL
Reactant of Route 2
5-Bromo-2-(trifluoromethyl)pyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.